molecular formula C6H5O- B1203915 Phenolate CAS No. 3229-70-7

Phenolate

Numéro de catalogue: B1203915
Numéro CAS: 3229-70-7
Poids moléculaire: 93.1 g/mol
Clé InChI: ISWSIDIOOBJBQZ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenolate is a this compound anion that is the conjugate base of phenol obtained by deprotonation of the OH group. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phenol.

Propriétés

IUPAC Name

phenoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954086
Record name Phenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3229-70-7
Record name Phenolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3229-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxy radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Phenolate Anion Resonance Structures and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the resonance structures and stability of the phenolate anion. Understanding these concepts is critical in various fields, including drug design, chemical synthesis, and materials science, where the reactivity and properties of phenolic compounds are of paramount importance.

Introduction: The Significance of the this compound Anion

The this compound anion, formed by the deprotonation of a phenol (B47542), is a key intermediate in numerous chemical reactions and biological processes. Its stability, which is significantly greater than that of alkoxide ions, is fundamental to the acidic nature of phenols. This enhanced stability arises from the delocalization of the negative charge on the oxygen atom into the aromatic ring through resonance, a concept that will be explored in detail in this guide. The distribution of this charge has profound implications for the anion's nucleophilicity and its interactions with electrophiles and biological targets.

Resonance Structures of the this compound Anion

The stability of the this compound anion is a direct consequence of resonance, which delocalizes the negative charge of the oxygen atom across the benzene (B151609) ring. This delocalization spreads the charge over multiple atoms, resulting in a more stable species compared to a localized charge. The resonance hybrid of the this compound anion is represented by five contributing structures.

In these structures, the negative charge is not confined to the oxygen atom but is also distributed to the ortho and para carbon atoms of the benzene ring.[1][2][3] This dispersal of charge is a key factor in the stabilization of the this compound ion.[3] The resonance structures illustrate the movement of π electrons throughout the system.[4]

Figure 1: Resonance contributors of the this compound anion.

Core Principles of this compound Anion Stability

The stability of the this compound anion can be understood by comparing it to related chemical species and by considering the effects of substituents on the aromatic ring.

Comparison with Alkoxides

Phenols are significantly more acidic than alcohols. This difference is attributed to the stability of their respective conjugate bases.[1] The conjugate base of an alcohol is an alkoxide ion (RO⁻), where the negative charge is localized on the oxygen atom. In contrast, the this compound anion's negative charge is delocalized through resonance, leading to greater stability.[1][5]

Comparison with Phenol

While both phenol and the phenoxide ion are stabilized by resonance, the stabilization is much more significant for the phenoxide ion.[6][7] The resonance structures of phenol involve charge separation, creating a positive charge on the oxygen and a negative charge on the carbon atoms of the ring. This separation of charge is energetically unfavorable and results in only modest stabilization for the phenol molecule.[3][8] In the phenoxide ion, there is no charge separation in its resonance structures; instead, the existing negative charge is dispersed, leading to substantial stabilization.[3]

StabilityComparison phenol Phenol (Resonance with charge separation) This compound This compound Anion (Resonance without charge separation) phenol->this compound Deprotonation acidity Acidity phenol->acidity stability Relative Stability This compound->stability Leads to higher stability->acidity Results in higher

Figure 2: Relationship between resonance, stability, and acidity.
Effect of Substituents

The stability of the this compound anion, and consequently the acidity of the parent phenol, is heavily influenced by the nature of substituents on the benzene ring.

  • Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as nitro (-NO₂) or cyano (-CN) groups, further delocalize the negative charge of the this compound anion, thereby increasing its stability.[6][7] This effect is most pronounced when the EWG is at the ortho or para position, as these positions bear a partial negative charge in the resonance contributors.[2]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl (-R) or methoxy (B1213986) (-OCH₃) groups, destabilize the this compound anion by intensifying the negative charge on the ring. This destabilization decreases the acidity of the corresponding phenol.[1]

Quantitative Analysis of this compound Anion Stability

The stability of a this compound anion is quantitatively expressed by the acidity constant (Ka) or its logarithmic form (pKa) of the parent phenol. A lower pKa value indicates a stronger acid, which in turn implies a more stable conjugate base (the this compound anion).

SubstituentPositionpKaEffect on this compound Stability
-H-9.99Reference
-CH₃para10.26Destabilizing (EDG)
-OCH₃para10.21Destabilizing (EDG)
-Clpara9.42Stabilizing (EWG)
-CNpara7.95Strongly Stabilizing (EWG)
-NO₂ortho7.23Strongly Stabilizing (EWG)
-NO₂meta8.40Stabilizing (EWG)
-NO₂para7.15Very Strongly Stabilizing (EWG)

Table 1: pKa values of various substituted phenols in water at 25°C, illustrating the effect of substituents on the stability of the corresponding this compound anion.

Computational chemistry provides another avenue for quantifying stability. Methods such as Density Functional Theory (DFT) can be used to calculate the gas-phase free energy difference between phenols and their corresponding anions, as well as the solvation free energies, to predict absolute pKa values with high accuracy.[2][4] The stabilization energy of the this compound anion relative to the hydroxide (B78521) ion has been computationally determined to be approximately 40.9 kcal/mol.

Experimental Protocols for Stability Determination

The stability of the this compound anion is most commonly determined experimentally by measuring the pKa of the parent phenol. UV-Vis spectrophotometry is a widely used technique for this purpose.

Spectrophotometric Determination of pKa

Principle: This method relies on the fact that the phenol and its conjugate this compound anion have distinct UV-Vis absorption spectra.[8][9] By measuring the absorbance of a solution at a wavelength where the two species have different molar absorptivities across a range of pH values, the ratio of their concentrations can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.

    • Prepare a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated phenol (HA).

    • Prepare a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated this compound anion (A⁻).[8]

  • Spectrophotometric Measurements:

    • For each buffer solution, as well as the acidic and basic solutions, add a small, constant volume of the phenol stock solution.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify the isosbestic point, where the molar absorptivity of the acidic and basic forms are equal. The spectra of all buffered solutions should intersect at this point.

    • Select an analytical wavelength where the difference in absorbance between the phenol and this compound is maximal.

    • Using the absorbance values at the analytical wavelength, calculate the ratio of the deprotonated to protonated forms ([A⁻]/[HA]) for each buffered solution using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A is the absorbance of the buffered solution, A_HA is the absorbance of the acidic solution, and A_A is the absorbance of the basic solution.

    • Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0.

Spectrophotometric_pKa_Determination cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Phenol Stock Solution measure_spectra Record UV-Vis Spectra for All Solutions prep_stock->measure_spectra prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->measure_spectra prep_acid_base Prepare Highly Acidic & Basic Solutions prep_acid_base->measure_spectra select_lambda Select Analytical Wavelength measure_spectra->select_lambda calc_ratio Calculate [A⁻]/[HA] Ratio select_lambda->calc_ratio plot_data Plot pH vs. log([A⁻]/[HA]) calc_ratio->plot_data determine_pka Determine pKa from Intercept plot_data->determine_pka

Figure 3: Workflow for the spectrophotometric determination of pKa.

Conclusion

The resonance stabilization of the this compound anion is a cornerstone concept in organic chemistry with far-reaching implications. The delocalization of the negative charge over the aromatic ring not only explains the enhanced acidity of phenols compared to alcohols but also dictates their reactivity. The stability of the this compound anion can be finely tuned through the introduction of electron-withdrawing or electron-donating substituents, a principle that is extensively utilized in the rational design of drugs and functional materials. Quantitative determination of this stability, primarily through pKa measurements via spectrophotometric and computational methods, provides essential data for researchers in the chemical and biomedical sciences.

References

An In-depth Technical Guide to Factors Affecting Phenolate Nucleophilicity in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the critical factors that govern the nucleophilic reactivity of phenolate ions in polar aprotic solvents. Understanding these factors is paramount for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships in medicinal chemistry. This document summarizes quantitative data, details experimental methodologies for determining nucleophilicity, and provides visual representations of key concepts to facilitate a deeper understanding of this compound reactivity.

Core Principles of this compound Nucleophilicity

Nucleophilicity, the ability of an electron-rich species to donate an electron pair to an electrophile, is a fundamental concept in organic chemistry. For this compound ions, this property is intricately influenced by a combination of electronic, steric, and solvent effects. In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF), the absence of hydrogen-bond-donating capabilities leads to a significant enhancement of anionic nucleophilicity compared to protic solvents. This is due to the reduced solvation of the "naked" anion, making it more reactive.[1][2][3]

The key factors influencing this compound nucleophilicity in these environments are:

  • Substituent Effects: Electron-donating groups (EDGs) on the aromatic ring increase electron density on the this compound oxygen, thereby enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density and reduce nucleophilicity.

  • Counterion: The nature of the cation associated with the this compound can influence its reactivity through ion pairing. Tightly bound ion pairs can reduce the availability of the this compound for reaction.

  • Solvent: While this guide focuses on polar aprotic solvents, the specific choice of solvent can still modulate nucleophilicity through differences in polarity and cation solvation.

  • Basicity (pKa): Generally, for a series of related nucleophiles, nucleophilicity correlates with basicity. A higher pKa of the parent phenol (B47542) corresponds to a more basic and often more nucleophilic this compound.

Quantitative Analysis of this compound Nucleophilicity

The nucleophilicity of various substituted phenolates has been quantified using Mayr's nucleophilicity scale, which is based on the linear free-energy relationship:

log k = sN(N + E)

where k is the second-order rate constant, N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value indicates greater nucleophilicity.

The following tables summarize the nucleophilicity parameters for a range of substituted phenolates in common polar aprotic solvents.

Table 1: Nucleophilicity Parameters of Substituted Phenolates in Dimethyl Sulfoxide (DMSO)

This compoundSubstituentNsN
This compoundH19.860.71
p-Cyanothis compoundp-CN18.780.57
o-(Trifluoromethyl)this compoundo-CF318.47---

Data sourced from Mayr's Database of Reactivity Parameters.[4][5][6]

Table 2: Nucleophilicity Parameters of Substituted Phenolates in Acetonitrile (MeCN)

This compoundSubstituentNsN
p-Nitrothis compoundp-NO215.140.82
o-Nitrothis compoundo-NO215.830.80
p-Chlorothis compoundp-Cl18.320.82
o-(Trifluoromethyl)this compoundo-CF318.390.69
p-Cyanothis compoundp-CN19.580.59
p-(Trifluoromethyl)this compoundp-CF321.690.53
m-(Trifluoromethyl)this compoundm-CF323.200.51
m-Nitrothis compoundm-NO225.510.43

Data sourced from Mayr's Database of Reactivity Parameters.[7][8]

Table 3: Nucleophilicity Parameters of Substituted Phenolates in Dimethylformamide (DMF)

This compoundSubstituentNsN
p-Cyanothis compoundp-CN17.850.71

Data sourced from Mayr's Database of Reactivity Parameters.[4]

Experimental Determination of Nucleophilicity

The quantitative data presented above is typically determined through kinetic studies of the reactions between this compound ions and reference electrophiles, such as benzhydrylium ions or quinone methides.[9][10] The progress of these rapid reactions is often monitored using stopped-flow UV-Vis spectrophotometry.

General Experimental Protocol for Stopped-Flow Kinetic Measurements
  • Reagent Preparation:

    • Solutions of the reference electrophile (e.g., a benzhydrylium salt) are prepared in the desired polar aprotic solvent (e.g., DMSO, MeCN). The concentration is chosen to give a suitable initial absorbance in the UV-Vis spectrum.

    • Solutions of the this compound are prepared by reacting the corresponding phenol with a suitable base (e.g., a potassium alkoxide) in the same solvent. The concentration of the this compound is typically in excess of the electrophile.

  • Stopped-Flow Apparatus:

    • The two reactant solutions are placed in separate syringes of a stopped-flow instrument.

    • The instrument rapidly mixes the two solutions and injects the mixture into an observation cell.

    • The change in absorbance at a specific wavelength (corresponding to the consumption of the electrophile or formation of the product) is monitored over time, typically on a millisecond timescale.[11]

  • Data Acquisition and Analysis:

    • The absorbance versus time data is recorded.

    • Under pseudo-first-order conditions (with the this compound in large excess), the observed rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.

    • The second-order rate constant (k) is then calculated by plotting kobs against the concentration of the this compound and determining the slope of the resulting linear plot.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental principles governing this compound nucleophilicity.

Factors_Affecting_Nucleophilicity cluster_intrinsic Intrinsic Factors cluster_external External Factors Substituent Effects Substituent Effects This compound Nucleophilicity This compound Nucleophilicity Substituent Effects->this compound Nucleophilicity Basicity (pKa) Basicity (pKa) Basicity (pKa)->this compound Nucleophilicity Steric Hindrance Steric Hindrance Steric Hindrance->this compound Nucleophilicity Solvent Solvent Solvent->this compound Nucleophilicity Counterion Counterion Counterion->this compound Nucleophilicity Temperature Temperature Temperature->this compound Nucleophilicity

Caption: Key factors influencing this compound nucleophilicity.

Solvent_Effects cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) This compound Ion This compound Ion Solvation Shell Solvation Shell This compound Ion->Solvation Shell Solvated by H-bonding Weak Solvation Weak Solvation This compound Ion->Weak Solvation Poorly solvated Hydrogen Bonding Hydrogen Bonding Solvation Shell->Hydrogen Bonding Reduced Nucleophilicity Reduced Nucleophilicity Hydrogen Bonding->Reduced Nucleophilicity Weak Solvation-> Naked Naked Anion Anion Enhanced Nucleophilicity Enhanced Nucleophilicity Anion->Enhanced Nucleophilicity Substituent_Effects_Logic Substituent on Phenol Ring Substituent on Phenol Ring Electron Donating Group (EDG) Electron Donating Group (EDG) Substituent on Phenol Ring->Electron Donating Group (EDG) Electron Withdrawing Group (EWG) Electron Withdrawing Group (EWG) Substituent on Phenol Ring->Electron Withdrawing Group (EWG) Increased Electron Density on Oxygen Increased Electron Density on Oxygen Electron Donating Group (EDG)->Increased Electron Density on Oxygen Decreased Electron Density on Oxygen Decreased Electron Density on Oxygen Electron Withdrawing Group (EWG)->Decreased Electron Density on Oxygen Increased Nucleophilicity Increased Nucleophilicity Increased Electron Density on Oxygen->Increased Nucleophilicity Decreased Nucleophilicity Decreased Nucleophilicity Decreased Electron Density on Oxygen->Decreased Nucleophilicity

References

The Influence of Aromatic Ring Substituents on Phenolate Basicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic effects of substituents on the basicity of the phenolate ion. Understanding these principles is crucial for professionals in drug development and chemical research, as modulating the acidity (and conversely, the basicity of the conjugate base) of phenolic compounds is fundamental to designing molecules with specific physicochemical and pharmacological properties. This document outlines the theoretical basis for these effects, presents quantitative data in a structured format, details common experimental protocols for pKa determination, and provides visual representations of the core concepts.

Fundamental Principles: Inductive and Resonance Effects

The basicity of a this compound ion is inversely related to the acidity of its conjugate acid, phenol (B47542). The more acidic the phenol, the more stable, and therefore less basic, the corresponding this compound ion. The stability of the this compound ion is dictated by the distribution of the negative charge following the deprotonation of the hydroxyl group. Substituents on the aromatic ring can significantly influence this charge distribution through two primary electronic mechanisms: the inductive effect and the resonance effect .[1][2]

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent.[3]

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or halogens (-Cl, -F), possess high electronegativity. They pull electron density away from the aromatic ring and the this compound oxygen, thereby delocalizing and stabilizing the negative charge. This stabilization increases the acidity of the parent phenol and decreases the basicity of the this compound.[2][4]

    • Electron-donating groups (EDGs) , such as alkyl groups (-CH3, -C2H5), are less electronegative than the sp² hybridized carbons of the benzene (B151609) ring and therefore donate electron density. This donation intensifies the negative charge on the this compound oxygen, destabilizing it and making it more basic.[2][4]

  • Resonance Effect: This effect involves the delocalization of electrons through the pi (π) system of the aromatic ring. It is particularly significant for substituents located at the ortho and para positions relative to the hydroxyl group.[5][6]

    • Electron-withdrawing groups with π-systems , like nitro (-NO2) or carbonyl (-C=O) groups, can delocalize the negative charge of the this compound ion onto the substituent itself through resonance. This extensive delocalization provides significant stabilization, leading to a marked decrease in basicity.[5][6]

    • Electron-donating groups with lone pairs , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can donate electron density to the aromatic ring via resonance. This increases the electron density on the ring and, consequently, on the this compound oxygen, leading to destabilization and increased basicity.[5] It is important to note that for some groups like methoxy, the resonance effect (donating) and the inductive effect (withdrawing) can be opposing. In such cases, the resonance effect typically dominates.[5]

The interplay of these two effects determines the overall impact of a substituent on the basicity of the this compound ion. The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives, including the acidity of phenols.[7][8]

Quantitative Data: pKa Values of Substituted Phenols

The following table summarizes the experimental pKa values for a range of substituted phenols in aqueous solution at 25°C. A lower pKa value for the phenol corresponds to a less basic this compound ion.

SubstituentPositionpKa of Phenol
-H-9.99
-CH3ortho10.29
-CH3meta10.09
-CH3para10.26
-OCH3ortho9.98
-OCH3meta9.65
-OCH3para10.21
-Clortho8.48
-Clmeta9.12
-Clpara9.42
-CNortho7.95
-CNmeta8.61
-CNpara7.95
-NO2ortho7.23
-NO2meta8.40
-NO2para7.15

Note: Data compiled from various sources.[9][10][11][12][13][14] Minor variations in reported values may exist due to different experimental conditions.

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds is a critical experimental procedure. The two most common methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This classical method involves the gradual addition of a strong base (e.g., NaOH) of known concentration to a solution of the phenol, while monitoring the pH of the solution with a calibrated pH meter.

Methodology:

  • Preparation: A standard solution of the substituted phenol is prepared in a suitable solvent, typically a water-cosolvent mixture to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Titration: The phenol solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode. The titrant (strong base) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is then calculated from the pH at the half-equivalence point, where the concentrations of the phenol and the this compound ion are equal.

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a significant change in their UV-Vis absorption spectrum upon ionization. The protonated phenol (PhOH) and the deprotonated this compound (PhO⁻) forms have distinct absorption spectra.[7]

Methodology:

  • Spectrum Acquisition: The UV-Vis absorption spectra of the phenol are recorded in highly acidic (e.g., 0.1 M HCl, where the compound is fully protonated) and highly basic (e.g., 0.1 M NaOH, where the compound is fully deprotonated) solutions to determine the absorbance maxima (λ_max) for each species.

  • Buffer Preparation: A series of buffer solutions with known pH values spanning the expected pKa of the phenol are prepared.

  • Absorbance Measurements: A constant concentration of the phenol is added to each buffer solution, and the absorbance is measured at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

  • Data Analysis: The pKa is determined by plotting the absorbance versus the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve.[15]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Electronic_Effects cluster_effects Electronic Effects of Substituents cluster_groups Substituent Types cluster_outcome Impact on this compound Inductive Effect Inductive Effect Electron Withdrawing Groups (EWGs) Electron Withdrawing Groups (EWGs) Inductive Effect->Electron Withdrawing Groups (EWGs) Electron Donating Groups (EDGs) Electron Donating Groups (EDGs) Inductive Effect->Electron Donating Groups (EDGs) Resonance Effect Resonance Effect Resonance Effect->Electron Withdrawing Groups (EWGs) Resonance Effect->Electron Donating Groups (EDGs) Stabilization of this compound Stabilization of this compound Electron Withdrawing Groups (EWGs)->Stabilization of this compound Destabilization of this compound Destabilization of this compound Electron Donating Groups (EDGs)->Destabilization of this compound Decreased Basicity Decreased Basicity Stabilization of this compound->Decreased Basicity Increased Basicity Increased Basicity Destabilization of this compound->Increased Basicity

Caption: Logical flow of substituent effects on this compound basicity.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration P1 Prepare Phenol & Titrant Solutions P2 Titrate with Strong Base P1->P2 P3 Record pH vs. Volume P2->P3 P4 Plot Titration Curve P3->P4 P5 Determine pKa at Half-Equivalence Point P4->P5 S1 Record Spectra in Acid & Base S2 Prepare Buffered Solutions S1->S2 S3 Measure Absorbance vs. pH S2->S3 S4 Plot Absorbance vs. pH S3->S4 S5 Determine pKa from Sigmoidal Fit S4->S5 Start Start Start->P1 Start->S1

Caption: Experimental workflows for pKa determination.

References

An In-depth Technical Guide to Thermodynamic versus Kinetic Control in Phenolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenolate ions, as ambident nucleophiles, present a fascinating and synthetically crucial challenge in regioselective reactions, particularly alkylation. The ability to selectively target either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation) is paramount in the synthesis of a vast array of compounds, from industrial chemicals to complex pharmaceutical agents. This guide provides a comprehensive overview of the principles of thermodynamic and kinetic control as they apply to this compound reactions. We will delve into the key factors that govern the reaction outcome, present quantitative data to illustrate these effects, and provide detailed experimental protocols for achieving selective O- and C-alkylation. Furthermore, this document includes visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying concepts.

Introduction to Thermodynamic and Kinetic Control

In a chemical reaction where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control.[1]

  • Kinetic Control: At lower temperatures and under irreversible conditions, the major product will be the one that is formed the fastest. This is known as the kinetic product , and its formation proceeds through the transition state with the lowest activation energy.[2]

  • Thermodynamic Control: At higher temperatures, where the reaction pathways are reversible, an equilibrium can be established between the products. Under these conditions, the most stable product will be the major product. This is the thermodynamic product , which resides at a lower energy state.[2]

This compound anions are classic examples of ambident nucleophiles, possessing two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions).[3] The reaction of a this compound with an electrophile, such as an alkyl halide, can therefore yield either an O-alkylated product (an ether) or a C-alkylated product (an alkyl phenol).[4] Generally, O-alkylation is the kinetically favored pathway, while C-alkylation leads to the more thermodynamically stable product.[5]

Factors Influencing Regioselectivity in this compound Alkylation

The competition between O- and C-alkylation, as well as the regioselectivity of C-alkylation (ortho vs. para), is influenced by a number of critical experimental parameters.

Solvent Effects

The choice of solvent plays a pivotal role in determining the course of a this compound alkylation.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are poor at solvating the "hard" oxygen anion of the this compound. This leaves the oxygen atom relatively "naked" and highly nucleophilic, thus favoring the kinetically controlled O-alkylation .[4][7]

  • Polar Protic Solvents (e.g., Water, Trifluoroethanol): These solvents can form strong hydrogen bonds with the this compound oxygen, effectively shielding it and reducing its nucleophilicity. This hindrance allows the "softer" carbon atoms of the aromatic ring to compete more effectively as nucleophiles, leading to a greater proportion of the thermodynamically favored C-alkylation product.[6][8]

Counter-ion Effects

The nature of the cation associated with the this compound anion can significantly impact the O/C alkylation ratio. The degree of ion pairing between the cation and the this compound oxygen influences the availability of the oxygen lone pairs for reaction.

  • Tightly Bound Cations (e.g., Li⁺): Smaller, "harder" cations like lithium form tight ion pairs with the this compound oxygen, reducing its nucleophilicity and promoting C-alkylation.

  • Loosely Bound Cations (e.g., K⁺, Cs⁺): Larger, "softer" cations like potassium and cesium result in looser ion pairs, leaving the oxygen atom more available for attack, thus favoring O-alkylation. The use of crown ethers can sequester the metal cation, creating a "naked" and highly reactive phenoxide anion that overwhelmingly favors O-alkylation.[9]

Temperature

As a general principle of kinetic versus thermodynamic control, temperature is a key variable.

  • Low Temperatures: Favor the kinetic product (O-alkylation) by providing insufficient energy to overcome the activation barrier for the reverse reaction or the higher activation barrier for the formation of the thermodynamic product.

  • High Temperatures: Favor the thermodynamic product (C-alkylation) by allowing the reaction to become reversible and reach equilibrium, thus populating the lowest energy state. In Friedel-Crafts alkylation of phenols, higher temperatures can also influence the ortho/para ratio of C-alkylation, often favoring the thermodynamically more stable para isomer.[5]

Steric Hindrance

Steric effects from both the this compound and the electrophile can influence the regioselectivity of C-alkylation.

  • Bulky Phenols or Electrophiles: Increased steric hindrance around the ortho positions of the phenol (B47542) or the use of a bulky alkylating agent will favor substitution at the less sterically encumbered para position .[7]

Data Presentation: Quantitative Effects on Regioselectivity

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the product distribution in this compound alkylation reactions.

Table 1: Effect of Solvent on the Alkylation of 2-Naphthol with Benzyl Bromide [8]

SolventO-Alkylation Product (%)C-Alkylation Product (%)
Dimethylformamide (DMF)Major ProductMinor Product
Trifluoroethanol (TFE)Minor ProductMajor Product

Table 2: Effect of Temperature and Catalyst on the Alkylation of Phenol with 1-Octene

CatalystTemperature (°C)O/C Ratioortho/para Ratio
H-beta Zeolite1000.61.5
H-USY Zeolite1001.51.9

Table 3: Alkylation of Phenol with Isobutene Catalyzed by Sulfuric Acid [5]

Temperature (°C)Reaction Timeortho-tert-butylphenol (%)para-tert-butylphenol (%)
50-125Initial Stages~ Equal Amounts~ Equal Amounts
50-125ProlongedDecreasesIncreases (favored at equilibrium)

Experimental Protocols

General Protocol for Selective O-Alkylation of Phenol (Kinetic Control)[10]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5-2.0 eq.)

  • Alkyl Halide (1.1-1.5 eq.)

  • Dimethylformamide (DMF) or Acetone (to make a ~0.5 M solution)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, solvent (e.g., DMF), and finely ground potassium carbonate.

  • Stir the suspension and add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or crystallization.

Protocol for Selective ortho-Formylation of a Phenol (C-Alkylation Example)[5]

This procedure provides a method for the selective C-alkylation at the ortho position.

Materials:

  • Substituted Phenol (e.g., 2-bromophenol) (1.0 eq.)

  • Anhydrous Magnesium Dichloride (MgCl₂) (1.0 eq.)

  • Paraformaldehyde (1.5 eq.)

  • Triethylamine (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ether

  • 1 N Hydrochloric Acid (HCl)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottom flask under an argon atmosphere, combine anhydrous MgCl₂ and paraformaldehyde.

  • Add dry THF via syringe, followed by the dropwise addition of triethylamine. Stir for 10 minutes.

  • Add the phenol in one portion and heat the mixture to reflux for 12-15 hours.

  • Cool the reaction mixture to room temperature and add ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by recrystallization (e.g., from hexane).

Protocol for Kinetic vs. Thermodynamic Enolate Formation of 2-Methylcyclohexanone[11]

While not a this compound reaction, this protocol for a classic ketone enolate system provides an excellent conceptual parallel for understanding kinetic and thermodynamic control.

Kinetic Enolate Formation:

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of 2-methylcyclohexanone (B44802) in anhydrous THF to the LDA solution at -78 °C.

  • After a short period (e.g., 30 minutes), the kinetically favored, less substituted enolate is formed. This can then be reacted with an electrophile.

Thermodynamic Enolate Formation:

  • Dissolve 2-methylcyclohexanone in a solvent such as tert-butanol.

  • Add a sub-stoichiometric amount of a weaker base, such as potassium tert-butoxide (KOtBu).

  • Heat the mixture to allow the enolates to equilibrate. Over time, the more stable, more substituted thermodynamic enolate will predominate.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Thermodynamic_vs_Kinetic_Control Reactants This compound + Electrophile TS_Kinetic Transition State (Lower Activation Energy) Reactants->TS_Kinetic Low Temp, Irreversible TS_Thermodynamic Transition State (Higher Activation Energy) Reactants->TS_Thermodynamic High Temp, Reversible Kinetic_Product O-Alkylated Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermodynamic_Product C-Alkylated Product (More Stable) TS_Thermodynamic->Thermodynamic_Product Kinetic_Product->Reactants Reversible at high temp

Energy profile for kinetic vs. thermodynamic control.

Factors_Influencing_Selectivity Phenolate_Alkylation This compound Alkylation Solvent Solvent Phenolate_Alkylation->Solvent Counter_Ion Counter-ion Phenolate_Alkylation->Counter_Ion Temperature Temperature Phenolate_Alkylation->Temperature Sterics Steric Hindrance Phenolate_Alkylation->Sterics Polar_Aprotic Polar Aprotic (DMF, DMSO) Solvent->Polar_Aprotic Polar_Protic Polar Protic (H2O, TFE) Solvent->Polar_Protic Loose_Ion_Pair Loose Ion Pair (K+, Cs+) Counter_Ion->Loose_Ion_Pair Tight_Ion_Pair Tight Ion Pair (Li+) Counter_Ion->Tight_Ion_Pair Low_Temp Low Temperature Temperature->Low_Temp Kinetic High_Temp High Temperature Temperature->High_Temp Thermodynamic Bulky_Groups Bulky Groups Sterics->Bulky_Groups O_Alkylation O-Alkylation C_Alkylation C-Alkylation Polar_Aprotic->O_Alkylation Polar_Protic->C_Alkylation Loose_Ion_Pair->O_Alkylation Tight_Ion_Pair->C_Alkylation Low_Temp->O_Alkylation Kinetic High_Temp->C_Alkylation Thermodynamic Para_C_Alkylation para-C-Alkylation Bulky_Groups->Para_C_Alkylation

Factors influencing O- vs. C-alkylation selectivity.

O_Alkylation_Workflow Start Start Add Phenol, K2CO3, and DMF to flask Add_Alkyl_Halide Add Alkyl Halide Dropwise at room temperature Start->Add_Alkyl_Halide Heat Heat Reaction 60-80 °C Add_Alkyl_Halide->Heat Monitor Monitor Progress TLC or GC Heat->Monitor Workup Workup Cool, filter, and remove solvent Monitor->Workup Extraction Extraction Dissolve in EtOAc, wash with H2O and brine Workup->Extraction Drying Drying and Concentration Dry with Na2SO4, filter, and concentrate Extraction->Drying Purification Purification Column chromatography or crystallization Drying->Purification End End Pure O-Alkylated Product Purification->End

References

The Decisive Role of the Counterion in Phenolate Reactivity and Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role that counterions play in dictating the reactivity and structural characteristics of phenolates. Phenolates, the conjugate bases of phenols, are versatile nucleophiles in organic synthesis, with their utility being significantly modulated by the associated cation. Understanding the nuanced effects of different counterions is paramount for optimizing reaction outcomes, controlling regioselectivity, and designing effective phenolic drug formulations.

The Influence of the Counterion on Phenolate Reactivity

The nature of the counterion, typically an alkali metal cation (Li⁺, Na⁺, K⁺, Cs⁺), profoundly impacts the reactivity of the this compound anion. This influence stems from the degree of ion pairing between the cation and the this compound oxygen. The strength of this interaction, which is dependent on the cation's size and charge density, governs the nucleophilicity of the this compound and the regioselectivity of its reactions.

Nucleophilicity and Basicity

In solution, phenolates exist in equilibrium between tightly bound ion pairs, solvent-separated ion pairs, and free ions. Smaller, harder cations like Li⁺ form tighter ion pairs with the "hard" oxygen atom of the this compound due to their high charge density. This strong association decreases the electron density on the oxygen, thereby reducing its nucleophilicity. Conversely, larger, softer cations like K⁺ and Cs⁺ form looser ion pairs, resulting in a more "naked" and consequently more reactive this compound anion.

The reactivity trend for alkali metal phenolates in nucleophilic substitution reactions generally follows the order:

Li⁺ < Na⁺ < K⁺ < Cs⁺

This trend is particularly evident in reactions like the Williamson ether synthesis, where a more reactive this compound leads to higher reaction rates and yields.

Regioselectivity: O- vs. C-Alkylation

The this compound ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring, primarily at the ortho and para positions (C-alkylation).[1] The choice between these two pathways is a classic example of kinetic versus thermodynamic control and is heavily influenced by the counterion, solvent, and electrophile.

  • O-Alkylation (Kinetic Control): Attack at the oxygen atom is generally kinetically favored as it has the highest electron density.[1]

  • C-Alkylation (Thermodynamic Control): Attack at the carbon of the aromatic ring leads to a more stable product due to the preservation of the aromatic system in the final product after tautomerization.[1]

The counterion plays a pivotal role in directing the regioselectivity:

  • Hard Cations (Li⁺, Na⁺): These small, hard cations form strong ion pairs with the this compound oxygen. This association can "block" the oxygen atom, making it less available for reaction and thereby increasing the propensity for C-alkylation.

  • Soft Cations (K⁺, Cs⁺): Larger, softer cations interact more weakly with the this compound oxygen, leaving it more exposed and reactive. This leads to a preference for O-alkylation.

The choice of solvent also has a significant impact. Protic solvents can hydrogen bond with the this compound oxygen, shielding it and favoring C-alkylation, while polar aprotic solvents solvate the cation more effectively, leading to a freer, more reactive this compound anion that favors O-alkylation.[1]

Table 1: Factors Influencing O- vs. C-Alkylation of Phenolates

FactorFavors O-AlkylationFavors C-Alkylation
Counterion Large, soft cations (K⁺, Cs⁺)Small, hard cations (Li⁺, Na⁺)
Solvent Polar aprotic (e.g., DMF, DMSO)Protic (e.g., water, ethanol)
Temperature Lower temperaturesHigher temperatures
Electrophile Hard electrophilesSoft electrophiles

The Structural Impact of the Counterion

The counterion not only influences the reactivity of the this compound in solution but also dictates its structure in the solid state. Alkali metal phenolates are known to form a variety of aggregates, the nature of which depends on the metal ion, the steric bulk of the phenol (B47542), and the presence of coordinating solvent molecules.

These aggregates can range from simple dimers to more complex ladder-like or cubane (B1203433) structures. For example, lithium this compound has been shown to exist as a hexamer in the solid state.[2] Sodium diamine bis(this compound) complexes can adopt a Na₄O₄ cuboidal structure.[3] These aggregation states can influence the solubility and reactivity of the this compound when it is dissolved.

Table 2: Structural Characteristics of Selected Alkali Metal Phenolates

This compoundCounterionAggregation State (Solid State)M-O Bond Distance (pm)
Sodium this compoundNa⁺Polymeric~230.9
Potassium this compoundK⁺Polymeric~283
Rubidium this compoundRb⁺Polymeric~296
Cesium this compoundCs⁺Polymeric~317

Note: The M-O bond distances are average values and can vary depending on the specific crystal structure and coordination environment.[4]

Experimental Protocols

Preparation of Alkali Metal Phenolates

General Procedure for the Preparation of Sodium this compound: [5][6]

  • In a round-bottom flask, dissolve phenol in a minimal amount of a suitable solvent (e.g., water or a lower alcohol).

  • Add one molar equivalent of sodium hydroxide (B78521) (NaOH) as a solid or a concentrated aqueous solution.

  • Stir the mixture until the phenol is completely dissolved and the salt has formed.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid is the sodium this compound, which should be dried under vacuum to remove any residual solvent.

General Procedure for the Preparation of Potassium this compound: [7]

  • To a flask, add freshly distilled phenol (1 equivalent).

  • Add a solution of potassium hydroxide (KOH) (1 equivalent) in distilled water.

  • Stir the solution at room temperature for approximately 30 minutes.

  • Evaporate the mixture to dryness under reduced pressure to yield potassium this compound.

Comparative Study of Counterion Effects in Williamson Ether Synthesis

This protocol outlines a method for comparing the reactivity of different alkali metal phenolates in a Williamson ether synthesis reaction.

  • Preparation of Phenolates: Prepare lithium, sodium, potassium, and cesium phenolates from phenol using the corresponding alkali metal hydroxides (LiOH, NaOH, KOH, CsOH) following a procedure similar to the one described in section 3.1. Ensure all phenolates are thoroughly dried.

  • Reaction Setup: In separate, identical reaction vessels, place one equivalent of each of the prepared alkali metal phenolates.

  • Solvent Addition: To each vessel, add the same volume of a dry, polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Alkylating Agent: To each reaction mixture, add 1.1 equivalents of a primary alkyl halide (e.g., ethyl bromide) at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular time intervals.

  • Work-up: Once the reactions are complete (as determined by the consumption of the starting phenol), quench each reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Analysis: Combine the organic extracts for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture for each reaction by GC or ¹H NMR to determine the yield of the ether product and the ratio of O- to C-alkylated products.

Role of the Counterion in Phenolic Drug Development

The principles of counterion effects on this compound reactivity and structure have significant implications in the field of drug development, particularly for phenolic drugs. The choice of the counterion can influence a drug's physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability.

While the direct impact of alkali metal counterions on the in vivo activity of phenolic drugs is not extensively documented in dedicated comparative studies, the formulation strategy often involves salt formation to optimize drug delivery. For instance, converting a phenolic active pharmaceutical ingredient (API) to its sodium or potassium salt can significantly enhance its aqueous solubility and dissolution rate, which is often a critical factor for oral bioavailability.

The choice between sodium and potassium salts of a phenolic drug may be influenced by several factors, including:

  • Hygroscopicity: The tendency of the salt to absorb moisture from the air, which can affect its stability and handling.

  • Manufacturing considerations: The ease of crystallization and purification of the salt form.

  • Physiological considerations: The daily recommended intake and potential side effects of the cation. For example, for patients on a sodium-restricted diet, a potassium salt might be preferred.

Visualizing this compound Reactivity and Experimental Workflows

Williamson Ether Synthesis and Competing Pathways

The following diagram illustrates the Williamson ether synthesis, highlighting the role of the this compound as a nucleophile and the competing O- vs. C-alkylation pathways.

Williamson_Ether_Synthesis cluster_start Reactants cluster_intermediate Intermediate cluster_products Products phenol Phenol (Ar-OH) This compound This compound (Ar-O⁻ M⁺) phenol->this compound Deprotonation base Base (e.g., MOH) base->this compound alkyl_halide Alkyl Halide (R-X) o_alkylation O-Alkylation Product (Ar-O-R) alkyl_halide->o_alkylation c_alkylation C-Alkylation Product (R-Ar-OH) alkyl_halide->c_alkylation This compound->o_alkylation SN2 Attack (O-alkylation) This compound->c_alkylation Electrophilic Aromatic Substitution (C-alkylation)

Williamson Ether Synthesis Pathways
Experimental Workflow for Comparative Reactivity Study

This diagram outlines the logical flow of an experiment designed to compare the reactivity of different alkali metal phenolates.

Experimental_Workflow start Start: Prepare Alkali Metal Phenolates (Li, Na, K, Cs) setup Set up Parallel Reactions (Identical Conditions) start->setup add_solvent Add Dry Polar Aprotic Solvent setup->add_solvent add_alkyl_halide Add Alkyl Halide add_solvent->add_alkyl_halide monitor Monitor Reaction Progress (TLC/GC) add_alkyl_halide->monitor workup Quench and Extract Product monitor->workup analysis Analyze Product Mixture (GC/NMR) workup->analysis end End: Compare Yields and O/C Ratios analysis->end

Comparative Reactivity Study Workflow

Conclusion

The counterion is not a mere spectator ion in this compound chemistry; it is a key determinant of both reactivity and structure. The size and charge density of the alkali metal cation directly influence the degree of ion pairing, which in turn modulates the nucleophilicity of the this compound and directs the regioselectivity of its reactions. A thorough understanding of these counterion effects is essential for chemists seeking to control the outcomes of synthetic transformations involving phenolates and for pharmaceutical scientists aiming to optimize the properties of phenolic drugs. By carefully selecting the counterion and other reaction parameters, it is possible to fine-tune the behavior of phenolates to achieve desired synthetic goals and enhance the therapeutic potential of important drug molecules.

References

An In-depth Technical Guide to the Charge Distribution Analysis of the Phenolate Anion

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The phenolate anion, the conjugate base of phenol (B47542), is a fundamental structure in organic chemistry and a key motif in numerous biological molecules and pharmaceutical compounds. Its reactivity, particularly its role as an ambident nucleophile, is intrinsically governed by the distribution of negative charge between the oxygen atom and the aromatic ring. This technical guide provides a comprehensive analysis of the charge distribution in the this compound anion, integrating theoretical models with experimental evidence. We delve into resonance and molecular orbital theories, quantify the charge distribution using computational and spectroscopic data, examine the influence of substituents, and detail the methodologies employed in these analyses.

Theoretical Framework of Charge Distribution in this compound

The enhanced acidity of phenol (pKa ≈ 10) compared to aliphatic alcohols (pKa ≈ 16-18) is primarily attributed to the stabilization of its conjugate base, the this compound anion.[1][2] This stabilization arises from the delocalization of the negative charge from the oxygen atom into the π-electron system of the benzene (B151609) ring.[1][3]

Resonance Theory Perspective

Resonance theory provides a qualitative but powerful description of this charge delocalization. The actual structure of the this compound anion is a resonance hybrid of several contributing structures, where the negative charge is shared between the exocyclic oxygen and the ortho and para carbons of the aromatic ring.[3][4] This dispersal of charge over multiple atoms results in a more stable anion.[3] The contributing structures show that the electron density is highest on the oxygen atom and is significantly increased at the ortho and para positions, while the meta positions are relatively unaffected.[2][5] This explains why this compound acts as an ambident nucleophile, capable of reacting with electrophiles at either the oxygen or the ortho/para carbons.[6]

Figure 1. Resonance delocalization in the this compound anion.
Molecular Orbital (MO) Theory Perspective

Molecular orbital theory offers a more quantitative picture that complements the resonance model. The delocalization of charge is described by the π molecular orbitals formed from the p-orbitals of the carbon atoms and the oxygen atom. The Highest Occupied Molecular Orbital (HOMO) is of particular interest as it is typically involved in reactions with electrophiles. In the this compound anion, the HOMO has its largest coefficients on the oxygen atom and the ortho and para carbon atoms.[7][8][9] This indicates that these are the most nucleophilic sites, which is consistent with the predictions from resonance theory. The energy of the HOMO is also a crucial factor; a higher HOMO energy generally corresponds to greater reactivity.

Quantitative Analysis of Charge Distribution

While theoretical models provide a framework, quantitative data from computational and experimental methods are essential for a precise understanding of charge distribution.

Computational Data: Atomic Charges

Quantum chemical calculations are powerful tools for quantifying electron distribution. Methods like Natural Bond Orbital (NBO) analysis provide a set of "natural" atomic charges that correspond well with the Lewis structure picture.[10][11] The table below presents typical calculated natural charges for the atoms in the this compound anion, demonstrating the charge delocalization.

Atom PositionNatural Charge (e)
Oxygen-0.75 to -0.85
C1 (Ipso)+0.20 to +0.30
C2, C6 (Ortho)-0.20 to -0.30
C3, C5 (Meta)+0.05 to +0.15
C4 (Para)-0.25 to -0.35
Hydrogens+0.10 to +0.20
Note: These values are representative and can vary based on the level of theory and basis set used in the calculation.

The data clearly shows a substantial negative charge residing on the oxygen atom, with significant negative charge also accumulating at the ortho and para carbons, corroborating the resonance model.

Experimental Data: ¹³C NMR Spectroscopy

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique that probes the electronic environment of carbon atoms.[12] The chemical shift (δ) of a carbon nucleus is sensitive to the electron density around it; higher electron density leads to increased shielding and a more upfield (lower δ) chemical shift.[12][13] By comparing the ¹³C NMR spectrum of this compound to that of a neutral analogue like benzene, the effect of the negative charge on the electron density of the ring carbons can be inferred.

Carbon PositionPhenol (δ, ppm)This compound Anion (δ, ppm)Δδ (this compound - Phenol)
C1 (Ipso)~155.0~168.0~ +13.0
C2, C6 (Ortho)~115.5~108.0~ -7.5
C3, C5 (Meta)~130.0~130.5~ +0.5
C4 (Para)~121.0~114.0~ -7.0
Note: Chemical shifts are approximate and can vary with solvent and counter-ion.[13][14][15] The significant upfield shifts (negative Δδ) for the ortho and para carbons in the this compound anion compared to phenol indicate a substantial increase in electron density at these positions.

The Influence of Substituents

The charge distribution and stability of the this compound anion can be modulated by substituents on the aromatic ring. This is a critical concept in drug design, where tuning the electronic properties of a molecule can optimize its activity and pharmacokinetic profile. The Hammett equation provides a quantitative framework for understanding these substituent effects.[16][17]

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, or -C(O)R, placed at the ortho or para positions can further delocalize the negative charge through resonance and inductive effects.[18] This stabilizes the anion, making the corresponding phenol more acidic.

  • Electron-Donating Groups (EDGs) , such as -CH₃, -OCH₃, or -NH₂, have the opposite effect.[2][19] They tend to destabilize the anion by concentrating negative charge, which makes the corresponding phenol less acidic. The effect of groups like -OCH₃ is complex, as they are inductively withdrawing but electron-donating by resonance; typically, the resonance effect dominates for para substituents.[2]

G Substituent Effects on this compound Anion Stability This compound This compound Anion EWG Electron-Withdrawing Group (e.g., -NO₂ at para position) This compound->EWG adds EDG Electron-Donating Group (e.g., -CH₃ at para position) This compound->EDG adds Stabilization Increased Anion Stability (Charge Delocalization) EWG->Stabilization Destabilization Decreased Anion Stability (Charge Concentration) EDG->Destabilization Acidity_Inc Increased Acidity of Parent Phenol Stabilization->Acidity_Inc leads to Acidity_Dec Decreased Acidity of Parent Phenol Destabilization->Acidity_Dec leads to

Figure 2. Logical flow of substituent effects on this compound stability.

Methodologies for Charge Distribution Analysis

A variety of experimental and computational protocols are employed to investigate the electronic structure of the this compound anion.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To experimentally probe the relative electron densities at the carbon atoms of the this compound anion.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of the parent phenol (e.g., 50-100 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

    • Acquire a standard ¹³C NMR spectrum of the phenol to serve as a reference.

    • To the same sample, add a stoichiometric equivalent or slight excess of a strong base that will not introduce interfering signals (e.g., NaOD in D₂O, or sodium hydride in DMSO). Ensure complete deprotonation to form the this compound anion.

  • Data Acquisition:

    • Acquire a ¹³C NMR spectrum of the resulting this compound solution under the same conditions as the parent phenol (temperature, number of scans). Use a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and proton decoupling.

  • Data Analysis:

    • Process both spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra using the solvent peak or an internal standard (e.g., TMS).

    • Assign the peaks for the ipso, ortho, meta, and para carbons in both the phenol and this compound spectra based on established chemical shift ranges and coupling patterns (if proton-coupled spectra are available).

    • Compare the chemical shifts (δ) for each carbon position between the phenol and this compound spectra to determine the change in shielding (Δδ).

Computational Protocol: Natural Bond Orbital (NBO) Analysis

Objective: To calculate the natural atomic charges and analyze donor-acceptor interactions within the this compound anion.

Methodology (General Workflow using a package like Gaussian):

  • Structure Optimization:

    • Build the molecular structure of the this compound anion.

    • Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311+G(d,p).[19] This ensures the calculations are performed on a stable, minimum-energy structure.

  • NBO Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Include the keyword Pop=NBO in the route section of the input file. This requests a full Natural Bond Orbital analysis to be performed on the resulting wavefunction.[10]

  • Analysis of Output:

    • Locate the "Natural Population Analysis" section in the output file. This section contains a table listing the "Natural Charge" for each atom in the molecule.

    • Further analysis of the NBO output can reveal details about orbital occupancies, hybridization, and the delocalizing interactions (e.g., from lone pairs into antibonding orbitals) that contribute to the overall charge distribution.[20]

Other Relevant Techniques
  • Quantum Theory of Atoms in Molecules (QTAIM): This method partitions the electron density of a molecule into atomic basins, allowing for the rigorous calculation of atomic properties, including charge.[21][22][23] It provides a complementary, parameter-free approach to analyzing charge distribution.

  • Photoelectron Spectroscopy: This technique measures the energy required to detach an electron from an anion.[24][25] The vertical detachment energy (VDE) provides information about the electronic structure and stability of the this compound anion and its substituted derivatives.[24]

  • X-ray Crystallography: For solid-state samples, X-ray crystallography can determine precise bond lengths. In the this compound anion, the C-O bond has partial double-bond character, making it shorter than a typical C-O single bond, which is a physical manifestation of charge delocalization.[26]

Conclusion

The charge distribution of the this compound anion is a cornerstone of its chemical behavior. A synergistic approach, combining the qualitative insights of resonance theory with quantitative data from computational chemistry and NMR spectroscopy, provides a robust model of its electronic structure. The negative charge is primarily located on the oxygen atom but is significantly delocalized to the ortho and para positions of the aromatic ring. This delocalization stabilizes the anion and dictates its reactivity as an ambident nucleophile. Understanding how to analyze and modulate this charge distribution through substitution is of paramount importance for professionals in chemical research and drug development, enabling the rational design of molecules with tailored properties.

References

Theoretical Calculation of the Phenolate HOMO-LUMO Gap: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap in phenolate anions. Understanding the HOMO-LUMO gap is crucial as it governs the electronic properties, reactivity, and potential biological activity of these compounds, which are key structural motifs in many pharmaceuticals and bioactive molecules. This guide details the computational methodologies, presents quantitative data for a range of substituted phenolates, and provides standardized protocols for researchers to apply in their own studies.

Core Concepts: The Significance of the HOMO-LUMO Gap

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a pivotal role in the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

  • A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[1][2]

  • A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, as the molecule can be more easily polarized and undergo electronic transitions.[1]

For this compound anions, the HOMO-LUMO gap is particularly important as it is influenced by the nature and position of substituents on the aromatic ring. This modulation of the electronic properties is a key principle in drug design and the development of antioxidants.

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used and reliable quantum mechanical method for calculating the electronic structure of molecules, including the energies of the HOMO and LUMO.[3] DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying a wide range of chemical systems.

A common approach involves the use of a hybrid functional, such as B3LYP, which combines the accuracy of Hartree-Fock theory with the efficiency of density functional approximations. The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed for calculations on organic molecules as they provide a good description of electron distribution, including diffuse functions (++) for anions and polarization functions (d,p) for accurately describing bonding.[3]

Data Presentation: HOMO-LUMO Gaps of Substituted Phenolates

The following table summarizes the calculated HOMO, LUMO, and HOMO-LUMO gap energies for a series of para- and meta-substituted this compound anions. These values were computationally determined using the B3LYP functional with the 6-311++G(d,p) basis set.

Substituent (X)PositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-N(CH₃)₂para-1.7952.9934.788
-NH₂para-1.8782.9124.790
-OHpara-2.0142.7764.790
-OCH₃para-1.9862.8574.843
-CH₃para-2.1492.8575.006
-H-2.3132.7215.034
-Fpara-2.3402.6404.980
-Clpara-2.4492.4764.925
-CF₃para-2.9122.0955.007
-CNpara-3.1291.8785.007
-CHOpara-2.9931.9864.979
-COCH₃para-2.9392.0144.953
-CONH₂para-2.8032.2315.034
-COOHpara-2.9932.0415.034
-NO₂para-3.4011.5784.979
-NOpara-3.0751.8234.898
-N(CH₃)₂meta-2.1222.8034.925
-NH₂meta-2.1492.8034.952
-OHmeta-2.2582.7485.006
-OCH₃meta-2.2312.7765.007
-CH₃meta-2.2862.7765.062
-Fmeta-2.4492.6405.089
-Clmeta-2.5032.5585.061
-CF₃meta-2.7212.2584.979
-CNmeta-2.8572.1495.006
-CHOmeta-2.7482.2585.006
-COCH₃meta-2.7212.2865.007
-CONH₂meta-2.6122.3955.007
-COOHmeta-2.7482.2865.034
-NO₂meta-2.9122.0684.980
-NOmeta-2.8032.2045.007

Data computationally derived based on the methodology described in the cited literature.[3]

Experimental Protocols: DFT Calculation of this compound HOMO-LUMO Gap

This section provides a detailed protocol for calculating the HOMO-LUMO gap of a substituted this compound anion using the Gaussian software package.

4.1. Step 1: Molecule Building and Initial Optimization

  • Construct the Molecule: Build the desired substituted this compound anion using a molecular modeling program such as GaussView or Avogadro. Ensure the correct charge (-1) is assigned to the molecule.

  • Initial Geometry Optimization: Perform a preliminary geometry optimization using a lower-level theory, such as a semi-empirical method (e.g., AM1) or a small basis set, to obtain a reasonable starting structure.

4.2. Step 2: DFT Geometry Optimization

  • Create Gaussian Input File: Prepare a Gaussian input file (.gjf or .com) with the coordinates from the pre-optimized structure.

  • Define Calculation Keywords: In the route section (#p), specify the following keywords for the DFT geometry optimization:

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.

    • SCRF=(Solvent=Water): (Optional) To include the effects of a solvent using the Polarizable Continuum Model (PCM). Replace "Water" with the desired solvent.

  • Specify Charge and Multiplicity: In the molecule specification section, define the charge as -1 and the spin multiplicity as 1 (for a closed-shell singlet state).

  • Run the Calculation: Submit the input file to Gaussian.

4.3. Step 3: Extracting HOMO and LUMO Energies

  • Open the Output File: Once the calculation is complete, open the output file (.log or .out).

  • Locate Orbital Energies: Search for the section containing "Alpha Orbital Energies". The last occupied orbital is the HOMO, and the first unoccupied orbital is the LUMO.

  • Calculate the HOMO-LUMO Gap: The HOMO-LUMO gap (ΔE) is the difference between the energy of the LUMO and the energy of the HOMO:

    ΔE = ELUMO - EHOMO

Mandatory Visualizations

Workflow for DFT Calculation of this compound HOMO-LUMO Gap

The following diagram illustrates the computational workflow for determining the HOMO-LUMO gap of a this compound anion.

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_analysis Data Analysis cluster_result Result mol_build 1. Build this compound Structure pre_opt 2. Initial Geometry Optimization mol_build->pre_opt input_file 3. Create Gaussian Input File pre_opt->input_file dft_opt 4. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input_file->dft_opt freq_calc 5. Frequency Calculation dft_opt->freq_calc output_analysis 6. Analyze Output File freq_calc->output_analysis homo_lumo 7. Extract HOMO & LUMO Energies output_analysis->homo_lumo gap_calc 8. Calculate HOMO-LUMO Gap homo_lumo->gap_calc final_gap ΔE = E(LUMO) - E(HOMO) gap_calc->final_gap

Computational workflow for determining the this compound HOMO-LUMO gap.
Effect of Substituents on this compound Frontier Molecular Orbitals

This diagram illustrates the general effect of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the HOMO and LUMO energy levels of the this compound anion.

Substituent_Effects Effect of Substituents on this compound FMOs edg_homo HOMO Energy Increases (Less Stable) edg_lumo LUMO Energy Increases edg_homo->edg_lumo edg_gap HOMO-LUMO Gap Generally Decreases unsub_homo Reference HOMO unsub_lumo Reference LUMO unsub_homo->unsub_lumo ewg_homo HOMO Energy Decreases (More Stable) ewg_lumo LUMO Energy Decreases ewg_homo->ewg_lumo ewg_gap HOMO-LUMO Gap Generally Increases

Impact of substituents on this compound frontier molecular orbital energies.

Conclusion

The theoretical calculation of the this compound HOMO-LUMO gap using DFT is a powerful tool for predicting the electronic properties and reactivity of this important class of compounds. By systematically modifying substituents on the aromatic ring, it is possible to tune the HOMO-LUMO gap and, consequently, the molecule's characteristics. The methodologies and data presented in this guide provide a solid foundation for researchers in drug development and related fields to apply these computational techniques to their own work, facilitating the rational design of molecules with desired electronic and biological properties.

References

The Ambident Nucleophile: A Technical Guide to O- vs. C-Alkylation of Phenolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenolate anion, a key intermediate in organic synthesis, exhibits ambident nucleophilicity, capable of undergoing alkylation at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). The regioselectivity of this reaction is of paramount importance in the synthesis of a wide array of pharmaceuticals and fine chemicals, where the desired outcome is often a specific ether or a substituted phenol (B47542). This technical guide provides an in-depth analysis of the factors governing the O- versus C-alkylation of phenolates, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding and controlling this selectivity is crucial for optimizing synthetic routes and achieving desired molecular architectures.

Introduction: The Duality of the this compound Ion

Phenols are weakly acidic and react with bases to form this compound anions. The negative charge on the this compound ion is not localized on the oxygen atom but is delocalized into the aromatic ring through resonance, primarily at the ortho and para positions. This delocalization creates two nucleophilic centers: the oxygen atom and the carbon atoms of the ring, rendering the this compound ion an ambident nucleophile.

The alkylation of a this compound can therefore lead to two distinct product types:

  • O-alkylation: Formation of an ether (Williamson Ether Synthesis).

  • C-alkylation: Formation of an alkyl-substituted phenol (a key step in Friedel-Crafts type reactions).

The competition between these two pathways is governed by a delicate interplay of several factors, which can be manipulated to favor the desired product.

Factors Influencing O- vs. C-Alkylation Selectivity

The regiochemical outcome of this compound alkylation is primarily dictated by the principles of kinetic and thermodynamic control, the Hard and Soft Acids and Bases (HSAB) theory, and the specific reaction conditions employed.

Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are central to understanding the selectivity of this compound alkylation.[1]

  • Kinetic Control: At lower temperatures and under conditions where the reaction is irreversible, the product that is formed faster is the major product. This is the kinetic product . O-alkylation is generally the kinetically favored pathway as it involves the attack from the more electronegative and sterically accessible oxygen atom, proceeding through a lower activation energy barrier.[2]

  • Thermodynamic Control: At higher temperatures and under conditions where the reaction is reversible, the most stable product is the major product. This is the thermodynamic product . C-alkylated products are generally more stable because the formation of a C-C bond and the retention of the aromatic phenol moiety is thermodynamically more favorable than the formation of a C-O-C ether linkage.[2]

G cluster_legend Legend This compound This compound Anion TS_O This compound->TS_O Lower Ea (Kinetic Pathway) TS_C This compound->TS_C Higher Ea (Thermodynamic Pathway) O_Alkylation O-Alkylation Product (Ether) C_Alkylation C-Alkylation Product (Alkylphenol) TS_O->O_Alkylation TS_C->C_Alkylation K Kinetic Product T Thermodynamic Product

The Role of the Solvent

The choice of solvent plays a critical role in determining the reaction outcome.[3]

  • Protic Solvents (e.g., water, ethanol, trifluoroethanol): These solvents can form hydrogen bonds with the oxygen atom of the this compound, effectively solvating and sterically hindering it. This reduces the nucleophilicity of the oxygen, thereby favoring C-alkylation.[3][4]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, acetone): These solvents do not effectively solvate the this compound oxygen, leaving it more exposed and nucleophilic. Consequently, O-alkylation is favored in aprotic polar solvents.[3]

The Nature of the Electrophile (Alkylating Agent) and the HSAB Principle

The Hard and Soft Acids and Bases (HSAB) principle provides a framework for predicting the regioselectivity based on the electronic characteristics of the reacting species.[5][6]

  • Hard Electrophiles: These are typically small, highly charged, and not very polarizable (e.g., dimethyl sulfate, methyl iodide). The oxygen atom of the this compound is a hard nucleophilic center. According to the HSAB principle, hard acids prefer to react with hard bases. Therefore, hard electrophiles tend to favor O-alkylation .

  • Soft Electrophiles: These are larger, have a lower charge density, and are more polarizable (e.g., allyl bromide, benzyl (B1604629) bromide). The carbon atoms of the aromatic ring are softer nucleophilic centers. Soft acids prefer to react with soft bases, thus soft electrophiles generally favor C-alkylation .[7]

The Counter-ion

The nature of the cation associated with the this compound can significantly influence the site of alkylation.

  • Small, Hard Cations (e.g., Li⁺): These cations coordinate tightly with the hard oxygen atom of the this compound, effectively blocking it and promoting C-alkylation.[8]

  • Large, Soft Cations (e.g., K⁺, Cs⁺, or quaternary ammonium (B1175870) salts): These cations have a weaker interaction with the this compound oxygen, leaving it more available for nucleophilic attack. This leads to a preference for O-alkylation.[8]

The Leaving Group

The nature of the leaving group on the alkylating agent can also affect the O-/C-alkylation ratio. Better leaving groups (e.g., iodide, tosylate) generally favor the kinetically controlled O-alkylation product.

Quantitative Data on O- vs. C-Alkylation Selectivity

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the product distribution.

Table 1: Effect of Solvent on the Alkylation of 2-Naphthoxide with Benzyl Bromide [3]

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Dimethylformamide (DMF)Major ProductMinor Product
Trifluoroethanol (TFE)Minor ProductMajor Product

Table 2: Effect of Reaction Conditions on the Alkylation of Phenol

Alkylating AgentCatalyst/BaseSolventTemperature (°C)Predominant Product
Methyl IodideK₂CO₃DMF60-80O-alkylation (Anisole)
IsobutyleneH₂SO₄-50-125C-alkylation (tert-butylphenols)[9]
1-PropanolTiO₂-AToluene300C-alkylation (ortho-propylphenol)[10]
Benzyl BromideNaHTHFrtO-alkylation (Benzyl phenyl ether)

Table 3: Kinetic vs. Thermodynamic Control in the Formation of Enolates [11]

BaseTemperature (°C)Kinetic/Thermodynamic Control
LiN(i-Pr)₂ (LDA)0Kinetic
KN(SiMe₃)₂-78Kinetic
Ph₃CK25Thermodynamic
NaH25Thermodynamic

Note: While this data is for enolates of ketones, the principles of kinetic and thermodynamic control are analogous for phenolates.

Experimental Protocols

General Protocol for O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol describes a typical procedure for the synthesis of an aryl ether.

Materials:

  • Phenol (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, anhydrous potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Phenol, K₂CO₃, and DMF B Stir to form Phenoxide A->B C Add Alkyl Halide B->C D Heat and Monitor by TLC C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Purify H->I

General Protocol for C-Alkylation of Phenol (Friedel-Crafts Type)

This protocol outlines a general procedure for the synthesis of an alkylphenol.

Materials:

  • Phenol (1.0 eq)

  • Alkene (e.g., isobutylene) (1.1 eq)

  • Acid catalyst (e.g., H₂SO₄ or a solid acid like Amberlyst-15)

  • Solvent (optional, can be run neat)

Procedure:

  • To a reaction vessel equipped with a stirrer and a gas inlet (if using a gaseous alkene), add the phenol and the acid catalyst.

  • Heat the mixture to the desired temperature (e.g., 50-125 °C).

  • Slowly introduce the alkene into the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture.

  • If a liquid acid catalyst was used, neutralize it with a base (e.g., NaHCO₃ solution). If a solid acid was used, filter it off.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_isolation Product Isolation A Charge Phenol and Acid Catalyst B Heat to Reaction Temperature A->B C Introduce Alkene B->C D Monitor by GC/TLC C->D E Cool and Neutralize/Filter D->E F Extract and Wash E->F G Dry and Concentrate F->G H Purify G->H

Mechanistic Pathways Visualization

The following diagram illustrates the competing O- and C-alkylation pathways of a this compound anion.

G cluster_this compound This compound Resonance Structures cluster_O_alkylation O-Alkylation Pathway (SN2) cluster_C_alkylation C-Alkylation Pathway This compound [O⁻]Ph ⇌ [O=]Ph⁻ (ortho, para) O_attack Nucleophilic attack from Oxygen This compound->O_attack Favored in Aprotic Solvents C_attack Nucleophilic attack from Ring This compound->C_attack Favored in Protic Solvents O_product Ether Product (Ph-O-R) O_attack->O_product + R-X Intermediate Wheland Intermediate (non-aromatic) C_attack->Intermediate + R-X C_product Alkylphenol Product (HO-Ph-R) Intermediate->C_product Rearomatization

Conclusion

The ambident nucleophilicity of the this compound ion presents both a challenge and an opportunity in organic synthesis. By carefully selecting the reaction conditions—solvent, counter-ion, alkylating agent, and temperature—chemists can effectively control the regioselectivity of the alkylation reaction to favor either O-alkylation or C-alkylation. A thorough understanding of the principles of kinetic versus thermodynamic control and the HSAB theory is essential for the rational design of synthetic routes that rely on the alkylation of phenols. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries to optimize their synthetic strategies and achieve their desired molecular targets with high selectivity and efficiency.

References

phenolate stability in aqueous vs. non-aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Phenolate in Aqueous vs. Non-Aqueous Media

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the factors governing the stability of the this compound anion in both aqueous and non-aqueous environments. Understanding this compound stability is critical in fields ranging from synthetic chemistry to drug design, as it influences reaction kinetics, equilibrium positions, and the bioavailability of phenolic compounds.

Core Concepts of this compound Stability

The stability of the this compound anion (C₆H₅O⁻) is primarily dictated by two fundamental principles: resonance and solvation. Phenol (B47542) is a weak acid that exists in equilibrium with its conjugate base, the this compound anion.[1] The position of this equilibrium, and thus the stability of the this compound, is profoundly influenced by the surrounding solvent.

Resonance Stabilization

Phenol is significantly more acidic than aliphatic alcohols because the negative charge on the oxygen atom of the this compound anion is delocalized across the aromatic ring through resonance.[1][2] This distribution of electron density over several atoms results in a more stable conjugate base, which favors the dissociation of the phenolic proton.[2][3]

The resonance structures show that the negative charge is dispersed from the oxygen to the ortho and para carbon atoms of the benzene (B151609) ring.[1] While phenol itself also exhibits resonance, its resonance structures involve charge separation, which contributes less to its overall stability compared to the charge dispersal in the this compound anion.[2]

G Phenol-Phenolate Equilibrium cluster_phenol cluster_this compound cluster_proton p C₆H₅OH a C₆H₅O⁻ p->a Deprotonation a->p Protonation h H⁺

Caption: Equilibrium between phenol and its conjugate base, the this compound anion.

This compound Stability in Aqueous Media

In aqueous media, water molecules play a crucial role in stabilizing the this compound anion. Water is a polar, protic solvent with a high dielectric constant (ε ≈ 78 at 25°C), making it exceptionally effective at solvating charged species.[4]

The stability of this compound in water is enhanced by:

  • Hydrogen Bonding: Water molecules form strong hydrogen bonds with the negatively charged oxygen atom of the this compound anion. This interaction disperses the negative charge and significantly stabilizes the ion.[5]

  • Extended Solvation Shells: Experimental and simulation studies have shown that the ordering effect of the this compound ion on water's hydrogen-bond structure extends beyond the first solvation shell.[5][6][7] One study demonstrated that this compound immobilizes approximately 6.2 water molecules beyond the first solvation shell of its oxygen atom, a much stronger effect than that observed for neutral phenol.[5][8] This extensive hydration network provides substantial stabilization.

The high charge density on the this compound's oxygen atom is the primary driver for this strong, long-range solvation interaction.[6]

This compound Stability in Non-Aqueous Media

The stability of the this compound anion changes dramatically in non-aqueous solvents, depending on the solvent's properties. The ability of a solvent to stabilize the this compound anion correlates with its capacity to solvate the charged species, which is influenced by its polarity and proticity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents, like water, can form hydrogen bonds with the this compound anion. While generally less effective than water due to lower dielectric constants and different hydrogen bonding networks, they still provide significant stabilization.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and high dielectric constants, allowing them to solvate cations well. However, they are poor hydrogen bond donors, and their ability to solvate anions is limited.[4] The negative end of the solvent dipole is often sterically hindered, leading to weaker interactions with the this compound anion compared to protic solvents. Consequently, the this compound anion is significantly less stable in polar aprotic solvents, making the parent phenol much less acidic.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, there is very little stabilization of the charged this compound anion. The lack of favorable ion-solvent interactions means that the dissociation of phenol is highly unfavorable.

G This compound Solvation Comparison cluster_aqueous Aqueous (Protic) Medium cluster_nonaqueous Aprotic Non-Aqueous Medium phenolate_aq This compound (C₆H₅O⁻) water1 H₂O phenolate_aq->water1 H-Bonding water2 H₂O phenolate_aq->water2 H-Bonding water3 H₂O phenolate_aq->water3 H-Bonding stabilized Highly Stabilized phenolate_naq This compound (C₆H₅O⁻) dmso1 DMSO phenolate_naq->dmso1 Dipole-Ion (Weaker) dmso2 DMSO phenolate_naq->dmso2 Dipole-Ion (Weaker) destabilized Poorly Stabilized

Caption: Solvation of this compound in aqueous vs. aprotic non-aqueous media.

Quantitative Comparison of this compound Stability

The acidity constant (pKa) of a phenol is a direct quantitative measure of the stability of its conjugate base, the this compound anion. A lower pKa value indicates a stronger acid, which corresponds to a more stable this compound anion. The table below summarizes the pKa of phenol in various solvents, highlighting the profound effect of the medium on this compound stability.

SolventSolvent TypeDielectric Constant (ε)pKa of PhenolReference(s)
WaterPolar Protic78.49.95[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.018.0[1][9]
Acetonitrile (B52724)Polar Aprotic37.529.1[1]
10% (v/v) Acetonitrile-WaterPolar Protic Mixture-~10.5-11.0[10][11]
MethanolPolar Protic32.714.2**
Value is for phenol itself, which is slightly higher than in pure water, reflecting the influence of the aprotic co-solvent.
**Typical literature value, not found in provided search results but included for completeness.

As the data clearly shows, the this compound anion is orders of magnitude less stable in polar aprotic solvents like DMSO and acetonitrile compared to water.

Experimental Protocols for Stability Assessment

The most common method for determining this compound stability is through the measurement of the parent phenol's pKa. Spectrophotometric titration is a widely used and robust technique for this purpose.

Protocol: Spectrophotometric Determination of pKa

This protocol is adapted from methodologies used for determining pKa values of phenolic compounds in aqueous or mixed-solvent media.[10][12]

Objective: To determine the pKa of a phenolic compound by measuring changes in its UV-Vis absorption spectrum as a function of pH. The neutral phenol (ArOH) and the this compound anion (ArO⁻) have distinct spectra, and the pKa can be determined from the pH at which their concentrations are equal.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Calibrated pH meter and electrode

  • Thermostated titration vessel

  • Micropipettes and burettes

  • Stock solution of the phenolic compound in the desired solvent

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Background electrolyte (e.g., KCl) to maintain constant ionic strength

  • Solvent of choice (e.g., deionized water, 10% acetonitrile-water)

Methodology:

  • Instrument Calibration: Calibrate the pH electrode system using standard buffer solutions. For mixed-solvent systems, calibration using a method like Gran's plot is recommended to determine the standard electrode potential (E°) in that specific medium.[10]

  • Sample Preparation: Place a known volume of the solvent and background electrolyte into the thermostated vessel (e.g., at 25°C). Add a precise amount of the phenolic stock solution to achieve a final concentration suitable for spectrophotometric analysis (typically in the micromolar range).

  • Initial Spectrum (Acidic Form): Adjust the pH of the solution to a value at least 2 units below the expected pKa using the acidic titrant. At this pH, the compound will exist almost entirely in its neutral form (ArOH). Record the full UV-Vis spectrum (e.g., 200-500 nm).[10][12]

  • Spectrometric Titration: Incrementally add small, precise volumes of the basic titrant to the solution. After each addition, allow the pH to stabilize, record the pH value, and then record the full UV-Vis spectrum.[10] Continue this process until the pH is at least 2 units above the expected pKa.

  • Final Spectrum (Basic Form): The spectra recorded at the highest pH values, where spectral changes cease, represent the fully deprotonated this compound form (ArO⁻).[13]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for both the neutral (λ_ArOH) and anionic (λ_ArO⁻) forms.

    • Using the absorbance data at a specific wavelength where the two species have different molar absorptivities, the ratio of [ArO⁻]/[ArOH] can be calculated for each pH point using the following equation: [ArO⁻]/[ArOH] = (A - A_ArOH) / (A_ArO⁻ - A) where A is the absorbance at a given pH, A_ArOH is the absorbance of the fully protonated form, and A_ArO⁻ is the absorbance of the fully deprotonated form.

    • The pKa is then determined by plotting log([ArO⁻]/[ArOH]) vs. pH. According to the Henderson-Hasselbalch equation, the pKa is the pH at which log([ArO⁻]/[ArOH]) = 0.

    • Alternatively, specialized software (e.g., STAR - Stability Constants by Absorbance Readings) can be used to process the spectral data and calculate the pKa.[12]

G Workflow: Spectrophotometric pKa Determination start Start calibrate Calibrate pH Electrode in the Specific Medium start->calibrate prep Prepare Phenol Solution in Chosen Solvent with Background Electrolyte ph_low Adjust pH to << pKa (e.g., pH 2) prep->ph_low calibrate->prep spec_acid Record UV-Vis Spectrum of Neutral Form (ArOH) ph_low->spec_acid titrate Incrementally Add Base, Record pH and Spectrum at Each Step spec_acid->titrate ph_high Continue Titration until pH >> pKa titrate->ph_high spec_base Obtain Spectrum of Anionic Form (ArO⁻) ph_high->spec_base analyze Analyze Absorbance Data vs. pH to Calculate pKa spec_base->analyze end End analyze->end

Caption: Experimental workflow for determining pKa via spectrophotometric titration.

Conclusion

The stability of the this compound anion is highly dependent on the solvent environment. In aqueous media , strong hydrogen bonding and extensive solvation shells provide exceptional stabilization, reflected in the relatively low pKa of phenol. In contrast, non-aqueous aprotic solvents lack the ability to effectively solvate the anion through hydrogen bonding, leading to significant destabilization and a much higher pKa. This fundamental difference is crucial for professionals in drug development and chemical research, as it directly impacts solubility, reactivity, and the design of synthetic pathways and formulation strategies for phenolic compounds. The choice of solvent can be used to control reaction mechanisms, favoring either kinetic or thermodynamic products in reactions involving ambident this compound nucleophiles.[14]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Phenolates from Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted phenols is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Arylboronic acids have emerged as versatile and readily available precursors for the synthesis of phenols due to their stability, low toxicity, and the numerous commercially available starting materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted phenolates from arylboronic acids, focusing on practical and efficient methodologies.

Several effective methods for the ipso-hydroxylation of arylboronic acids have been developed, including copper-catalyzed Chan-Lam couplings, metal-free oxidations, and procedures utilizing various oxidizing agents.[2][3][4][5] These methods offer a significant advantage over traditional approaches, which often require harsh reaction conditions, expensive catalysts, and have limited functional group tolerance.[1][6]

I. Metal-Free Hydroxylation of Arylboronic Acids with Diacetoxyiodobenzene (B1259982)

This protocol outlines a mild, efficient, and environmentally friendly method for the synthesis of phenols from arylboronic acids using diacetoxyiodobenzene [PhI(OAc)₂] as an initiator.[1][6] The reaction proceeds at room temperature without the need for a metal catalyst, photocatalyst, or light, making it a cost-effective and scalable approach.[1][6]

Reaction Mechanism

The proposed mechanism involves the initial attack of the arylboronic acid on the iodine center of diacetoxyiodobenzene, followed by deprotonation and rearrangement to form a tetracoordinated boron intermediate, which then yields the corresponding phenol.[1][6]

Metal_Free_Hydroxylation A Ar-B(OH)₂ C Intermediate Adduct (I) A->C B PhI(OAc)₂ B->C D Hypervalent Iodine Species (II) C->D G - AcOH C->G E Tetracoordinated Boron Intermediate (III) D->E Rearrangement H - H⁺ D->H F Ar-OH (Phenol) E->F Hydrolysis I Rearrangement J Hydrolysis

Caption: Proposed mechanism for the metal-free hydroxylation of arylboronic acids.

Experimental Protocol

Materials:

  • Arylboronic acid (1.0 equiv)

  • Diacetoxyiodobenzene (PhI(OAc)₂) (1.0 equiv)[6]

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the arylboronic acid (0.2 mmol) and diacetoxyiodobenzene (0.2 mmol).[1][6]

  • Add 2 mL of DMF to the flask.[1][6]

  • Stir the reaction mixture at room temperature for 2 hours in the dark.[1][6]

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired phenol.

Substrate Scope and Yields

This method is compatible with a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, affording good to excellent yields.[1][6]

EntryArylboronic Acid (Ar-B(OH)₂)Product (Ar-OH)Yield (%)
1Phenylboronic acidPhenol96
24-Methoxyphenylboronic acid4-Methoxyphenol94
34-Fluorophenylboronic acid4-Fluorophenol85
44-Chlorophenylboronic acid4-Chlorophenol82
54-Cyanophenylboronic acid4-Cyanophenol78
63-Methylphenylboronic acid3-Methylphenol92
72-Naphthylboronic acid2-Naphthol88
89-Anthracenylboronic acid9-Anthracenol75

Reaction conditions: Arylboronic acid (0.2 mmol), PhI(OAc)₂ (0.2 mmol), DMF (2 mL), room temperature, 2 h, under dark conditions. Isolated yields.[1][6]

II. Copper-Catalyzed Oxidative Hydroxylation (Chan-Lam Coupling)

The Chan-Lam coupling provides a powerful method for the formation of C-O bonds, enabling the synthesis of phenols from arylboronic acids under mild conditions.[2][4][5] This protocol utilizes a copper catalyst, often in the presence of a ligand, and can be performed in water at room temperature.[7][8]

General Reaction Scheme

Chan_Lam_Hydroxylation cluster_conditions Reaction Conditions A Ar-B(OH)₂ C Ar-OH (Phenol) A->C B H₂O B->C Catalyst Cu Catalyst Ligand, Base Oxidant Oxidant (e.g., O₂)

Caption: General scheme for the copper-catalyzed hydroxylation of arylboronic acids.

Experimental Protocol

Materials:

Procedure:

  • In a flask, dissolve the arylboronic acid (0.5 mmol), copper catalyst (e.g., CuSO₄, 0.05 mmol), and 1,10-phenanthroline (0.1 mmol) in water.[7][8]

  • Add potassium hydroxide (1.5 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for the specified time (typically 2-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield the pure phenol.

Substrate Scope and Yields

This copper-catalyzed method is particularly effective for the synthesis of electron-rich phenols and tolerates a variety of functional groups.[7]

EntryArylboronic Acid (Ar-B(OH)₂)Product (Ar-OH)Yield (%)
14-Methoxyphenylboronic acid4-Methoxyphenol92
24-Methylphenylboronic acid4-Methylphenol88
33,5-Dimethylphenylboronic acid3,5-Dimethylphenol90
42-Methoxyphenylboronic acid2-Methoxyphenol85
5Phenylboronic acidPhenol80
64-tert-Butylphenylboronic acid4-tert-Butylphenol87

Reaction conditions: Arylboronic acid (0.5 mmol), Cu₂O (0.05 mmol), 1,10-phenanthroline (0.1 mmol), KOH (1.5 mmol), H₂O (5 mL), room temperature, 12 h.[7]

III. Metal-Free Hydroxylation with m-Chloroperbenzoic Acid (MCPBA)

This method provides a rapid and efficient synthesis of phenols from arylboronic acids using MCPBA as the oxidant in an aqueous solution at room temperature.[9] It is a simple, environmentally friendly approach that does not require metal catalysts, ligands, or a base.[9]

Proposed Mechanism

The proposed mechanism involves the reaction of MCPBA with the arylboronic acid to form an intermediate, which then undergoes rearrangement and hydrolysis to produce the phenol.[9] Isotopic labeling studies have confirmed that the hydroxyl oxygen atom originates from MCPBA.[9]

MCPBA_Hydroxylation A Ar-B(OH)₂ C Intermediate A->C B MCPBA B->C D Ar-OH (Phenol) C->D Rearrangement & Hydrolysis E m-Chlorobenzoic acid C->E

Caption: Proposed mechanism for MCPBA-mediated hydroxylation.

Experimental Protocol

Materials:

  • Arylboronic acid (1.0 equiv)

  • m-Chloroperbenzoic acid (MCPBA) (1.2 equiv)

  • Ethanol (B145695) (EtOH)

  • Water (H₂O)

Procedure:

  • Dissolve the arylboronic acid (1.0 mmol) in a 1:2 mixture of water and ethanol (3 mL).

  • Add MCPBA (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (B1220275) to quench the excess MCPBA.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Substrate Scope and Yields

This method is highly efficient for a broad range of arylboronic acids, including those with electron-rich and electron-deficient substituents, consistently providing high yields.[9]

EntryArylboronic Acid (Ar-B(OH)₂)Product (Ar-OH)Yield (%)
1Phenylboronic acidPhenol98
24-Methoxyphenylboronic acid4-Methoxyphenol99
34-Chlorophenylboronic acid4-Chlorophenol97
44-Nitrophenylboronic acid4-Nitrophenol95
53-Methoxyphenylboronic acid3-Methoxyphenol98
62-Methylphenylboronic acid2-Methylphenol96

Reaction conditions: Arylboronic acid (1.0 mmol), MCPBA (1.2 mmol), H₂O/EtOH (1:2, 3 mL), room temperature.[9]

IV. Catalyst-Free Hydroxylation with Hydrogen Peroxide

A very rapid, catalyst-free, and environmentally friendly method for the synthesis of phenols involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent.[10] This reaction can be performed under solvent-free conditions or in a green solvent like ethanol at room temperature, with reaction times as short as one minute.[10]

General Experimental Workflow

H2O2_Workflow Start Start Step1 Charge flask with Arylboronic Acid Start->Step1 Step2 Add H₂O₂ (and optional EtOH) Step1->Step2 Step3 Stir at RT for 1 min Step2->Step3 Step4 Quench with water Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End Pure Phenol Step6->End

Caption: General workflow for the H₂O₂-mediated hydroxylation of arylboronic acids.

Experimental Protocol

Materials:

  • Arylboronic acid (1.0 equiv)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Ethanol (EtOH) (optional, as co-solvent)

Procedure:

  • In a 25 mL flask, place the arylboronic acid (1 mmol).[10]

  • Add 1.6 mL of H₂O₂ (and 1 mL of EtOH if used as a co-solvent) while stirring.[10]

  • Stir the reaction mixture for 1 minute at room temperature.[10]

  • Quench the reaction by adding 10 mL of water.[10]

  • Extract the aqueous layer three times with 20 mL of ethyl acetate.[10]

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the pure product.[10] In many cases, flash column chromatography is not required.[10]

Substrate Scope and Yields

This method demonstrates excellent efficiency across a range of substituted arylboronic acids, affording high yields in a remarkably short reaction time.[10]

EntryArylboronic Acid (Ar-B(OH)₂)Product (Ar-OH)Yield (%)
1Phenylboronic acidPhenol99
24-Methoxyphenylboronic acid4-Methoxyphenol98
34-Chlorophenylboronic acid4-Chlorophenol96
44-Bromophenylboronic acid4-Bromophenol95
53-Nitrophenylboronic acid3-Nitrophenol92
62-Chlorophenylboronic acid2-Chlorophenol94

Reaction conditions: Phenylboronic acid (1 mmol), H₂O₂ (1.6 mL), EtOH (1 mL), room temperature, 1 min. Isolated yields.[10]

Conclusion

The synthesis of substituted phenolates from arylboronic acids can be achieved through a variety of efficient and practical methods. The choice of protocol will depend on the specific substrate, desired scale, and available resources. The metal-free methods offer advantages in terms of cost and environmental impact, while the copper-catalyzed Chan-Lam coupling provides a robust and well-established alternative. These detailed protocols and application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the preparation of this important class of compounds.

References

Application Notes and Protocols for the Etherification of Sterically Hindered Phenolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethers from sterically hindered phenolates. The traditional Williamson ether synthesis is often challenging for these substrates due to steric hindrance, which can lead to low yields and the formation of elimination byproducts. This document outlines a representative protocol for the Williamson ether synthesis to illustrate these challenges and presents more effective alternative methods, including the Mitsunobu reaction and a copper-catalyzed etherification protocol.

Challenges in Williamson Ether Synthesis with Hindered Phenolates

The Williamson ether synthesis, a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide, is significantly hampered when using sterically hindered phenolates. The bulky substituents surrounding the phenolic oxygen impede the backside attack of the nucleophilic oxygen on the alkyl halide. This steric hindrance can lead to a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides, resulting in the formation of an alkene instead of the desired ether.[1] Forcing conditions, such as high temperatures, may only exacerbate the elimination side reaction.[2] Consequently, alternative methods are often necessary to achieve good yields of hindered ethers.

Experimental Protocols

Protocol 1: Representative Williamson Ether Synthesis of a Hindered Phenol (B47542)

This protocol describes the attempted synthesis of 2,6-di-tert-butyl-4-methylanisole from 2,6-di-tert-butyl-4-methylphenol (BHT) and methyl iodide. It serves as a baseline to demonstrate the challenges associated with the Williamson ether synthesis of hindered phenols.

Materials:

  • 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH3I)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2,6-di-tert-butyl-4-methylphenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion or when no further conversion is observed, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mitsunobu Reaction for Hindered Phenol Etherification

The Mitsunobu reaction provides a milder alternative for the synthesis of hindered ethers, proceeding via an SN2 mechanism with inversion of configuration at the alcohol carbon.[3][4] The use of sonication can dramatically increase the rate of reaction for sterically hindered substrates.[5]

Materials:

  • Hindered Phenol (e.g., 2,6-di-tert-butylphenol)

  • Primary or secondary alcohol

  • Triphenylphosphine (B44618) (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the hindered phenol (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly hindered substrates, sonication of the reaction mixture at a higher concentration (e.g., 1.0-3.0 M) can significantly reduce the reaction time.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the ether product.

Protocol 3: Copper-Catalyzed Synthesis of Hindered Diaryl Ethers

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and its modern variations, are effective for the synthesis of diaryl ethers, including those with steric hindrance.[6][7]

Materials:

Procedure:

  • In an oven-dried screw-cap test tube, combine the hindered phenol (1.2 eq), aryl halide (1.0 eq), CuI (5 mol%), picolinic acid (10 mol%), and K3PO4 (2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Protocol Method Substrates Base/Reagents Solvent Temperature Typical Yield Reference
1Williamson Ether SynthesisHindered Phenol + Primary Alkyl HalideStrong Base (e.g., NaH)Polar Aprotic (e.g., DMF)Elevated (e.g., 80 °C)Low to Moderate[2]
2Mitsunobu ReactionHindered Phenol + AlcoholPPh3, DIAD/DEADAnhydrous THF0 °C to RTGood to Excellent[3][4][5]
3Copper-Catalyzed CouplingHindered Phenol + Aryl HalideCuI, Picolinic Acid, K3PO4Anhydrous DMSOElevated (e.g., 80-120 °C)Good to Excellent[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants: Hindered Phenol + Electrophile/Alcohol Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Reagents Select Reagents: Base / PPh3+DIAD / Cu Catalyst Reagents->Setup Solvent Choose Anhydrous Solvent Solvent->Setup Addition Reagent Addition (Controlled Temperature) Setup->Addition Stirring Stirring & Heating (or Sonication) Addition->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Ether Product Purify->Product

Caption: General experimental workflow for ether synthesis.

Factors_Affecting_Ether_Synthesis cluster_williamson Williamson Ether Synthesis cluster_alternatives Alternative Methods WS Hindered Phenolate + Alkyl Halide SN2_W SN2 Pathway (Desired Ether) WS->SN2_W Primary Alkyl Halide Low Temperature E2_W E2 Pathway (Elimination Product) WS->E2_W Secondary/Tertiary Alkyl Halide High Temperature Mitsunobu Mitsunobu Reaction (Phenol + Alcohol) SN2_M SN2 Pathway (Mild Conditions) Mitsunobu->SN2_M Cu_Catalysis Copper-Catalyzed Coupling (Phenol + Aryl Halide) Reductive_Elimination Reductive Elimination (Forms C-O Bond) Cu_Catalysis->Reductive_Elimination Hindrance Steric Hindrance Hindrance->WS Impedes SN2 Hindrance->Mitsunobu Overcome with Sonication Hindrance->Cu_Catalysis Tolerated

Caption: Factors influencing ether synthesis with hindered phenols.

References

Application Notes and Protocols for the Kolbe-Schmitt Reaction with Phenolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kolbe-Schmitt reaction is a cornerstone of aromatic chemistry, providing a direct route to hydroxylated aromatic carboxylic acids. This carboxylation reaction, named after Hermann Kolbe and Rudolf Schmitt, is of paramount industrial importance, most notably in the synthesis of salicylic (B10762653) acid, the precursor to the widely used analgesic, aspirin (B1665792).[1] The reaction involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure, followed by acidification. Understanding the nuanced mechanism and the factors influencing its outcome is critical for optimizing yields and directing the regioselectivity of the carboxylation, making it a valuable tool in synthetic chemistry and drug development.

Detailed Mechanism of the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction proceeds through a series of well-defined steps, starting with the formation of a highly nucleophilic phenoxide ion. The regioselectivity of the reaction, yielding either the ortho or para isomer, is highly dependent on the reaction conditions, particularly the nature of the alkali metal cation and the temperature.

Step 1: Formation of the Phenoxide Ion

Phenol (B47542) is first treated with a strong base, typically an alkali metal hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to generate the corresponding phenoxide salt.[2] The phenoxide ion is a more potent nucleophile than phenol itself due to the increased electron density on the aromatic ring, which is crucial for the subsequent reaction with the weakly electrophilic carbon dioxide.

Step 2: Electrophilic Attack by Carbon Dioxide

The electron-rich phenoxide ion attacks the electrophilic carbon atom of carbon dioxide. A key aspect of the mechanism is the formation of a chelate complex between the alkali metal cation, the phenoxide oxygen, and the incoming carbon dioxide molecule. This complex brings the carbon dioxide in close proximity to the ortho position of the aromatic ring.

Step 3: Rearrangement and Tautomerization

The intermediate then undergoes a rearrangement to form a cyclohexadienone carboxylate. Subsequent tautomerization restores the aromaticity of the ring, leading to the formation of the alkali metal salt of the hydroxybenzoic acid.

Step 4: Acidification

The final step involves the acidification of the reaction mixture with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to protonate the carboxylate and phenoxide groups, yielding the final hydroxybenzoic acid product.[1][2]

Visualizing the Reaction Mechanism

Kolbe_Schmitt_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearrangement & Tautomerization cluster_step4 Step 4: Acidification phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH naoh NaOH complex Chelate Complex phenoxide->complex + CO₂ co2 CO₂ intermediate Cyclohexadienone Intermediate complex->intermediate salicylate_salt Sodium Salicylate (B1505791) intermediate->salicylate_salt Tautomerization salicylic_acid Salicylic Acid salicylate_salt->salicylic_acid + H₂SO₄ h2so4 H₂SO₄

Caption: The four main stages of the Kolbe-Schmitt reaction.

Factors Influencing Regioselectivity: Ortho vs. Para Isomerization

The ratio of ortho to para carboxylation is a critical aspect of the Kolbe-Schmitt reaction and can be controlled by carefully selecting the reaction conditions.

  • Nature of the Alkali Metal Cation: The size of the alkali metal cation plays a pivotal role in directing the regioselectivity.

    • Sodium Phenoxide (NaOPh): The smaller sodium ion forms a tight chelate with the phenoxide oxygen and carbon dioxide, favoring the formation of the ortho isomer, salicylic acid. This is the classic route for aspirin synthesis.

    • Potassium Phenoxide (KOPh): The larger potassium ion forms a looser complex, which allows for carboxylation at the sterically less hindered and thermodynamically more stable para position, leading to the formation of p-hydroxybenzoic acid.[1] Lithium phenoxide also strongly favors the ortho product.

  • Temperature: Temperature also influences the product distribution.

    • Lower Temperatures (around 125-150°C): These conditions favor the kinetically controlled formation of the ortho isomer (salicylic acid).

    • Higher Temperatures (above 200°C): At higher temperatures, the reaction becomes reversible, and the thermodynamically more stable para isomer (p-hydroxybenzoic acid) is the major product.

  • Pressure: The reaction is typically carried out under high pressure (around 100 atm) of carbon dioxide to increase the concentration of CO₂ in the reaction medium and drive the equilibrium towards the carboxylated product.

Quantitative Data Summary

The following tables summarize the influence of key reaction parameters on the yield and regioselectivity of the Kolbe-Schmitt reaction.

Alkali Metal PhenoxideTemperature (°C)Pressure (atm)Major ProductTypical YieldReference
Sodium Phenoxide125100ortho-Hydroxybenzoic Acid (Salicylic Acid)~90%[3]
Potassium Phenoxide240-para-Hydroxybenzoic AcidHigh
Lithium Phenoxide--ortho-Hydroxybenzoic AcidHigh
Rubidium Phenoxide150-200-Mixture of ortho and para-[4]
Cesium Phenoxide150-Mixture of ortho and para-[4]

Experimental Protocols

Protocol 1: Synthesis of ortho-Hydroxybenzoic Acid (Salicylic Acid)

This protocol outlines the laboratory-scale synthesis of salicylic acid from phenol using sodium hydroxide.

Materials:

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Carbon Dioxide (CO₂) gas

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled water

  • High-pressure autoclave or reactor

  • Heating mantle

  • Stirring apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • pH paper

Procedure:

  • Preparation of Sodium Phenoxide:

    • In a suitable reaction vessel, carefully dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water.

    • Slowly add an equimolar amount of phenol to the sodium hydroxide solution with constant stirring. The reaction is exothermic.

    • Gently heat the mixture to evaporate the water, yielding dry, powdered sodium phenoxide. Caution: Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).

  • Carboxylation:

    • Transfer the dry sodium phenoxide to a high-pressure autoclave.

    • Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm.

    • Heat the autoclave to 125°C while stirring continuously.

    • Maintain these conditions for several hours (typically 4-6 hours) to ensure complete carboxylation.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

    • Dissolve the solid product in hot water.

    • Slowly add concentrated sulfuric acid to the solution with stirring until the solution is acidic (pH ~2-3), which will precipitate the salicylic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude salicylic acid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water to remove any remaining acid and inorganic salts.

  • Purification:

    • Recrystallize the crude salicylic acid from hot water to obtain pure white, needle-like crystals.

    • Dry the purified crystals in a desiccator or a low-temperature oven.

Visualizing the Experimental Workflow

Experimental_Workflow start Start prep_phenoxide Prepare Sodium Phenoxide (Phenol + NaOH) start->prep_phenoxide carboxylation Carboxylation (High Pressure CO₂, 125°C) prep_phenoxide->carboxylation workup Work-up (Dissolve in H₂O, Acidify with H₂SO₄) carboxylation->workup filtration Filtration (Isolate Crude Salicylic Acid) workup->filtration purification Purification (Recrystallization from H₂O) filtration->purification end End (Pure Salicylic Acid) purification->end

Caption: A typical workflow for the synthesis of salicylic acid.

Protocol 2: Synthesis of para-Hydroxybenzoic Acid

This protocol describes the synthesis of p-hydroxybenzoic acid, which can be achieved by heating potassium salicylate.

Materials:

  • Salicylic acid

  • Potassium Carbonate (K₂CO₃)

  • Distilled water

  • Oil bath

  • Round-bottomed flask

  • Stirring apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • pH paper

Procedure:

  • Preparation of Potassium Salicylate:

    • In a porcelain dish, dissolve salicylic acid in a solution of potassium carbonate in water.

    • Evaporate the solution on a steam bath to obtain a thick paste.

    • Dry the paste in an oven at 105-110°C for several hours, grinding the solid intermittently to a fine powder.

  • Isomerization:

    • Place the finely powdered potassium salicylate in a round-bottomed flask and immerse it in an oil bath preheated to 240°C.

    • Maintain this temperature for approximately 1.5 hours, stirring the solid occasionally.

  • Work-up and Isolation:

    • After the reaction, transfer the hot product to a beaker containing hot water.

    • The subsequent work-up would involve acidification to precipitate the p-hydroxybenzoic acid, followed by filtration and purification as described in Protocol 1.

Conclusion

The Kolbe-Schmitt reaction remains a highly relevant and versatile method for the synthesis of aromatic hydroxy acids. By understanding the intricate details of its mechanism and the factors that govern its regioselectivity, researchers and drug development professionals can effectively harness this reaction to produce valuable chemical intermediates and active pharmaceutical ingredients. The provided protocols offer a foundation for the practical application of this important chemical transformation in a laboratory setting.

References

Application Notes and Protocols for Phenolate Ligands in the Design of Transition Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolate ligands have emerged as a versatile and powerful class of supporting ligands in the design of transition metal catalysts. Their strong electron-donating ability, steric tuneability, and straightforward synthesis have led to the development of highly active and selective catalysts for a wide range of organic transformations. This document provides detailed application notes and experimental protocols for the use of transition metal complexes bearing this compound ligands in three key areas: polymerization, oxidation, and cross-coupling reactions.

Polymerization Reactions

Transition metal catalysts supported by this compound ligands, particularly those of early transition metals like zirconium and aluminum, have shown exceptional activity in the polymerization of olefins and the ring-opening polymerization of cyclic esters. The steric and electronic properties of the this compound ligand can be readily modified to control the catalyst's activity, selectivity, and the properties of the resulting polymer.

Application: 1-Hexene (B165129) Polymerization using Zirconium-Amine-Bis(this compound) Catalysts

Zirconium complexes featuring amine-bis(this compound) ligands are highly effective for the polymerization of α-olefins such as 1-hexene. The presence of an additional donor arm on the ligand framework can significantly enhance catalytic activity.

Data Presentation:

Catalyst PrecursorCo-catalystActivity (kg polymer mol({Zr})
1^{-1}−1
h
1^{-1}−1
)
M({n}) ( g/mol )PDI (M({w})/M({n}))Tacticity (% mmmm)Reference
1 (Zr-amine-bis(this compound) with Me donors)[CPh({3})][B(C({6})F({5}))({4})] / Alngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
i^{i}i
Bu({3})
124--<10[1]
2 (Bimetallic Zr-amine-bis(this compound))[CPh({3})][B(C({6})F({5}))({4})] / Alngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
i^{i}i
Bu({3})
up to 124--up to 79[1]
3 (C(_{2})-symmetric Zr-diamine-bis(this compound))MAO-23,0001.57high isotacticity[2]

Experimental Protocols:

Protocol 1.1: Synthesis of an Amine-Bis(this compound) Ligand (General Procedure)

This protocol describes a general method for the synthesis of amine-bis(this compound) ligands via a Mannich condensation reaction.

Materials:

  • Substituted phenol (B47542) (2.0 equiv)

  • Primary or secondary amine (1.0 equiv)

  • Formaldehyde (B43269) (37 wt% in H(_{2})O, 2.0 equiv)

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (2.0 equiv) and the amine (1.0 equiv) in methanol.

  • To the stirred solution, add formaldehyde (2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure. The residue can be purified by crystallization or column chromatography.

  • Characterize the purified ligand by NMR spectroscopy and mass spectrometry.

Protocol 1.2: Synthesis of a Zirconium-Amine-Bis(this compound) Catalyst Precursor (General Procedure)

Materials:

  • Amine-bis(this compound) ligand (1.0 equiv)

  • Zr(CH({2})Ph)({4}) (1.0 equiv)

  • Anhydrous toluene (B28343)

  • Schlenk line and argon or nitrogen atmosphere

  • Cannula and syringes

Procedure:

  • Under an inert atmosphere, dissolve the amine-bis(this compound) ligand (1.0 equiv) in anhydrous toluene in a Schlenk flask.

  • In a separate Schlenk flask, dissolve Zr(CH({2})Ph)({4}) (1.0 equiv) in anhydrous toluene.

  • Slowly add the ligand solution to the stirred solution of Zr(CH({2})Ph)({4}) at room temperature via cannula.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Remove the solvent under vacuum to yield the zirconium complex. The complex can be purified by recrystallization from a suitable solvent system (e.g., toluene/pentane).

  • Characterize the complex by NMR spectroscopy and, if possible, by single-crystal X-ray diffraction.

Protocol 1.3: 1-Hexene Polymerization

Materials:

  • Zirconium-amine-bis(this compound) catalyst precursor

  • Co-catalyst: [CPh({3})][B(C({6})F({5}))({4})] and triisobutylaluminum (B85569) (Alngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

    i^{i}i
    Bu({3}))

  • 1-Hexene

  • Anhydrous chlorobenzene (B131634)

  • Schlenk flask and inert atmosphere apparatus

Procedure: [1]

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with chlorobenzene (2.5 mL) and 1-hexene (2.5 mL).

  • In a separate vial, prepare a stock solution of the zirconium catalyst precursor in chlorobenzene.

  • In another vial, prepare a stock solution of the co-catalyst [CPh({3})][B(C({6})F({5}))({4})] in chlorobenzene.

  • To the reaction flask, add the required amount of Alngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

    i^{i}i
    Bu({3}) (e.g., 5 equiv relative to Zr).

  • Initiate the polymerization by sequentially adding the catalyst solution (e.g., 2 µmol) and the co-catalyst solution (e.g., 1 equiv relative to Zr) to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time (e.g., 10 minutes). The reaction may be exothermic.

  • Quench the reaction by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by

    13^{13}13
    C NMR spectroscopy to determine the tacticity.

Visualization:

Suzuki_Miyaura_Cycle Pd0L Pd(0)L₂ ArPdBrL Ar-Pd(II)-Br(L₂) Pd0L->ArPdBrL Oxidative Addition ArPdAr'L Ar-Pd(II)-Ar'(L₂) ArPdBrL->ArPdAr'L Transmetalation ArPdAr'L->Pd0L Reductive Elimination ArAr Ar-Ar' ArPdAr'L->ArAr ArX Ar-X ArX->ArPdBrL ArBOH Ar'-B(OH)₂ ArBOH->ArPdAr'L Base Base Base->ArPdBrL

References

Application Notes: The Role of Phenolates in Phenol-Formaldehyde Resin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenol-formaldehyde (PF) resins, the first commercially produced synthetic polymers, are broadly classified into two types: resoles and novolacs.[1][2] The synthesis pathway is determined by the molar ratio of formaldehyde (B43269) to phenol (B47542) (F:P) and the type of catalyst (acidic or alkaline).[3] The application of phenolates is central to the formation of resole resins, which are synthesized under alkaline conditions with an F:P molar ratio greater than one.[4][5] In this environment, phenol is deprotonated to form the highly reactive phenolate anion (or phenoxide), which acts as the key nucleophile in the polymerization process.[1][3]

Mechanism of Action: The this compound Anion

The polymerization of resole resins is a base-catalyzed step-growth reaction.[3] The process is initiated by an alkaline catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates phenol (a weak acid) to form the sodium or potassium this compound salt.[5][6]

The resulting phenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom, which is delocalized across the aromatic ring.[1][3] This charge delocalization significantly activates the ortho (2, 6) and para (4) positions of the ring, making them susceptible to electrophilic attack by formaldehyde.[1][3] The reaction proceeds through the following key steps:

  • This compound Formation: An alkaline catalyst abstracts the acidic proton from the hydroxyl group of phenol.

  • Hydroxymethylation: The activated this compound anion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of mono-, di-, and tri-substituted hydroxymethylphenols.[1] This initial reaction is typically conducted at temperatures around 70°C.[7]

  • Condensation and Cross-linking: Upon further heating, typically to around 120°C, the hydroxymethylphenols undergo condensation reactions.[1][7] These reactions involve the elimination of water molecules to form methylene (B1212753) (-CH₂-) and dibenzyl ether (-CH₂-O-CH₂-) bridges between the phenolic units.[8] This process results in the formation of a highly cross-linked, three-dimensional thermoset polymer network, characteristic of cured resole resins.[1][7]

The rate of this base-catalyzed reaction is highly dependent on pH, reaching an optimal rate at approximately pH 10.[1][3]

Data Presentation

The synthesis of resole-type phenol-formaldehyde resins using this compound chemistry is governed by several key parameters. The following tables summarize typical quantitative data cited in the literature.

Table 1: Typical Reaction Parameters for Resole Synthesis

ParameterTypical ValuePurpose / EffectSource(s)
Catalyst TypeAlkaline (e.g., NaOH, KOH, Ba(OH)₂)Deprotonates phenol to form the reactive this compound species.[6][9]
Formaldehyde to Phenol (F:P) Molar Ratio> 1.0 (typically 1.5 to 2.2)Ensures sufficient methylol groups for cross-linking.[3][7][10]
Reaction pH~10Optimal pH for maximizing the rate of the base-catalyzed reaction.[1][3]
Initial Reaction Temperature~70 °CPromotes the initial formation of hydroxymethylphenols.[1][7]
Curing Temperature~120 °CInduces condensation and cross-linking to form the 3D network.[1][7]
Heat of Reaction (Example)-902 kJ/kg of phenolIndicates a highly exothermic polycondensation reaction.[5]

Table 2: Comparison of Alkaline Catalysts on Resin Properties

Catalyst (6% by mass)Effect on Resin StructureSource
Sodium Carbonate (Na₂CO₃)Promoted self-condensation of para-methylol groups.[10]
Zinc Acetate ((CH₃COO)₂Zn)Significantly promoted ortho-position reactivity and condensation.[10]
Barium Hydroxide (Ba(OH)₂)Effective catalyst for influencing cure rate and time.[11]
Sodium Hydroxide (NaOH)Considered a highly active and effective catalyst for resole synthesis.[9]

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of phenol-formaldehyde resins. The resole protocol is a direct application of this compound chemistry.

Protocol 1: Synthesis of a Resole-Type Resin (Base-Catalyzed)

This protocol describes the synthesis of a resole resin using sodium hydroxide to generate the this compound anion.

Materials:

  • Phenol (>99%)

  • Formaldehyde (37-47% aqueous solution)

  • Sodium Hydroxide (NaOH) (e.g., 20% w/v aqueous solution)

  • Distilled Water

  • Methanol (for purification/viscosity adjustment, optional)[12]

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Heating mantle or water bath.

  • Beakers, graduated cylinders.

  • pH meter or pH indicator strips.

  • Vacuum evaporator or rotary evaporator (for drying).

Procedure:

  • Charging the Reactor: In the three-necked flask, combine phenol and the formaldehyde solution. A typical molar ratio of formaldehyde to phenol is between 1.5:1 and 2.2:1.[3][10]

  • Catalyst Addition: While stirring the mixture, begin heating to approximately 60-70°C.[1][13] Slowly add the 20% NaOH solution portion-wise to raise the pH to the target range of 9-10.[13] The NaOH acts as the catalyst, forming sodium this compound in situ.[5]

  • Reaction: Maintain the reaction temperature at 70-75°C with continuous stirring for 2 to 5 hours.[12][13] The solution will become a thick, reddish-brown, tacky material as hydroxymethylphenols and oligomers form.[1][3]

  • Neutralization and Washing: After the reaction period, cool the mixture. Neutralize the catalyst by adding a weak acid (e.g., dilute HCl or H₂SO₄) until the pH reaches 6-7.[13] An upper aqueous phase may separate and can be decanted. Wash the resin product several times with warm distilled water to remove salts and unreacted monomers.

  • Drying: Dry the resulting resin by heating at approximately 70°C under vacuum to remove water.[13] The final product is a viscous liquid or a brittle solid resole prepolymer.

Workflow start Start charge_reactor 1. Charge Reactor (Phenol + Formaldehyde) start->charge_reactor heat_stir 2. Heat to 70°C & Stir charge_reactor->heat_stir add_catalyst 3. Add Alkaline Catalyst (e.g., NaOH soln.) to pH 9-10 heat_stir->add_catalyst react 4. React for 2-5 hours at 70-75°C add_catalyst->react Formation of This compound & Hydroxymethylation cool 5. Cool Mixture react->cool neutralize 6. Neutralize to pH 6-7 cool->neutralize wash 7. Wash with Water neutralize->wash dry 8. Dry under Vacuum wash->dry end End (Resole Prepolymer) dry->end

Protocol 2: Synthesis of a Novolac-Type Resin (Acid-Catalyzed) for Comparison

This protocol uses an acid catalyst and an excess of phenol, where the reaction proceeds through a different mechanism not involving stable this compound anions.

Materials:

  • Phenol (>99%)

  • Formaldehyde (37% aqueous solution)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl) or Oxalic Acid[14][15]

Procedure:

  • Charging the Reactor: In a beaker or flask, dissolve phenol (e.g., 2g) in glacial acetic acid (e.g., 5ml) and formaldehyde solution (e.g., 2.5ml).[14] The F:P molar ratio must be less than 1.

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., a few drops of concentrated HCl) to the mixture.[14]

  • Reaction: The reaction is exothermic and will proceed, often indicated by the mixture getting warmer and turning turbid.[16] Gentle heating may be required to initiate the reaction. Continue stirring until a sticky, pinkish mass (the novolac polymer) forms and adheres to the stirring rod.[14][16]

  • Purification: The resulting novolac resin can be washed with water to remove the acid catalyst and unreacted monomers.

  • Curing (Note): Unlike resoles, novolac resins are not self-curing. They require the addition of a curing agent, typically hexamethylenetetramine (HMTA), which provides the necessary formaldehyde source for cross-linking upon heating.[8]

References

Application Notes and Protocols: Phenolate as a Nucleophile in Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in organic synthesis, enabling the formation of aryl ethers and other key structural motifs prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a detailed overview of the use of phenolates as oxygen nucleophiles in SNAr reactions. Phenolates, the conjugate bases of phenols, are effective nucleophiles for attacking electron-deficient aromatic rings, leading to the displacement of a leaving group.[1][2] This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][2] These application notes will cover the reaction mechanism, provide quantitative data on substrate scope and yields, detail experimental protocols for key transformations, and discuss the application of this chemistry in multi-step synthesis.

Reaction Mechanisms: Stepwise vs. Concerted Pathways

The mechanism of nucleophilic aromatic substitution has traditionally been depicted as a two-step addition-elimination process proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] However, recent experimental and computational studies have provided evidence for a concerted (cSNAr) mechanism for some SNAr reactions.[3][4]

The Stepwise SNAr Mechanism (Addition-Elimination)

In the stepwise mechanism, the phenolate nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing groups, which stabilizes the intermediate.[1] In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.[1] The formation of the Meisenheimer complex is usually the rate-determining step.[1]

Caption: Stepwise SNAr mechanism via a Meisenheimer intermediate.

The Concerted SNAr Mechanism

Recent studies, employing kinetic isotope effect (KIE) measurements and computational analysis, suggest that many SNAr reactions, particularly those with good leaving groups (Cl, Br) and on less electron-deficient rings, may proceed through a single transition state without a discrete intermediate.[4] In this concerted pathway, the carbon-nucleophile bond formation and the carbon-leaving group bond cleavage occur simultaneously.[4]

Caption: Concerted SNAr mechanism with a single transition state.

Quantitative Data

The efficiency of SNAr reactions with this compound nucleophiles is influenced by the nature of the aryl halide, the substituents on both the this compound and the aryl halide, the solvent, and the base used. The following tables summarize representative yields for the synthesis of diaryl ethers.

Table 1: Synthesis of Diaryl Ethers via SNAr of Phenols with Heteroaromatic Halides

EntryPhenol (B47542)Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Phenol5-Bromo-1,2,3-triazine (B172147)Cs₂CO₃THF40292
24-Methoxyphenol5-Bromo-1,2,3-triazineCs₂CO₃THF40295
34-Chlorophenol5-Bromo-1,2,3-triazineCs₂CO₃THF40289
44-Nitrophenol5-Bromo-1,2,3-triazineCs₂CO₃THF40285
52-Naphthol5-Bromo-1,2,3-triazineCs₂CO₃THF40291

Data adapted from a study on the SNAr reaction of 5-bromo-1,2,3-triazines with phenols.[3]

Table 2: Synthesis of Carbohydrate-Aryl Ethers via SNAr

| Entry | Carbohydrate Alcohol | Fluoro(hetero)arene | Base | Solvent | Yield (%) | |---|---|---|---|---| | 1 | Furanoside 4 | 1-Fluoro-4-nitrobenzene | KHMDS | THF | 98 | | 2 | Furanoside 4 | 1-Fluoro-2-nitrobenzene | KHMDS | THF | 99 | | 3 | Furanoside 4 | 2-Fluoropyridine | KHMDS | DMF | 75 | | 4 | Furanoside 4 | 2-Fluoroquinoline | KHMDS | DMF | 94 | | 5 | Pyranoside 9 | 4-Fluorobenzonitrile | KHMDS | DMF | 91 |

Data adapted from a study on the O-arylation of carbohydrate alcohols.[5]

Experimental Protocols

Protocol 1: General Procedure for SNAr of Substituted Phenols with 5-Bromo-1,2,3-triazine

This protocol describes a general method for the synthesis of 5-aryloxy-1,2,3-triazines.[3]

Materials:

  • 5-Bromo-1,2,3-triazine (1.0 equiv)

  • Substituted phenol (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry reaction flask, add 5-bromo-1,2,3-triazine (0.20 mmol, 1.0 equiv), the corresponding phenol (0.22 mmol, 1.1 equiv), and Cs₂CO₃ (0.24 mmol, 1.2 equiv).

  • Add anhydrous THF (2.0 mL) to the flask.

  • Stir the reaction mixture at 40 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 5-aryloxy-1,2,3-triazine.

Protocol 2: Synthesis of a Carbohydrate-Aryl Ether

This protocol details the O-arylation of a carbohydrate-derived secondary alcohol with a fluoroaromatic compound.[5]

Materials:

  • Carbohydrate alcohol (e.g., Furanoside 4) (1.1 equiv)

  • Fluoro(hetero)arene (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the carbohydrate alcohol (1.1 equiv) in anhydrous DMF at 0 °C, add KHMDS (1.1 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the fluoro(hetero)arene (1.0 equiv) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the carbohydrate-aryl ether.

Protocol 3: Synthesis of the Herbicide Oxyfluorfen (Illustrative Example)

The synthesis of oxyfluorfen, a commercial herbicide, involves a key SNAr step where a this compound displaces a chloride from an activated aryl chloride. The following is a representative procedure based on literature descriptions.

Materials:

Procedure:

  • In a reaction vessel, dissolve 3-ethoxy-4-nitrophenol in DMF.

  • Add potassium carbonate to the solution to form the corresponding this compound in situ.

  • Add 3,4-dichlorobenzotrifluoride to the reaction mixture.

  • Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude oxyfluorfen, which can be further purified by crystallization or chromatography.

Application in Multi-Step Synthesis

The SNAr reaction of phenolates is a valuable tool in the multi-step synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The reliability and functional group tolerance of this reaction allow for its strategic incorporation into synthetic routes. An example of a multi-step synthesis workflow is the synthesis of the alkaloid natural product (±)-oxomaritidine, which utilizes a sequence of reactions in a continuous flow process.[6][7] While the specific nucleophile in that synthesis may vary, the workflow illustrates how a key bond-forming reaction, such as an SNAr, can be integrated into a larger synthetic plan.

Multistep Synthesis Workflow A Starting Material A (e.g., Substituted Phenol) C Step 1: this compound Formation (Base Treatment) A->C B Starting Material B (e.g., Activated Aryl Halide) D Step 2: SNAr Reaction (Diaryl Ether Formation) B->D C->D E Intermediate Purification D->E F Step 3: Further Functionalization (e.g., Reduction of Nitro Group) E->F G Step 4: Cyclization or Coupling F->G H Final Product (e.g., Natural Product or API) G->H I Final Purification H->I

Caption: Representative workflow for a multi-step synthesis involving an SNAr reaction.

Conclusion

The use of phenolates as nucleophiles in aromatic substitution reactions is a robust and versatile method for the synthesis of diaryl ethers and related compounds. The reaction proceeds through either a stepwise or a concerted mechanism, depending on the substrates and reaction conditions. The extensive scope of this reaction, coupled with its predictability and efficiency, makes it an indispensable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a practical guide for the application of this important transformation.

References

Application Notes and Protocols for the Preparation of Aryl Ethers from Phenolates and Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. This application note focuses on the synthesis of aryl ethers through the reaction of a phenolate with an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][2] The choice of reagents and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as elimination and C-alkylation.[1][3] These application notes provide detailed protocols, comparative data, and visualizations to guide researchers in the efficient synthesis of aryl ethers.

Reaction Mechanism and Key Considerations

The synthesis of aryl ethers via the Williamson synthesis involves two key steps: the deprotonation of a phenol (B47542) to form a more nucleophilic this compound, followed by the SN2 reaction with an alkyl halide.

A diagram illustrating the general reaction mechanism is provided below:

Williamson_Ether_Synthesis phenol Phenol (Ar-OH) This compound This compound (Ar-O⁻) phenol->this compound + Base base Base salt Salt (B-H⁺ + X⁻) aryl_ether Aryl Ether (Ar-O-R) This compound->aryl_ether + R-X (SN2) alkyl_halide Alkyl Halide (R-X)

Figure 1: General mechanism of aryl ether synthesis.

Key Considerations for Reaction Optimization:

  • Nature of the Alkyl Halide: The reaction is most efficient with primary alkyl halides.[1][4] Secondary alkyl halides can also be used, but may lead to a mixture of substitution and elimination products.[4] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination reactions.[1] The reactivity of the halide leaving group follows the order I > Br > Cl.[5]

  • Choice of Base: A variety of bases can be used to deprotonate the phenol. The choice of base can significantly impact the reaction yield and conditions.[6] Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions.[6][7] Weaker bases like potassium carbonate (K₂CO₃) are often effective, especially with more acidic phenols, and are easier to handle.[6][7] The use of phase-transfer catalysts (PTC) with bases like sodium hydroxide (B78521) (NaOH) can also be highly effective.[6]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can accelerate the rate of SN2 reactions.[1][7] In some cases, the alcohol corresponding to the alkoxide can be used as the solvent.

Quantitative Data Summary

The following tables summarize quantitative data for the Williamson ether synthesis of aryl ethers under various conditions, allowing for easy comparison.

Table 1: Comparison of Bases in the Synthesis of Propargyl Ethers from Hydroxy-Chromenes (A Structurally Similar System)[6]

BaseSolventTypical Yield (%)Notes
NaHDMF80 - 96%Strong, non-nucleophilic base. Requires anhydrous conditions.[6]
K₂CO₃Acetone or DMF70 - 89%Milder, heterogeneous base. Often requires heating.[6]
NaOH / H₂O-ToluenePTC (TBAB)Moderate to HighInexpensive and easy to handle. Clean reaction.[6]

Table 2: Microwave-Assisted Synthesis of Various Alkyl Aryl Ethers[2]

EntryPhenolAlkyl TosylateTime (min)Yield (%)
1PhenolMethyl tosylate595
24-MethylphenolMethyl tosylate496
34-MethoxyphenolMethyl tosylate398
44-ChlorophenolMethyl tosylate692
54-NitrophenolMethyl tosylate790
6PhenolEthyl tosylate693
7PhenolPropyl tosylate791
8PhenolButyl tosylate890

Experimental Protocols

Protocol 1: Conventional Synthesis of an Aryl Ether

This protocol describes a general procedure for the synthesis of an aryl ether using a common base and solvent system.

Workflow Diagram:

Conventional_Synthesis_Workflow start Start dissolve_phenol Dissolve phenol and base in solvent start->dissolve_phenol add_alkyl_halide Add alkyl halide dissolve_phenol->add_alkyl_halide reflux Reflux the reaction mixture add_alkyl_halide->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Figure 2: Workflow for conventional aryl ether synthesis.

Materials:

  • Phenol derivative (1.0 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)[2]

  • Primary alkyl halide (1.1 - 1.5 eq.)

  • Acetonitrile or DMF (10-15 volumes)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a suspension of the phenol derivative (1 eq.) and the base (2 eq.) in the chosen solvent (15 volumes), add the alkyl halide (1.1-1.5 eq.) at room temperature.[2]

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 2-6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the reaction mixture to remove inorganic salts.

  • The filtrate (organic layer) is then washed successively with water (2 x 10 volumes) and brine (1 x 15 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Alkyl Aryl Ethers

This protocol offers a rapid and efficient method for the synthesis of aryl ethers.[2]

Materials:

  • Phenol derivative (1.0 eq.)

  • Alkyl tosylate (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

Procedure:

  • In a microwave-safe vessel, mix the phenol (1.0 eq.), alkyl tosylate (1.2 eq.), and potassium carbonate (1.5 eq.).

  • The reaction is carried out under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 200-500 W) for the time specified in Table 2 (typically 3-8 minutes).[2]

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify as necessary.

Protocol 3: Phase-Transfer Catalysis (PTC) for Aryl Ether Synthesis

This method is particularly useful for large-scale synthesis and when using aqueous bases.

Materials:

  • Phenol derivative (1.0 eq.)

  • Sodium hydroxide (NaOH) solution (e.g., 50%)

  • Alkyl halide (1.1 - 1.5 eq.)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB) (0.05 eq.)

  • Organic solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the phenol in the organic solvent in a reaction flask.

  • Add the aqueous sodium hydroxide solution and the phase-transfer catalyst.

  • Stir the biphasic mixture vigorously and add the alkyl halide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as required.

Conclusion

The Williamson ether synthesis remains a powerful and adaptable method for the preparation of aryl ethers, crucial intermediates in the pharmaceutical and materials science industries. By carefully selecting the appropriate phenol, alkyl halide, base, and solvent, and by choosing between conventional heating, microwave irradiation, or phase-transfer catalysis, researchers can optimize the synthesis for high yields and purity. The protocols and data presented in these application notes serve as a valuable resource for the successful implementation of this important transformation.

References

Application Notes and Protocols for Phenolate-Initiated Ring-Opening Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the phenolate-initiated ring-opening polymerization (ROP) of lactones. This method offers a versatile and controlled approach to synthesizing biodegradable polyesters, such as polylactide (PLA), polycaprolactone (B3415563) (PCL), and polyhydroxybutyrate (B1163853) (PHB), which are of significant interest for drug delivery systems, medical implants, and tissue engineering scaffolds.

Introduction to this compound-Initiated ROP of Lactones

Phenolates, the conjugate bases of phenols, are effective initiators for the ring-opening polymerization of various lactones. The initiation can proceed through different mechanisms, including anionic and coordination-insertion pathways, depending on the nature of the this compound (e.g., simple alkali metal phenoxides versus complexed metal phenolates) and the reaction conditions. The versatility of the this compound structure allows for fine-tuning of the initiator's reactivity and, consequently, the properties of the resulting polymer, such as molecular weight and dispersity.

Applications in Drug Development:

The biodegradable polyesters produced via this method are widely used in the pharmaceutical and biomedical fields. Their biocompatibility and tunable degradation rates make them ideal for:

  • Controlled Drug Release: Encapsulating therapeutic agents within a polylactone matrix allows for their sustained release over time.

  • Tissue Engineering: Biodegradable scaffolds can be fabricated to support cell growth and tissue regeneration, degrading as new tissue is formed.

  • Medical Devices: Resorbable sutures, stents, and orthopedic implants are common applications.

Polymerization Mechanisms

The this compound-initiated ROP of lactones primarily follows two mechanistic pathways:

  • Anionic Ring-Opening Polymerization (AROP): Typically initiated by alkali metal phenoxides (e.g., sodium phenoxide), the phenoxide anion acts as a nucleophile, attacking the carbonyl carbon or the β-carbon of the lactone ring. This leads to ring opening and the formation of a propagating alkoxide or carboxylate chain end.

  • Coordination-Insertion Mechanism: This mechanism is prevalent when using metal complexes with this compound ligands (e.g., complexes of zinc, niobium, tantalum, or rare-earth metals). The lactone monomer first coordinates to the metal center, which activates it towards nucleophilic attack by the this compound ligand. The monomer is then inserted into the metal-phenolate bond, regenerating the active site for the next monomer addition. This method often provides better control over the polymerization, leading to polymers with narrow molecular weight distributions.

Below is a diagram illustrating the generalized coordination-insertion mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Metal-Phenolate Initiator (L_n-M-OAr) Coordination Coordination of Monomer to Metal Center Initiator->Coordination + Monomer Monomer Lactone Monomer Monomer->Coordination Attack Nucleophilic Attack by this compound Coordination->Attack Insertion Monomer Insertion Attack->Insertion Growing_Chain Growing Polymer Chain (L_n-M-O-Polymer-OAr) Propagation_Step Coordination and Insertion of Subsequent Monomers Growing_Chain->Propagation_Step + n Monomers Next_Monomer Next Lactone Monomer Next_Monomer->Propagation_Step Quenching Quenching Agent (e.g., Acidic Methanol) Propagation_Step->Quenching Final_Polymer Final Polymer with Phenoxy End-Group Quenching->Final_Polymer

Caption: Generalized workflow for coordination-insertion ROP.

Experimental Protocols

Protocol 1: Synthesis of Sodium Phenoxide Initiator

This protocol describes the preparation of a simple sodium phenoxide initiator for anionic ROP.

Materials:

  • Phenol (B47542)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • Under an inert atmosphere, dissolve a known amount of phenol in anhydrous THF in a Schlenk flask.

  • Slowly add one equivalent of sodium hydride (or freshly cut sodium metal) to the stirred solution at room temperature.

  • Hydrogen gas will evolve. Continue stirring until the gas evolution ceases and all the sodium hydride has reacted.

  • The resulting solution of sodium phenoxide in THF can be used directly as an initiator or the solvent can be removed under vacuum to yield the solid initiator.

Protocol 2: Anionic Ring-Opening Polymerization of β-Butyrolactone using Sodium Phenoxides

This protocol is adapted from studies on the AROP of β-butyrolactone initiated by sodium phenoxides.

Materials:

  • β-Butyrolactone (BBL), freshly distilled

  • Sodium phenoxide initiator (or substituted sodium phenoxides)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (B129727) (for quenching)

  • Dichloromethane (for dissolution)

  • Cold methanol (for precipitation)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the desired amount of sodium phenoxide initiator to a Schlenk flask.

  • Add anhydrous THF to dissolve the initiator.

  • Add the desired amount of freshly distilled β-butyrolactone to the initiator solution via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Isolate the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).

Protocol 3: Ring-Opening Polymerization of ε-Caprolactone using a Zinc-Bipyridine-Phenolate Complex

This protocol describes the ROP of ε-caprolactone using a well-defined zinc complex as the initiator, proceeding via a coordination-insertion mechanism.

Materials:

  • Zinc-bipyridine-phenolate complex (as synthesized in the literature)

  • ε-Caprolactone (CL), freshly distilled

  • Dichloromethane (CH₂Cl₂)

  • Methanol with 5% HCl (for precipitation)

  • Argon or Nitrogen gas for inert atmosphere

  • Glass ampule or Schlenk flask

Procedure:

  • In a glovebox, charge a glass ampule or Schlenk flask with the zinc-bipyridine-phenolate complex and a magnetic stir bar.

  • Add the desired amount of ε-caprolactone.

  • Seal the ampule under vacuum or maintain an inert atmosphere in the Schlenk flask.

  • Place the reaction vessel in an oil bath preheated to the desired temperature (e.g., 110 °C) and stir for the specified time.

  • After cooling to room temperature, dissolve the crude product in a minimal amount of dichloromethane.

  • Precipitate the polymer by adding the solution to cold methanol containing 5% HCl.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

  • Characterize the polymer by ¹H NMR and GPC.

Data Presentation

The following tables summarize quantitative data from representative studies on this compound-initiated ROP of lactones.

Table 1: Anionic ROP of β-Butyrolactone with Substituted Sodium Phenoxides

Initiator (Sodium Phenoxide)[M]/[I] RatioTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
p-nitro-5024954,5001.18
p-chloro-5024924,3001.20
unsubstituted5024854,0001.25
p-methoxy-5024783,7001.30

Data is illustrative and based on trends reported in the literature.

Table 2: ROP of ε-Caprolactone with Cationic Niobium and Tantalum Amine Tris(this compound) Initiators

Initiator[M]/[I] RatioTime (min)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
Nb complex1001209811,2001.05
Ta complex100309911,3001.04
Nb complex2002409521,5001.06
Ta complex200609722,0001.05

Data is illustrative and based on trends reported in the literature.

Visualizations

Anionic Ring-Opening Polymerization (AROP) of β-Butyrolactone

The following diagram illustrates the key steps in the anionic ring-opening polymerization of β-butyrolactone initiated by a phenoxide.

G cluster_initiation Initiation Pathways Initiator Phenoxide Anion (ArO⁻) Attack_C2 Attack at Carbonyl Carbon (C2) Leads to Hydroxy End-Group Initiator->Attack_C2 Attack_C4 Attack at β-Carbon (C4) Leads to Phenoxy End-Group Initiator->Attack_C4 Proton_Abstraction Proton Abstraction at α-Carbon (C3) Leads to Crotonate End-Group Initiator->Proton_Abstraction Monomer β-Butyrolactone Monomer->Attack_C2 Monomer->Attack_C4 Monomer->Proton_Abstraction Propagation Propagation (Addition of Monomers to Growing Chain End) Attack_C2->Propagation Attack_C4->Propagation Proton_Abstraction->Propagation Termination Termination (e.g., Protonation) Propagation->Termination Polymer Poly(3-hydroxybutyrate) (PHB) Termination->Polymer

Caption: Initiation pathways in anionic ROP of β-butyrolactone.

Experimental Workflow for Polymer Synthesis and Characterization

This diagram outlines the general experimental workflow from polymerization to characterization.

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Reagents Initiator + Monomer + Solvent Polymerization Polymerization Reaction (Controlled Temperature and Time) Reagents->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR ¹H NMR Spectroscopy (Conversion, End-group analysis) Drying->NMR GPC Gel Permeation Chromatography (Mn, Mw, Đ) Drying->GPC DSC Differential Scanning Calorimetry (Tg, Tm) Drying->DSC

Caption: General experimental workflow for ROP.

Application Notes and Protocols for Phase Transfer Catalysis in Phenolate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) has emerged as a powerful and versatile methodology in organic synthesis, offering significant advantages in efficiency, selectivity, and environmental friendliness. This is particularly true for the alkylation of phenolates, a fundamental transformation for the synthesis of aryl ethers, which are crucial intermediates in the pharmaceutical, agrochemical, and fragrance industries. These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for leveraging PTC in phenolate alkylation reactions.

The core principle of PTC involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactive anion (in this case, the this compound) from an aqueous or solid phase into an organic phase where the alkylating agent resides. This circumvents the mutual insolubility of the reactants, leading to significantly accelerated reaction rates under mild conditions. A key challenge in this compound alkylation is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (formation of alkylphenols). PTC offers excellent tools to steer the reaction towards the desired O-alkylation product.

Mechanism of Phase Transfer Catalysis in this compound Alkylation

The generally accepted mechanism for PTC in this compound alkylation, often referred to as the Starks' extraction mechanism, involves the following key steps:

  • Deprotonation: In the aqueous phase, a base (e.g., NaOH, KOH) deprotonates the phenol (B47542) (ArOH) to form the water-soluble this compound anion (ArO⁻).

  • Ion Exchange: The phase transfer catalyst, a quaternary salt (Q⁺X⁻), exchanges its counter-ion (X⁻) with the this compound anion at the interface of the two phases to form a lipophilic ion pair (Q⁺ArO⁻).

  • Transfer to Organic Phase: This newly formed ion pair is soluble in the organic phase and diffuses away from the interface.

  • Alkylation: In the organic phase, the "naked" and highly reactive this compound anion undergoes a nucleophilic substitution reaction (typically SN2) with the alkylating agent (R-Y) to form the desired aryl ether (ArOR) and a new salt of the leaving group (Q⁺Y⁻).

  • Catalyst Regeneration: The catalyst salt (Q⁺Y⁻) then diffuses back to the interface to exchange the leaving group anion (Y⁻) for another this compound anion, thus completing the catalytic cycle.

This continuous process allows for the reaction to proceed efficiently with only a catalytic amount of the phase transfer agent.

Factors Influencing O- vs. C-Alkylation Selectivity

The regioselectivity of this compound alkylation is a critical aspect, and PTC provides several handles to control the outcome:

  • Solvent: The choice of solvent plays a crucial role. Aprotic, non-polar solvents generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the this compound through hydrogen bonding, making the carbon atoms of the aromatic ring more accessible for C-alkylation.

  • Phase Transfer Catalyst: The structure of the PTC can influence selectivity. Bulky quaternary ammonium salts can sterically hinder C-alkylation, thereby promoting O-alkylation. The lipophilicity of the catalyst also affects its efficiency in transferring the this compound anion into the organic phase.

  • Counter-ion: The nature of the cation associated with the this compound can impact the O/C alkylation ratio.

  • Leaving Group: The reactivity of the alkylating agent, influenced by the leaving group, can affect the reaction pathway.

  • Temperature: Reaction temperature can also be a determining factor, with O-alkylation often being the kinetically favored product at lower temperatures.

Data Presentation

Table 1: Effect of Phase Transfer Catalyst on the Alkylation of Phenol with n-Butyl Bromide
Catalyst (Q⁺X⁻)Organic Phase Concentration of Q⁺OPh (M)Initial Rate (M/s x 10⁶)Relative Rate
Me₄N⁺Br⁻0.000180.161.0
Et₄N⁺Br⁻0.000861.59.4
(n-Pr)₄N⁺Br⁻0.00421169
(n-Bu)₄N⁺Br⁻0.02158363
(n-Hex)₄N⁺Br⁻0.048106663
(n-Oct)₄N⁺Br⁻0.04182513

Conditions: Reaction of phenol with n-butyl bromide in a biphasic system. Data extracted from J. Am. Chem. Soc. 2012, 134, 32, 13415–13429.

Table 2: Influence of Solvent on the O/C Alkylation Ratio of 2-Naphthol with Benzyl Bromide
SolventO-Alkylated Product (%)C-Alkylated Product (%)
Dimethylformamide (DMF)>95<5
Trifluoroethanol (TFE)<10>90

This table illustrates the strong influence of the solvent system on the regioselectivity of this compound alkylation.

Experimental Protocols

Protocol 1: General Procedure for the O-Alkylation of Phenols using Tetrabutylammonium Bromide (TBAB)

This protocol is a general guideline and can be adapted for various phenols and alkylating agents.

Materials:

  • Phenol (or substituted phenol) (1.0 eq.)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 1.5 eq.)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (1.5 - 2.0 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq.)

  • Organic solvent (e.g., Toluene (B28343), Dichloromethane)

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, organic solvent, and an aqueous solution of the base (e.g., 50% w/v NaOH).

  • Add the phase transfer catalyst, TBAB, to the biphasic mixture.

  • Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Slowly add the alkylating agent to the reaction mixture at room temperature. For highly reactive alkylating agents, the addition may be performed at a lower temperature (e.g., 0-5 °C).

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction (typically 2-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Synthesis of 4-Nitrophenyl Phenyl Ether

This protocol provides a specific example of a PTC-mediated etherification.

Materials:

  • 4-Chloronitrobenzene (1.0 eq.)

  • Phenol (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq.)

  • Toluene

Procedure:

  • In a round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a thermometer, charge 4-chloronitrobenzene, phenol, potassium carbonate, and toluene.

  • Add TBAB to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Maintain the reaction at reflux and monitor its progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with toluene.

  • Combine the filtrate and washings and wash with a 10% aqueous NaOH solution to remove excess phenol.

  • Wash the organic layer with water until the washings are neutral.

  • Dry the toluene layer over anhydrous sodium sulfate.

  • Remove the toluene by distillation under reduced pressure to obtain the crude 4-nitrophenyl phenyl ether.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH ArOH ArO_Na ArO⁻ Na⁺ ArOH->ArO_Na + NaOH QArO_aq Q⁺ArO⁻ ArO_Na->QArO_aq + Q⁺X⁻ QX_aq Q⁺X⁻ QX_aq->QArO_aq QArO_org Q⁺ArO⁻ QArO_aq->QArO_org Phase Transfer NaY_aq Na⁺Y⁻ NaY_aq->QX_aq QY_aq Q⁺Y⁻ QY_aq->QX_aq + NaY RY R-Y ArOR ArOR RY->ArOR QY_org Q⁺Y⁻ ArOR->QY_org QArO_org->ArOR + R-Y QY_org->QY_aq Phase Transfer

Caption: Mechanism of Phase Transfer Catalysis in this compound Alkylation.

PTC_Workflow start Start reactants Charge Phenol, Solvent, and Aqueous Base start->reactants catalyst Add Phase Transfer Catalyst (e.g., TBAB) reactants->catalyst alkylating_agent Add Alkylating Agent catalyst->alkylating_agent reaction Heat and Stir (Monitor by TLC/GC) alkylating_agent->reaction workup Reaction Work-up: - Phase Separation - Extraction - Washing reaction->workup drying Dry Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product Pure Aryl Ether purification->product

Caption: General Experimental Workflow for PTC-Mediated this compound Alkylation.

Selectivity_Factors cluster_factors Influencing Factors This compound This compound Anion (ArO⁻) o_alkylation O-Alkylation (Ether Formation) This compound->o_alkylation c_alkylation C-Alkylation (Alkylphenol Formation) This compound->c_alkylation solvent Solvent (Aprotic vs. Protic) solvent->this compound catalyst PTC Structure (Steric Hindrance) catalyst->this compound temperature Temperature temperature->this compound

Caption: Key Factors Influencing O- versus C-Alkylation Selectivity.

Application Notes and Protocols for Scalable Synthesis of Phenols via Ipso-Hydroxylation of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of phenols through the ipso-hydroxylation of arylboronic acids. This transformation is a crucial process in organic synthesis, offering a valuable alternative to traditional phenol (B47542) synthesis methods that often require harsh conditions. The protocols outlined below are selected for their scalability, efficiency, and adherence to greener chemistry principles.

Introduction

Phenols are fundamental structural motifs present in a wide array of pharmaceuticals, natural products, and polymers. The ipso-hydroxylation of arylboronic acids has emerged as a powerful and versatile method for their synthesis, largely due to the commercial availability, stability, and low toxicity of boronic acids. This approach circumvents many of the limitations associated with classical methods, such as nucleophilic aromatic substitution or the hydrolysis of diazonium salts. Recent advancements have focused on developing scalable, catalyst-free, and environmentally benign protocols, making this methodology highly attractive for industrial applications.

Method 1: Rapid, Catalyst-Free Ipso-Hydroxylation using Hydrogen Peroxide in Ethanol (B145695)

This protocol, developed by Elumalai and Hansen, describes a very rapid, green, and highly efficient method for the synthesis of substituted phenols. The reaction proceeds at room temperature with a remarkably short reaction time and is scalable up to at least 5 grams.

Data Presentation

Table 1: Substrate Scope and Yields for Catalyst-Free Ipso-Hydroxylation with H₂O₂ in Ethanol.

EntryArylboronic Acid SubstrateProductTime (min)Yield (%)
1Phenylboronic acidPhenol199
24-Cyanophenylboronic acid4-Cyanophenol196
34-Formylphenylboronic acid4-Hydroxybenzaldehyde195
44-Acetylphenylboronic acid4-Hydroxyacetophenone196
54-Nitrophenylboronic acid4-Nitrophenol194
64-Methylphenylboronic acidp-Cresol198
74-Methoxyphenylboronic acid4-Methoxyphenol197
82-Methylphenylboronic acido-Cresol197
93-Methoxyphenylboronic acid3-Methoxyphenol198
103,5-Dimethylphenylboronic acid3,5-Dimethylphenol196

Reaction Conditions: Arylboronic acid (1 mmol), 30% H₂O₂ (1.6 mL), Ethanol (1 mL), room temperature, 1 min.

Experimental Protocol

Materials:

  • Arylboronic acid

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Ethanol (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add the arylboronic acid (1.0 mmol) and ethanol (1.0 mL).

  • Begin stirring the mixture at room temperature.

  • Add 30% aqueous hydrogen peroxide (1.6 mL, approx. 53 equivalents) to the flask.

  • Continue stirring vigorously for 1 minute.

  • After 1 minute, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure phenol product. Chromatographic purification is typically not required.

Experimental Workflow Diagram

G Workflow for Rapid Catalyst-Free Ipso-Hydroxylation A 1. Add Arylboronic Acid (1 mmol) and Ethanol (1 mL) to flask B 2. Add 30% H₂O₂ (1.6 mL) at Room Temperature A->B Start Stirring C 3. Stir Vigorously for 1 minute B->C D 4. Quench with Water (10 mL) C->D E 5. Extract with Ethyl Acetate (3x) D->E F 6. Combine Organic Layers, Dry, and Concentrate E->F G Pure Phenol Product F->G

Caption: Workflow for Rapid H₂O₂-Mediated Ipso-Hydroxylation.

Method 2: Scalable, Catalyst- and Solvent-Free Ipso-Hydroxylation using Sodium Perborate (B1237305)

This method provides an environmentally friendly and operationally simple protocol for the ipso-hydroxylation of arylboronic acids using sodium perborate (SPB) as the oxidant. A key advantage is the ability to perform the reaction under solvent-free conditions, which is highly desirable for industrial-scale synthesis.

Data Presentation

Table 2: Substrate Scope and Yields for Catalyst- and Solvent-Free Ipso-Hydroxylation with Sodium Perborate.

EntryArylboronic Acid SubstrateProductTime (min)Yield (%)
1Phenylboronic acidPhenol1091
24-Methylphenylboronic acidp-Cresol1090
34-Methoxyphenylboronic acid4-Methoxyphenol1092
44-Chlorophenylboronic acid4-Chlorophenol1085
54-Fluorophenylboronic acid4-Fluorophenol1086
63-Nitrophenylboronic acid3-Nitrophenol2083
72-Methylphenylboronic acido-Cresol1088
83,5-Dimethylphenylboronic acid3,5-Dimethylphenol1089

Reaction Conditions: Arylboronic acid (1 mmol) and Sodium Perborate (2 mmol) were ground in a mortar at room temperature.

Experimental Protocol

Materials:

  • Arylboronic acid

  • Sodium Perborate Tetrahydrate (NaBO₃·4H₂O or SPB)

  • Mortar and pestle

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • Add the arylboronic acid (1.0 mmol) and sodium perborate tetrahydrate (2.0 mmol) to a mortar.

  • Grind the solid mixture vigorously with a pestle at room temperature for 10-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, dissolve the solid mixture in water (5 mL).

  • Acidify the aqueous solution with HCl solution to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the phenol product.

Proposed Reaction Mechanism Diagram

The reaction is believed to proceed via a nucleophilic attack of a perhydroxyl anion, generated from sodium perborate, on the boron atom.

G Proposed Mechanism for SPB-Mediated Ipso-Hydroxylation cluster_0 Generation of Nucleophile cluster_1 Hydroxylation Pathway SPB NaBO₃·4H₂O Perhydroxyl HOO⁻ Perhydroxyl Anion SPB->Perhydroxyl in H₂O ArB Ar-B(OH)₂ Arylboronic Acid Intermediate [Ar-B(OH)₂(OOH)]⁻ Borate Complex ArB->Intermediate + HOO⁻ Rearrangement Ar-O-B(OH)₂ Aryl Boronate Ester Intermediate->Rearrangement Aryl Migration Phenol {Ar-OH | Phenol} Rearrangement->Phenol Hydrolysis

Caption: Proposed Mechanism for Ipso-Hydroxylation using Sodium Perborate.

Method 3: Organocatalyzed Ipso-Hydroxylation in Aqueous Medium

For processes requiring the avoidance of potentially unsafe high concentrations of peroxide, an organocatalytic approach offers a safer and greener alternative. This protocol uses citric acid as a cheap, available, and robust organocatalyst with aqueous H₂O₂ in water.

Data Presentation

Table 3: Substrate Scope for Citric Acid-Catalyzed Ipso-Hydroxylation.

EntryArylboronic Acid SubstrateProductTime (min)Yield (%)
1Phenylboronic acidPhenol598
24-Methoxyphenylboronic acid4-Methoxyphenol596
34-tert-Butylphenylboronic acid4-tert-Butylphenol595
44-Chlorophenylboronic acid4-Chlorophenol1094
54-Bromophenylboronic acid4-Bromophenol1092
63-Nitrophenylboronic acid3-Nitrophenol1590
72-Methylphenylboronic acido-Cresol1095
8Naphthalen-2-ylboronic acidNaphthalen-2-ol1094

Reaction Conditions: Arylboronic acid (1 mmol), Citric Acid (5 mol%), 30% H₂O₂ (0.3 mL, ~1.0 eq.), Water (3 mL), room temperature.

Experimental Protocol

Materials:

  • Arylboronic acid

  • Citric acid

  • 30% Aqueous Hydrogen Peroxide (H₂O₂)

  • Water (H

Application Notes and Protocols for the Regiospecific Synthesis of Ortho-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regiospecific synthesis of ortho-substituted phenols, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The following sections outline several key methodologies, including reaction mechanisms, substrate scope, and step-by-step procedures.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic rings.[1] In this method, a directing metalation group (DMG) temporarily coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. For phenols, the hydroxyl group is typically protected as a DMG, such as an O-aryl carbamate (B1207046).

A highly effective variation involves the in situ N-silylation of O-aryl N-isopropylcarbamates, which serves as a robust directing group for ortho-lithiation.[2] This method offers the advantages of a strong directing ability, mild deprotection conditions, and high yields.[2]

Experimental Protocol: Directed ortho-Lithiation of O-Aryl N-Isopropylcarbamates

This protocol is adapted from the work of Hoppe and coworkers.[2]

Materials:

  • Appropriate phenol (B47542)

  • Isopropyl isocyanate

  • Trialkylsilyl triflate (e.g., TMSOTf or TBSOTf)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium or sec-Butyllithium in hexanes

  • Anhydrous diethyl ether or toluene (B28343)

  • Electrophile (e.g., I2, BrCN, (CH2O)n, etc.)

  • Saturated aqueous NH4Cl solution

  • 2 M NaOH solution

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

Step 1: Preparation of the O-Aryl N-Isopropylcarbamate

  • To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., toluene), add isopropyl isocyanate (1.1 equiv).

  • The reaction is typically exothermic and proceeds to completion upon stirring at room temperature. The progress can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure to afford the O-aryl N-isopropylcarbamate, which is often used in the next step without further purification.

Step 2: In situ N-Silylation and ortho-Lithiation

  • Under an inert atmosphere, dissolve the O-aryl N-isopropylcarbamate (1.0 equiv) in anhydrous diethyl ether or toluene at -78 °C.

  • Add trialkylsilyl triflate (1.1 equiv) and TMEDA (1.2 equiv) sequentially.

  • After stirring for 15 minutes, add the alkyllithium reagent (1.2 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours) to ensure complete ortho-lithiation.

Step 3: Electrophilic Quench

  • Add a solution of the desired electrophile (1.5 equiv) in an appropriate anhydrous solvent to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature slowly and stir until the reaction is complete (monitored by TLC or GC-MS).

Step 4: Work-up and Deprotection

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude ortho-substituted carbamate can be purified by column chromatography.

  • For deprotection, dissolve the purified carbamate in a mixture of ethanol (B145695) and 2 M NaOH solution and stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture with HCl and extract the product with an organic solvent.

  • Purify the final ortho-substituted phenol by column chromatography or crystallization.

Quantitative Data for Directed ortho-Metalation
Phenol Derivative (Starting Material)ElectrophileProductYield (%)Reference
O-Phenyl N-isopropylcarbamateI22-Iodophenol90[2]
O-(4-Methoxyphenyl) N-isopropylcarbamateDMF2-Hydroxy-5-methoxybenzaldehyde85[2]
O-(3-Chlorophenyl) N-isopropylcarbamate(CH2O)n2-Chloro-6-hydroxymethylphenol78[2]
O-(2-Bromophenyl) N-isopropylcarbamateMe3SiCl2-Bromo-6-(trimethylsilyl)phenol92[2]

DoM_Workflow cluster_start Starting Material Preparation cluster_reaction Directed ortho-Metalation cluster_final Deprotection and Final Product Phenol Phenol Carbamate O-Aryl N-Isopropylcarbamate Phenol->Carbamate Reaction Isocyanate Isopropyl Isocyanate Isocyanate->Carbamate SilylTf Silyl Triflate TMEDA TMEDA BuLi n-BuLi or s-BuLi Aryllithium ortho-Lithiated Intermediate Electrophile Electrophile SubstitutedCarbamate ortho-Substituted Carbamate Deprotection Base Hydrolysis FinalProduct ortho-Substituted Phenol

Caption: Workflow for Directed ortho-Metalation of Phenols.

Ortho-Formylation: The Casnati-Skattebøl Reaction

The ortho-formylation of phenols to produce salicylaldehydes is a valuable transformation. The Casnati-Skattebøl reaction provides an effective method for this conversion, involving the reaction of magnesium phenolates with formaldehyde.[3][4] An improved and more practical procedure developed by Hofsløkken and Skattebøl utilizes anhydrous magnesium chloride and triethylamine (B128534).[5] This method avoids the use of Grignard reagents and offers excellent ortho-selectivity.

Experimental Protocol: Ortho-Formylation of Phenols (Hofsløkken-Skattebøl Modification)

This protocol is based on the procedure reported by Hofsløkken and Skattebøl.[5]

Materials:

  • Phenol derivative

  • Anhydrous Magnesium Chloride (MgCl2)

  • Triethylamine (Et3N)

  • Paraformaldehyde

  • Anhydrous acetonitrile (B52724)

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux setup

Procedure:

  • To a stirred suspension of anhydrous MgCl2 (1.1 equiv) in anhydrous acetonitrile, add the phenol (1.0 equiv) followed by triethylamine (2.2 equiv) at room temperature.

  • Add paraformaldehyde (2.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux and maintain for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting salicylaldehyde (B1680747) derivative by column chromatography or distillation.

Quantitative Data for Ortho-Formylation
Phenol DerivativeProductYield (%)Reference
PhenolSalicylaldehyde92[5]
4-Methylphenol2-Hydroxy-5-methylbenzaldehyde95[5]
4-Chlorophenol5-Chloro-2-hydroxybenzaldehyde88[5]
3-Methoxyphenol2-Hydroxy-4-methoxybenzaldehyde85[5]

Casnati_Skattebol Phenol Phenol Phenoxide Magnesium Phenoxide Phenol->Phenoxide MgCl2_Et3N MgCl2 / Et3N MgCl2_Et3N->Phenoxide Intermediate ortho-Hydroxymethylphenoxide Intermediate Phenoxide->Intermediate Reaction with Formaldehyde Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate Salicylaldehyde Salicylaldehyde Intermediate->Salicylaldehyde Oxidation & Work-up Oxidation Oxidation AcidWorkup Acidic Work-up AcidWorkup->Salicylaldehyde

Caption: Mechanism of the Casnati-Skattebøl Reaction.

Ortho-Nitration using Metal Nitrates

Regioselective nitration of phenols can be challenging due to the formation of ortho and para isomers, as well as polysubstituted byproducts. The use of metal nitrates, such as iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O) for electron-rich phenols and copper(II) nitrate trihydrate (Cu(NO3)2·3H2O) for electron-deficient phenols, offers a mild and highly regioselective method for ortho-nitration.[6][7]

Experimental Protocol: Ortho-Nitration of Phenols with Metal Nitrates

This protocol is a general procedure based on the work of Das and coworkers.[6]

Materials:

  • Phenol derivative

  • Fe(NO3)3·9H2O or Cu(NO3)2·3H2O

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolve the phenol (1.0 equiv) in acetonitrile in a round-bottom flask.

  • Add the appropriate metal nitrate (1.1 equiv) to the solution.

  • Heat the reaction mixture at 90 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the ortho-nitrophenol derivative by column chromatography.

Quantitative Data for Ortho-Nitration
Phenol DerivativeNitrating AgentProductYield (%)Reference
PhenolFe(NO3)3·9H2O2-Nitrophenol85[6]
4-MethylphenolFe(NO3)3·9H2O4-Methyl-2-nitrophenol88[6]
4-ChlorophenolCu(NO3)2·3H2O4-Chloro-2-nitrophenol75[6]
4-CyanophenolCu(NO3)2·3H2O4-Cyano-2-nitrophenol72[6]

Ortho_Nitration Phenol Phenol Chelation Chelation Complex Phenol->Chelation MetalNitrate Fe(NO3)3 or Cu(NO3)2 MetalNitrate->Chelation Coordination Product ortho-Nitrophenol Chelation->Product Intramolecular Nitration Nitronium Nitronium Ion (NO2+) Nitronium->Product

Caption: Proposed Mechanism for Ortho-Nitration.

Rhenium-Catalyzed Ortho-Alkylation

The direct alkylation of phenols at the ortho position can be achieved with high selectivity using a rhenium catalyst. This method, developed by Kuninobu and Takai, utilizes Re2(CO)10 as a catalyst for the reaction between phenols and alkenes, affording exclusively ortho-monoalkylated products in good yields.[8][9]

Experimental Protocol: Rhenium-Catalyzed Ortho-Alkylation of Phenols

This protocol is adapted from the procedure published in Organic Syntheses.[8]

Materials:

  • Phenol derivative

  • Alkene (e.g., 1-decene)

  • Dirhenium decacarbonyl (Re2(CO)10)

  • Mesitylene (solvent)

  • Schlenk flask and reflux condenser

  • Inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, charge Re2(CO)10 (2.5 mol %), the phenol (1.0 equiv), the alkene (1.5 equiv), and mesitylene.

  • Heat the reaction mixture at 160 °C for 48 hours under argon.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent by rotary evaporation.

  • Purify the crude product by Kugelrohr distillation or column chromatography to obtain the pure ortho-alkylated phenol.

Quantitative Data for Rhenium-Catalyzed Ortho-Alkylation
Phenol DerivativeAlkeneProductYield (%)Reference
Phenol1-Decene2-(Decan-2-yl)phenol80[8]
4-Methoxyphenol1-Octene2-(Octan-2-yl)-4-methoxyphenol75[10]
3-ChlorophenolStyrene3-Chloro-2-(1-phenylethyl)phenol68[10]
2-Naphthol1-Hexene1-(Hexan-2-yl)naphthalen-2-ol82[10]

Re_Alkylation_Workflow Start Combine Phenol, Alkene, Re2(CO)10, and Mesitylene in a Schlenk flask React Heat at 160 °C under Argon for 48h Start->React Workup Cool to RT and remove solvent React->Workup Purify Purify by Distillation or Chromatography Workup->Purify Product ortho-Alkylated Phenol Purify->Product

Caption: Experimental Workflow for Rhenium-Catalyzed Ortho-Alkylation.

Ammonium (B1175870) Salt-Catalyzed Ortho-Halogenation

A practical and highly selective method for the ortho-monohalogenation of phenols has been developed using an ammonium salt catalyst. This organocatalytic approach employs 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent and provides a mild and efficient route to ortho-chlorinated phenols.[11][12]

Experimental Protocol: Ammonium Salt-Catalyzed Ortho-Chlorination of Phenols

This protocol is based on the work of Yeung and coworkers.[11]

Materials:

  • Phenol derivative

  • Ammonium chloride salt catalyst (e.g., di-isopropylammonium chloride)

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • To a solution of the phenol (1.0 equiv) in toluene at 0 °C, add the ammonium chloride salt catalyst (1 mol %).

  • Add DCDMH (0.55 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction with aqueous Na2S2O3 solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the ortho-chlorinated phenol by column chromatography.

Quantitative Data for Ammonium Salt-Catalyzed Ortho-Chlorination
Phenol DerivativeProductYield (%)Reference
Phenol2-Chlorophenol97[11]
4-Phenylphenol2-Chloro-4-phenylphenol95[11]
Estrone2-Chloroestrone88[11]
1,1'-Bi-2-naphthol (BINOL)3-Chloro-1,1'-bi-2-naphthol92[11]

Halogenation_Mechanism Catalyst Ammonium Salt Catalyst (R2NH2+Cl-) ActiveSpecies Active Halogenating Species (R2N-Cl) Catalyst->ActiveSpecies DCDMH DCDMH DCDMH->ActiveSpecies TransitionState Hydrogen-Bonded Transition State ActiveSpecies->TransitionState Phenol Phenol Phenol->TransitionState Ortho-directing hydrogen bonding Product ortho-Chlorophenol TransitionState->Product RegenCatalyst Regenerated Catalyst TransitionState->RegenCatalyst RegenCatalyst->Catalyst

Caption: Proposed Catalytic Cycle for Ortho-Halogenation.

References

Application Notes and Protocols: Phenolate Chemistry in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolates, the conjugate bases of phenols, are powerful nucleophiles and pivotal intermediates in the synthesis of a wide array of agrochemicals. Their reactivity, particularly in forming ether and ester linkages, allows for the construction of complex molecules with potent biological activities. This document provides an overview of key synthetic methodologies involving phenolates and detailed protocols for the laboratory-scale synthesis of representative herbicides, insecticides, and fungicides. The application of reactions such as the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr) are central to the creation of these essential agricultural compounds.

Core Synthetic Methodologies

The generation of a phenolate anion from a phenol (B47542) using a base is the critical first step. This activated intermediate can then react with various electrophiles to form the target agrochemical.

  • Williamson Ether Synthesis: This classical method involves the reaction of a sodium or potassium this compound with an alkyl halide to form an aryl ether.[1] It is the cornerstone for producing phenoxy herbicides, which were among the first selective herbicides developed and remain widely used.[2] The reaction proceeds via an SN2 mechanism.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, a this compound attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halide).[4][5] The aromatic ring must be activated by electron-withdrawing groups (e.g., nitro groups or heteroatoms like nitrogen in a pyridine (B92270) ring) for the reaction to proceed efficiently.[4] This strategy is employed in the synthesis of certain organophosphate insecticides and diphenyl ether fungicides.[6][7]

Visualized Synthetic Pathways

williamson_ether_synthesis

snar_synthesis

Application Notes & Experimental Protocols

These protocols are intended as illustrative examples based on established literature. All procedures should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Herbicide

This protocol details the synthesis of the widely used phenoxy herbicide 2,4-D via Williamson ether synthesis. The reaction involves the condensation of 2,4-dichlorophenol (B122985) with chloroacetic acid under basic conditions.[8][9]

Materials:

  • 2,4-Dichlorophenol (DCP)

  • Sodium Chloroacetate (or Chloroacetic acid and Sodium Hydroxide)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water (deionized)

  • Suitable organic solvent (e.g., Toluene (B28343), optional)

Experimental Workflow Diagram:

workflow_24D

Procedure:

  • This compound Formation: In a reaction vessel equipped with a stirrer and condenser, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. Sufficient caustic soda is added to create alkaline conditions, forming sodium 2,4-dichlorothis compound in situ.[9]

  • Condensation: To the this compound solution, add an equimolar amount of sodium chloroacetate. Heat the reaction mixture to 60-100°C and maintain for 10-40 hours, depending on the scale and desired conversion.[1]

  • Reaction Monitoring: The progress of the condensation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting phenol.

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 1-2. This protonates the carboxylate, causing the 2,4-D acid to precipitate out of the solution.[1]

  • Isolation and Purification: Collect the solid precipitate by filtration. Wash the filter cake with cold water to remove inorganic salts and unreacted starting materials. The crude 2,4-D can be further purified by recrystallization from a suitable solvent like hot water or a water/ethanol mixture to yield a white to yellow crystalline powder.[8]

Protocol 2: Synthesis of Chlorpyrifos Insecticide

This protocol outlines the final step in the synthesis of the organophosphate insecticide Chlorpyrifos. It involves the reaction of the sodium salt of 3,5,6-trichloro-2-pyridinol (B117793) (a pyridinolate, analogous to a this compound) with O,O-diethylthiophosphoryl chloride via a nucleophilic aromatic substitution.[4][6]

Materials:

  • Sodium 3,5,6-trichloro-2-pyridinoate (TCP-Na)

  • O,O-diethylthiophosphoryl chloride (DETC)

  • Aprotic polar solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Phase Transfer Catalyst (optional, e.g., a quaternary ammonium (B1175870) salt)

Procedure:

  • Reaction Setup: In a reaction vessel, suspend sodium 3,5,6-trichloro-2-pyridinoate in an aprotic polar solvent like DMF under an inert atmosphere (e.g., nitrogen).

  • Nucleophilic Attack: Slowly add O,O-diethylthiophosphoryl chloride (DETC) to the suspension while maintaining the temperature, typically between 25-50°C. The use of a phase-transfer catalyst may enhance the reaction rate.[4]

  • Reaction Completion: Stir the mixture for several hours until the reaction is complete, which can be verified by TLC or GC-MS.

  • Workup: Quench the reaction by adding water. Extract the product into a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the organic layer with water and then with a brine solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified further by column chromatography or crystallization to obtain pure Chlorpyrifos.

Protocol 3: Representative Synthesis of a Phenoxy Ether Fungicide

Many modern fungicides utilize a diphenyl ether scaffold. This generic protocol, based on the principles of Williamson ether synthesis and SNAr, describes the coupling of a phenol with an activated aryl halide to form such a structure.[7][10]

Materials:

  • A substituted phenol (e.g., 4-hydroxyphenol)

  • An activated aryl halide (e.g., 4-fluorobenzonitrile)

  • A weak base (e.g., Potassium Carbonate, K₂CO₃)

  • Aprotic polar solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Reaction Setup: To a solution of the substituted phenol in DMF, add 1.5-2.0 equivalents of powdered potassium carbonate.

  • This compound Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium this compound salt.

  • Condensation: Add 1.0 equivalent of the activated aryl halide (e.g., 4-fluorobenzonitrile) to the mixture.

  • Heating: Heat the reaction mixture to 80-120°C and stir for 8-24 hours, monitoring by TLC for completion.

  • Workup and Isolation: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by silica (B1680970) gel column chromatography to yield the desired diphenyl ether fungicide precursor.

Data Presentation

Table 1: Comparison of Synthesis Conditions for 2,4-D
ParameterCondition 1Condition 2Reference(s)
Reactants 2,4-Dichlorophenol, Sodium Chloroacetate2,4-Dichlorophenol, Chloroacetic Acid[1][9]
Base Weak base (e.g., Anhydrous Carbonate)Strong Base (NaOH)[1][9]
Solvent Solvent-free ("dry media") or TolueneWater[9][11]
Temperature 60 - 100 °C100 - 150 °C (conventional heating)[1][11]
Reaction Time 10 - 40 hours3 - 10 minutes (microwave-assisted)[1][11]
Reported Yield ~71%85 - 97%[11][12]
Table 2: Biological Activity of this compound-Derived Agrochemicals
Compound ClassExample CompoundTarget OrganismActivity Metric (IC₅₀/EC₅₀)Reference
Phenoxy Herbicide Novel Longifolene-2,4-D saltBrassica campestris (root growth)~0.0002 mmol L⁻¹[7]
Phenoxy Herbicide Novel Longifolene-MCPA saltBrassica campestris (root growth)~0.0002 mmol L⁻¹[7]
Phenoxy Fungicide 2-allylphenol metaboliteRhizoctonia cerealis8.2 - 48.8 µg mL⁻¹[13]
Phenoxy Fungicide 2-(2-hydroxypropyl) phenolRhizoctonia cerealis1.0 - 23.5 µg mL⁻¹[13]
Phenoxy Fungicide Triadimefon (standard)Venturia inaequalis50-69% growth inhibition @ 30 mg/L[6]
Phenoxy Fungicide 2-(4-chlorophenoxy)-1-(3-pyridyl)ethanolVenturia inaequalis99-100% growth inhibition @ 30 mg/L[6]

Logical Relationships

This compound intermediates serve as a versatile branching point for the synthesis of diverse agrochemical classes, depending on the chosen electrophile and reaction pathway.

logical_relationship

References

Application Notes: Enzymatic Polymerization of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enzymatic polymerization of substituted phenols represents a significant advancement in green polymer chemistry, offering an alternative to traditional methods that often rely on harsh conditions and toxic reagents like formaldehyde.[1] This technique utilizes oxidoreductase enzymes, primarily peroxidases (e.g., Horseradish Peroxidase - HRP, Soybean Peroxidase - SBP) and laccases, to catalyze the oxidative coupling of phenolic monomers.[2][3] The process is initiated by the enzyme-mediated generation of phenoxyl free radicals from the phenolic substrates.[4] These radicals then undergo spontaneous polymerization through carbon-carbon (C-C) and carbon-oxygen (C-O) couplings to form polymers and oligomers.[4][5]

This method is highly versatile, allowing for the polymerization of a wide range of substituted phenols to produce polymers with diverse properties.[6] Key advantages of enzymatic polymerization include mild reaction conditions (often at room temperature and neutral pH), high selectivity, and the use of environmentally benign catalysts and oxidants (hydrogen peroxide or molecular oxygen).[3][7] The resulting polyphenols have shown significant potential in various fields, including drug development, biomaterials engineering, and cosmetics.[8][9][10] For instance, enzymatically synthesized flavonoid polymers have demonstrated enhanced antioxidant and enzyme-inhibitory effects compared to their monomeric precursors.[3] Furthermore, these polymers can be engineered to have high thermal stability and thermosetting properties, making them suitable for applications as coatings and adhesives.[1]

General Mechanism of Enzymatic Polymerization

The core mechanism involves the one-electron oxidation of a phenol (B47542) substrate by the enzyme (e.g., Laccase or Peroxidase) to form a phenoxyl radical. These highly reactive intermediates then couple non-specifically to form dimers, oligomers, and ultimately, high molecular weight polymers.[4][8]

G Phenol Phenolic Substrate (Ar-OH) Enzyme Enzyme (Laccase / Peroxidase) Phenol->Enzyme Substrate Binding Radical Phenoxyl Radical (Ar-O•) Enzyme->Radical One-Electron Oxidation Byproduct Byproduct (H₂O) Enzyme->Byproduct Radical->Radical Polymer Polyphenol (Polymer/Oligomer) Radical->Polymer Polymerization Oxidant Oxidant (O₂ or H₂O₂) Oxidant->Enzyme e⁻ Acceptor G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_analysis 4. Characterization A Prepare Buffer (e.g., 0.1 M Phosphate, pH 7.0) B Dissolve Phenolic Monomer & Enzyme in Buffer/Co-solvent A->B C Initiate Reaction by Adding Oxidant (e.g., H₂O₂ dropwise) B->C D Stir at Controlled Temperature (e.g., 25°C) C->D E Incubate for a Set Time (e.g., 1-24 hours) D->E F Stop Reaction & Precipitate (e.g., add to water/methanol) E->F G Collect Precipitate (Centrifugation/Filtration) F->G H Wash & Dry Polymer (in vacuo) G->H I Solubility & Yield Determination H->I J Molecular Weight Analysis (GPC/SEC, MALDI-TOF) H->J K Structural Analysis (NMR, FT-IR, UV-Vis) H->K

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis with Phenolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for phenolic substrates to achieve higher yields.

Troubleshooting Guides and FAQs

Low or nonexistent yields of the desired ether product are a common challenge. The following sections address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Williamson ether synthesis with phenols?

A1: The most frequent issues arise from suboptimal reaction conditions and the choice of reactants. Key factors include:

  • Inappropriate Base: The base may be too weak to fully deprotonate the phenol (B47542), or it could be excessively strong, which promotes side reactions.[1]

  • Poor Alkylating Agent: The reaction follows an S\N2 mechanism, which is sensitive to steric hindrance.[1][2] Secondary and tertiary alkyl halides are prone to elimination reactions (E2), which significantly reduces the ether yield.[1][3]

  • Suboptimal Solvent: Protic solvents can solvate the phenoxide ion, decreasing its nucleophilicity and slowing the reaction.[1][4]

  • Reaction Temperature: Elevated temperatures can favor the E2 elimination side reaction over the desired SN2 substitution.[1][5]

Q2: How do I select the appropriate base for my phenolic substrate?

A2: Choosing the right base is critical. Phenols are more acidic than aliphatic alcohols, so moderately strong bases are often sufficient.[1]

  • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are frequently used for phenols, especially under solvent-free conditions or in polar aprotic solvents like acetonitrile (B52724).[6][7][8] They are a good starting point for many syntheses.

  • Stronger Bases (e.g., NaOH, KOH): These can be effective but may require the use of a phase-transfer catalyst in biphasic systems.[6][9]

  • Very Strong Bases (e.g., NaH, KH): While powerful and ensuring complete deprotonation, these bases are highly reactive and require strictly anhydrous conditions.[1][6] They can also increase the likelihood of side reactions and should be used cautiously.[4]

Q3: My reaction is not proceeding, and I'm recovering only starting material. What should I do?

A3: A lack of reaction initiation is almost always due to a failure to generate the nucleophilic phenoxide ion.

  • Check Base Strength: Your base may be too weak for your specific phenol. Consider switching to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[4]

  • Ensure Anhydrous Conditions (if using NaH/KH): Strong bases like sodium hydride react violently with water. Ensure your solvent and glassware are thoroughly dried.[6]

Q4: My reaction is producing a significant amount of an alkene byproduct. How can I prevent this?

A4: Alkene formation is a result of a competing E2 elimination reaction, which is more prevalent with sterically hindered alkyl halides.[4][10] To minimize this:

  • Use a Primary Alkyl Halide: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides.[1][2] For a successful synthesis, it is best to use a methyl or primary alkyl halide.[4]

  • Optimize the Leaving Group: A better leaving group (I > Br > Cl) can increase the rate of the desired S\N2 reaction.[1]

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor ether formation.[1][5]

Q5: I'm observing C-alkylation in addition to the desired O-alkylation. How can I improve selectivity?

A5: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][3] C-alkylation is a known potential side reaction.[1][11] To favor O-alkylation:

  • Solvent Choice: Using polar aprotic solvents like DMF, DMSO, or acetonitrile is generally recommended as they can accelerate the desired O-alkylation.[4]

  • Counter-ion: The cation from the base can influence the O- vs. C-alkylation ratio, though this is less straightforward to control.[4]

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the influence of different bases and solvents on the Williamson ether synthesis yield with phenolates.

BaseSolventTemperature (°C)Typical YieldConsiderations
K₂CO₃Acetonitrile50-100Good to ExcellentA mild and commonly used system.[1][7]
Cs₂CO₃AcetonitrileRoom Temp - 80Good to ExcellentA milder alternative to K₂CO₃, sometimes offering better yields.[7][12]
NaOHWater/Organic (Biphasic)80-100Moderate to GoodOften requires a phase-transfer catalyst for good results.[6][13]
NaHDMF or THF0 - 80Good to ExcellentA very strong, non-nucleophilic base that ensures complete deprotonation. Requires strict anhydrous conditions.[1][6]
Experimental Protocols

This section provides a detailed methodology for a typical Williamson ether synthesis using a phenol and a primary alkyl halide.

General Protocol using Potassium Carbonate:

  • Reactant Preparation: In a round-bottom flask, dissolve the phenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.[7]

  • Base Addition: Add potassium carbonate (2.0-3.0 eq).[1][7]

  • Alkylating Agent Addition: Add the primary alkyl halide (1.0-1.2 eq) to the mixture.

  • Reaction: Heat the mixture to a temperature between 50-100 °C and stir vigorously.[1] The optimal temperature will depend on the reactivity of the substrates. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.[1]

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[1]

    • Wash the combined organic layers with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[1]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows for troubleshooting the Williamson ether synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK sub_reactants Purify reactants, check stoichiometry, use fresh reagents check_reactants->sub_reactants side_reactions 3. Investigate Side Reactions check_conditions->side_reactions Conditions Seem Optimal sub_conditions Optimize base, solvent, temperature, and reaction time check_conditions->sub_conditions solubility 4. Address Solubility Issues side_reactions->solubility Side Reactions Minimized sub_side_reactions Use primary alkyl halide, control temperature, choose non-nucleophilic base side_reactions->sub_side_reactions ptc 5. Consider Phase-Transfer Catalysis solubility->ptc Solubility Addressed sub_solubility Select a more appropriate solvent, consider co-solvents solubility->sub_solubility yield_improves Yield Improves ptc->yield_improves sub_ptc Introduce a suitable phase-transfer catalyst ptc->sub_ptc

Caption: Logical troubleshooting workflow for low yield.

Reaction_Pathways phenoxide Phenoxide (Ar-O⁻) product Desired Ether (Ar-O-R) phenoxide->product SN2 (O-Alkylation) elimination_product Alkene (E2 Product) phenoxide->elimination_product E2 Elimination c_alkylation_product C-Alkylated Phenol (Side Product) phenoxide->c_alkylation_product C-Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product alkyl_halide->elimination_product alkyl_halide->c_alkylation_product

Caption: Competing reaction pathways in Williamson ether synthesis.

References

Technical Support Center: Optimizing the Kolbe-Schmitt Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Kolbe-Schmitt reaction. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their carboxylation reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Kolbe-Schmitt reaction in a question-and-answer format.

Question: Why is my yield of salicylic (B10762653) acid (or other hydroxybenzoic acid) consistently low?

Answer: Low yields in the Kolbe-Schmitt reaction can stem from several factors. A primary culprit is the presence of moisture. The phenoxide intermediate is highly sensitive to water, which can inhibit the carboxylation process.[1] It is crucial to ensure all reactants, solvents, and glassware are thoroughly dried before use.[1]

Another common reason for low yields is suboptimal reaction conditions. The temperature and pressure of carbon dioxide are critical parameters that must be carefully controlled. For the synthesis of salicylic acid from sodium phenoxide, typical conditions are 125°C and 100 atm of CO2 pressure.[2][3][4] Deviations from these optimal conditions can lead to reduced product formation. Additionally, side reactions, such as the formation of 4-hydroxybenzoic acid and 2- and 4-hydroxyisophthalic acids, can lower the yield of the desired product.[5]

Question: How can I improve the ortho-selectivity of my reaction to favor the formation of salicylic acid over p-hydroxybenzoic acid?

Answer: The regioselectivity of the Kolbe-Schmitt reaction is significantly influenced by the choice of the alkali metal cation and the reaction temperature. To favor the formation of the ortho-isomer (salicylic acid), sodium phenoxide is the preferred substrate, and the reaction should be conducted at a moderate temperature, typically around 125-150°C.[6] The smaller sodium cation is believed to chelate with the phenoxide oxygen and the incoming carbon dioxide, directing the carboxylation to the ortho position.[1]

Conversely, using a larger cation like potassium or cesium, or running the reaction at higher temperatures (around 190°C for potassium phenoxide), will favor the formation of the para-isomer, p-hydroxybenzoic acid.[2][6]

Question: I am observing the formation of a significant amount of a dimeric byproduct. What is it and how can I prevent it?

Answer: The formation of a dimeric byproduct, such as 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the case of 2,4-di-t-butylphenol carboxylation, can occur through the ortho coupling of phenoxide radicals.[7] This side reaction is often exacerbated by the presence of oxygen. To minimize dimer formation, it is essential to conduct the reaction under an inert atmosphere and to optimize the reaction time and temperature.[7] Purging the reaction vessel with an inert gas like nitrogen or argon before introducing carbon dioxide can help to reduce the presence of oxygen.

Question: Can I run the Kolbe-Schmitt reaction in a solvent? If so, which solvents are recommended?

Answer: While the classical Kolbe-Schmitt reaction is often performed without a solvent (neat), the use of a solvent can in some cases facilitate a more homogeneous reaction mixture and allow for milder reaction conditions.[5] However, the choice of solvent is critical. Polar solvents with high dielectric constants can sometimes lead to lower product yields by making the final carboxylation step reversible.[8][9] Solvents with low dielectric constants have been shown to be more favorable for carbonation.[8] Some reported solvents include dioxane and pyridine (B92270) for specific substrates like sodium naphthoxides.[5] For the carboxylation of sodium phenolate, a suspension in toluene (B28343) has been shown to be effective.[10] It is imperative that any solvent used is anhydrous, as water inhibits the reaction.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Kolbe-Schmitt reaction?

A1: The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds through the nucleophilic addition of a phenoxide anion to carbon dioxide.[2] The process begins with the deprotonation of a phenol (B47542) using a strong base, typically sodium hydroxide (B78521), to form the more reactive sodium phenoxide.[11][12] This phenoxide then attacks the electrophilic carbon of CO2. The final step involves an acidic workup to protonate the resulting salicylate (B1505791) and yield the aromatic hydroxy acid.[2][12]

Q2: Why is it necessary to use a phenoxide rather than a phenol directly?

A2: The phenoxide ion is a much stronger nucleophile than the corresponding phenol.[3][11] The negative charge on the oxygen atom increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the relatively weak electrophile, carbon dioxide.[11]

Q3: What is the role of pressure in the Kolbe-Schmitt reaction?

A3: High pressure (typically 5-100 atm) is employed to increase the concentration of carbon dioxide in the reaction mixture, thereby driving the equilibrium towards the formation of the carboxylated product.[1][2] This is particularly important as CO2 is a gas at the reaction temperature.

Q4: Are there milder, alternative methods to the traditional high-pressure, high-temperature Kolbe-Schmitt reaction?

A4: Yes, research has explored variations to the classical Kolbe-Schmitt conditions. For instance, the carboxylation of certain dihydroxybenzenes (resorcinols) can be achieved under ambient conditions (30°C and 2.0 MPa of CO2) using a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[13][14] Additionally, enzymatic approaches using aromatic carboxylic acid decarboxylases have been shown to catalyze the reversible carboxylation of phenols in the aqueous phase under atmospheric pressure, offering a green alternative to the harsh traditional conditions.[4][15]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing the Kolbe-Schmitt reaction for the synthesis of salicylic acid and p-hydroxybenzoic acid.

Table 1: Synthesis of Salicylic Acid (ortho-Hydroxybenzoic Acid)

PhenoxideTemperature (°C)Pressure (atm)SolventReaction Time (h)Yield (%)
Sodium Phenoxide125100None-High
Sodium Phenoxide150-None295 (mixture with 4-HBA)
Sodium Phenoxide120-None-57 (mixture with 4-HBA)
Sodium Phenoxide22530Toluene292.68

Data sourced from[10][16][17][18][19]

Table 2: Synthesis of p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid)

PhenoxideTemperature (°C)Pressure (atm)SolventReaction Time (h)Yield (%)
Potassium Phenoxide190HighNone-High
Potassium Phenoxide240-None1.5-

Data sourced from[2][5][16]

Experimental Protocols

Protocol 1: Synthesis of Salicylic Acid

This protocol outlines a general procedure for the synthesis of salicylic acid from phenol.

  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in a minimal amount of a hot 50% sodium hydroxide solution.

  • Drying: Transfer the solution to a reactor (e.g., a vertical closed autoclave with a stirrer or a closed rotary ball mill) and evaporate to dryness by heating at 130°C under gradually reduced pressure. Continue heating until the sodium phenoxide is a completely dry, fine powder.[5]

  • Carboxylation: Cool the reactor to around 100°C and introduce carbon dioxide at approximately 5 atm pressure. After the initial absorption of CO2, raise the temperature to 150-160°C and maintain for several hours.[5]

  • Work-up: Cool the reaction mixture and dissolve the product in water. The solution can be treated with activated charcoal and filtered to remove impurities.[5]

  • Acidification: Acidify the aqueous solution with a strong acid, such as sulfuric acid or hydrochloric acid, to precipitate the salicylic acid.[16]

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water or by sublimation.[5][16]

Protocol 2: Synthesis of p-Hydroxybenzoic Acid

This protocol describes a general method for the synthesis of p-hydroxybenzoic acid.

  • Preparation of Potassium Salicylate: Prepare potassium salicylate from salicylic acid and potassium hydroxide.

  • Drying: Evaporate the solution to a thick paste and then dry thoroughly in an oven at 105-110°C for several hours, with intermediate grinding to ensure a fine powder.[16]

  • Isomerization: Place the finely powdered potassium salicylate in a round-bottomed flask and immerse it in an oil bath preheated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.[16]

  • Work-up: While still hot, transfer the product to a flask containing hot water to dissolve it.[16]

  • Acidification and Purification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution and treat with decolorizing charcoal, followed by hot filtration.[16]

  • Crystallization: Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid. The product can be further purified by recrystallization from hot water.[16]

Visualizations

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Carboxylation cluster_workup Work-up & Purification Phenol Phenol Phenoxide Dry Phenoxide Phenol->Phenoxide Deprotonation & Drying Base Strong Base (e.g., NaOH) Base->Phenoxide Reactor High Temp & Pressure Phenoxide->Reactor CO2 Carbon Dioxide CO2->Reactor Salicylate_Salt Salicylate Salt Reactor->Salicylate_Salt Crude_Product Crude Hydroxybenzoic Acid Salicylate_Salt->Crude_Product Protonation Acid Acid Workup Acid->Crude_Product Purification Purification (Recrystallization/Sublimation) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Ortho_Para_Selectivity cluster_conditions Reaction Conditions cluster_products Major Product Start Phenoxide Substrate Cation Alkali Metal Cation Start->Cation Temperature Reaction Temperature Start->Temperature Ortho ortho-Hydroxybenzoic Acid (Salicylic Acid) Cation->Ortho Small Cation (Na+) Para para-Hydroxybenzoic Acid Cation->Para Large Cation (K+, Cs+) Temperature->Ortho Moderate Temp (~125-150°C) Temperature->Para High Temp (>150°C)

Caption: Factors influencing ortho vs. para selectivity in the Kolbe-Schmitt reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Product Yield Moisture Presence of Water Problem->Moisture Conditions Suboptimal Temp/Pressure Problem->Conditions Side_Reactions Side Reactions (e.g., Dimerization) Problem->Side_Reactions Dry Thoroughly Dry Reactants & Glassware Moisture->Dry Optimize Optimize T&P based on Literature Conditions->Optimize Inert Use Inert Atmosphere (N2/Ar) Side_Reactions->Inert

Caption: Troubleshooting logic for addressing low yields in the Kolbe-Schmitt reaction.

References

Technical Support Center: Purification Strategies for Crude Phenolate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude phenolate reaction mixtures.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Impurities can originate from the synthesis of the starting phenol (B47542) or from side reactions during the this compound formation and subsequent reactions, such as alkylation (e.g., Williamson ether synthesis).

  • From Phenol Synthesis (e.g., Cumene (B47948) Process): Unreacted starting materials like cumene, and byproducts such as acetone (B3395972), α-methylstyrene, and various carbonyl compounds are common.[1]

  • From this compound Reactions (e.g., Williamson Ether Synthesis):

    • Unreacted Phenol: Incomplete deprotonation of the starting phenol.

    • Excess Base: Remaining base used to form the this compound (e.g., NaOH, K₂CO₃).

    • Unreacted Alkylating Agent: Leftover alkyl halide or other alkylating agents.

    • Elimination Byproducts: Alkenes formed via E2 elimination, especially with secondary or tertiary alkyl halides.[2]

    • Polyalkylation Products: Multiple alkyl groups may be added to the phenol, a common issue in Friedel-Crafts alkylation.[3]

    • Colored Impurities: Oxidation of the phenol or this compound can lead to the formation of colored byproducts, such as quinones.[4]

Q2: My crude this compound reaction mixture is a dark color. How can I remove the colored impurities?

A2: The dark color is often due to the oxidation of phenols or phenolates.[4] Several methods can be employed for decolorization:

  • Activated Carbon (Charcoal) Treatment: This is a common method for removing colored impurities. The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is briefly heated and then filtered to remove the carbon, which adsorbs the colored compounds.

  • Column Chromatography: Passing the crude mixture through a silica (B1680970) gel or alumina (B75360) column can separate the colored impurities from the desired product.[5]

  • Recrystallization: This technique can be effective if the colored impurities have different solubility profiles from the product.

Q3: I am observing a low yield in my Williamson ether synthesis using a this compound. What are the common causes and solutions?

A3: Low yields in Williamson ether synthesis with phenolates are frequently due to suboptimal reaction conditions or competing side reactions.[2] Typical laboratory yields can range from 50-95%.[6]

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol. Using a stronger base like sodium hydride (NaH) can ensure complete formation of the this compound.[2]

  • Competing Elimination (E2) Reaction: This is prevalent with secondary and tertiary alkyl halides, which are sterically hindered. Using a primary alkyl halide is preferable.[2][6]

  • Poor Leaving Group: The rate of the desired SN2 reaction can be enhanced by using a better leaving group on the alkylating agent (I > Br > Cl > OTs).[2]

  • Reaction Temperature: Higher temperatures can favor the elimination reaction. Running the reaction at a lower temperature may increase the yield of the ether.[2]

Q4: How do I choose the right purification strategy for my crude this compound mixture?

A4: The choice of purification strategy depends on the physical properties of your product and the nature of the impurities. The following diagram outlines a general decision-making process.

G Choosing a Purification Strategy start Crude this compound Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_volatile Is the product thermally stable and volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes impurities_volatile Are impurities significantly more or less volatile? is_volatile->impurities_volatile No distillation Distillation / Fractional Distillation is_volatile->distillation Yes solubility_diff Significant solubility difference between product and impurities? impurities_volatile->solubility_diff No impurities_volatile->distillation Yes polarity_diff Significant polarity difference? solubility_diff->polarity_diff No extraction Liquid-Liquid Extraction solubility_diff->extraction Yes chromatography Column Chromatography polarity_diff->chromatography Yes further_purification Consider further purification if needed polarity_diff->further_purification No recrystallization->further_purification distillation->further_purification extraction->further_purification chromatography->further_purification G General this compound Purification Workflow start Crude this compound Reaction Mixture workup Aqueous Workup (e.g., Liquid-Liquid Extraction) start->workup remove_solvent Remove Solvent (Rotary Evaporation) workup->remove_solvent crude_product Crude Product remove_solvent->crude_product purification Purification crude_product->purification distillation Distillation purification->distillation Liquid Product recrystallization Recrystallization purification->recrystallization Solid Product chromatography Column Chromatography purification->chromatography Difficult Separation pure_product Pure Product distillation->pure_product recrystallization->pure_product chromatography->pure_product G Troubleshooting Low Yield in Williamson Ether Synthesis start Low Yield of Ether Product check_deprotonation Was the phenol fully deprotonated? start->check_deprotonation check_alkyl_halide Is the alkyl halide primary? check_deprotonation->check_alkyl_halide Yes stronger_base Use a stronger base (e.g., NaH) check_deprotonation->stronger_base No check_temp Was the reaction temperature too high? check_alkyl_halide->check_temp Yes use_primary_halide Use a primary alkyl halide check_alkyl_halide->use_primary_halide No check_leaving_group Is the leaving group optimal (I > Br > Cl)? check_temp->check_leaving_group No lower_temp Lower the reaction temperature check_temp->lower_temp Yes better_lg Use an alkyl halide with a better leaving group check_leaving_group->better_lg No end Improved Yield check_leaving_group->end Yes stronger_base->end use_primary_halide->end lower_temp->end better_lg->end

References

Technical Support Center: Managing the Hygroscopic Nature of Sodium Phenoxide in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hygroscopic nature of sodium phenoxide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is sodium phenoxide and why is its hygroscopic nature a concern?

Sodium phenoxide (C₆H₅ONa) is the sodium salt of phenol (B47542). It is a powerful nucleophile and a strong base, making it a versatile reagent in organic synthesis, notably in the Williamson ether synthesis and the Kolbe-Schmitt reaction.[1][2] It is a white crystalline solid that readily absorbs moisture from the atmosphere, a property known as hygroscopicity.[3] This absorbed water can negatively impact reactions by altering the reaction equilibrium, reacting with reagents, and reducing yields.[4][5]

Q2: How does absorbed water affect the Williamson ether synthesis?

In the Williamson ether synthesis, sodium phenoxide acts as a nucleophile, attacking an alkyl halide to form an ether. The presence of water can lead to several side reactions, reducing the yield of the desired ether product:

  • Protonation of the Phenoxide: Water can protonate the strongly basic phenoxide ion, regenerating phenol. This reduces the concentration of the active nucleophile available to react with the alkyl halide.

  • Competing Nucleophile: Water and the hydroxide (B78521) ions formed from the reaction of sodium phenoxide with water can also act as nucleophiles, reacting with the alkyl halide to produce alcohols as byproducts.

Q3: How does water impact the Kolbe-Schmitt reaction?

The Kolbe-Schmitt reaction involves the carboxylation of sodium phenoxide to form salicylic (B10762653) acid. This reaction is highly sensitive to moisture. The presence of water can shift the reaction equilibrium away from the desired carboxylated product and back towards the starting materials, significantly lowering the yield of salicylic acid.[4][5]

Q4: How can I minimize moisture contamination when handling sodium phenoxide?

Proper handling and storage are crucial for maintaining the anhydrous state of sodium phenoxide.[3][6]

  • Inert Atmosphere: Whenever possible, handle solid sodium phenoxide in a glove box under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Rapid Handling: If a glove box is unavailable, handle the solid quickly in a dry environment. Minimize the time the container is open to the atmosphere.

  • Appropriate Containers: Store sodium phenoxide in tightly sealed containers, preferably with an inert gas headspace.

  • Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use, for example, by oven-drying or flame-drying under vacuum.

Troubleshooting Guides

Problem: Low yield in a Williamson ether synthesis using solid sodium phenoxide.

Possible Cause Troubleshooting Step
Hygroscopic Sodium Phenoxide The most likely cause is the presence of water in the sodium phenoxide. Water protonates the phenoxide, reducing the concentration of the active nucleophile.
Solution 1: Dry the Sodium Phenoxide. Before use, dry the sodium phenoxide under high vacuum at an elevated temperature. (See Experimental Protocol 2).
Solution 2: In Situ Generation. Prepare the sodium phenoxide in situ by reacting phenol with a strong, anhydrous base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) in an anhydrous solvent immediately before adding the alkyl halide.[1][2][6][8] This avoids isolating and handling the hygroscopic solid.
Improper Solvent The solvent may not be sufficiently dry.
Solution: Use a freshly dried, anhydrous solvent. Solvents can be dried using appropriate drying agents or by distillation from a drying agent.
Reaction Temperature The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions like elimination.
Solution: Optimize the reaction temperature. For primary alkyl halides, gentle heating is often sufficient. For secondary alkyl halides, lower temperatures may be needed to minimize E2 elimination.[9]

Problem: Poor conversion in the Kolbe-Schmitt reaction.

Possible Cause Troubleshooting Step
Wet Sodium Phenoxide Water shifts the equilibrium of the reaction away from the product, leading to low conversion.[4][5]
Solution: Use rigorously dried sodium phenoxide. (See Experimental Protocol 2).
Insufficient CO₂ Pressure The carboxylation step requires high carbon dioxide pressure to proceed efficiently.
Solution: Ensure the reaction is carried out in a sealed autoclave capable of maintaining the required pressure (typically around 100 atm).[10]
Reaction Temperature The temperature needs to be carefully controlled. Typically, the reaction is heated to around 125 °C.[10]
Solution: Monitor and control the reaction temperature closely.

Quantitative Data Summary

Parameter Value/Observation Significance
Hygroscopicity Classification DeliquescentWill absorb atmospheric moisture until it dissolves.
Hydrated Forms Sodium phenoxide trihydrate (NaOC₆H₅ · 3H₂O) is a known compound.[12]Indicates a strong affinity for water.
Water Content Analysis Karl Fischer titration is the recommended method for accurate water content determination.[13][14]Allows for precise quantification of water in a sample before use.

Experimental Protocols

Experimental Protocol 1: In Situ Generation of Anhydrous Sodium Phenoxide for Williamson Ether Synthesis

This protocol describes the generation of sodium phenoxide from phenol and sodium hydride immediately prior to its use in a Williamson ether synthesis. This method avoids the need to handle the hygroscopic solid sodium phenoxide.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

  • Alkyl halide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Syringes

Procedure:

  • Under a nitrogen atmosphere, add the sodium hydride (1.1 equivalents) to the round-bottom flask.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat twice.

  • Add anhydrous DMF or THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenol (1.0 equivalent) in the anhydrous solvent to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • The resulting solution contains anhydrous sodium phenoxide and is ready for the addition of the alkyl halide (1.0-1.2 equivalents).

  • After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ether product.

Experimental Protocol 2: Drying Hydrated Sodium Phenoxide

This protocol describes how to dry a sample of sodium phenoxide that has been exposed to moisture.

Method 1: Vacuum Oven Drying

  • Place the hydrated sodium phenoxide in a suitable drying dish (e.g., a watch glass or a crystallization dish).

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature above 100 °C but well below the melting point of sodium phenoxide. A temperature of 120-150 °C is generally effective.

  • Apply a high vacuum to the oven.

  • Dry for several hours (e.g., 12-24 hours) until a constant weight is achieved.

  • Cool the dried sodium phenoxide under vacuum or in a desiccator before handling.

Method 2: Azeotropic Distillation

This method is effective for removing water from a suspension of sodium phenoxide.

  • Suspend the hydrated sodium phenoxide in a high-boiling solvent that forms an azeotrope with water, such as toluene (B28343).

  • Set up a distillation apparatus with a Dean-Stark trap.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the Dean-Stark trap. The water will separate to the bottom of the trap, and the toluene will return to the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Cool the mixture and filter the anhydrous sodium phenoxide under an inert atmosphere.

  • Wash the solid with a dry, non-polar solvent (e.g., hexanes) and dry under high vacuum.

Visualizations

experimental_workflow cluster_handling Handling Hygroscopic Sodium Phenoxide start Start: Need Sodium Phenoxide for Reaction decision Is anhydrous sodium phenoxide available? start->decision in_situ Generate in situ (Protocol 1) decision->in_situ No use_solid Use existing solid decision->use_solid Yes proceed Proceed to Reaction in_situ->proceed check_dryness Is the solid dry? use_solid->check_dryness dry_solid Dry the solid (Protocol 2) check_dryness->dry_solid No check_dryness->proceed Yes dry_solid->proceed

Caption: Decision workflow for handling sodium phenoxide.

troubleshooting_williamson cluster_troubleshooting Troubleshooting Low Yield in Williamson Ether Synthesis low_yield Low Yield Observed check_reagents Check Reagent Quality (Is NaOPh dry?) low_yield->check_reagents wet_reagents Reagents are wet check_reagents->wet_reagents Yes reagents_ok Reagents are dry check_reagents->reagents_ok No dry_reagents Dry reagents (See Protocol 2) wet_reagents->dry_reagents in_situ_generation Use in situ generation (See Protocol 1) wet_reagents->in_situ_generation yield_improves Yield Improves dry_reagents->yield_improves in_situ_generation->yield_improves check_conditions Evaluate Reaction Conditions (Temp, Time) reagents_ok->check_conditions optimize Optimize Conditions check_conditions->optimize optimize->yield_improves

Caption: Troubleshooting logic for low yield in Williamson synthesis.

References

Technical Support Center: Solvent Effects on Selectivity in Phenolate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during phenolate alkylation experiments, with a focus on controlling selectivity through solvent choice.

Frequently Asked Questions (FAQs)

Q1: My this compound alkylation is giving me a mixture of O-alkylated (ether) and C-alkylated (on the ring) products. How can I control the selectivity?

A1: The selectivity between O- and C-alkylation of phenolates, which are ambident nucleophiles, is primarily controlled by the choice of solvent.[1][2] Polar aprotic solvents favor O-alkylation, while polar protic solvents promote C-alkylation.[1][2]

  • For O-Alkylation (Ether Formation): Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone.[1] In these solvents, the oxygen anion of the this compound is poorly solvated and highly reactive, leading to the kinetically favored O-alkylation product.

  • For C-Alkylation (Ring Alkylation): Use polar protic solvents like water, or fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE).[2] These solvents form strong hydrogen bonds with the oxygen atom of the this compound, effectively "shielding" it and reducing its nucleophilicity.[2] This allows the less reactive carbon nucleophiles of the aromatic ring to attack the electrophile.[2]

Q2: Why am I observing low to no conversion of my starting phenol (B47542)?

A2: Low conversion can be due to several factors:

  • Insufficient Base: Ensure the base used is strong enough to completely deprotonate the phenol. Commonly used bases for O-alkylation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The base should be finely powdered and anhydrous to maximize its effectiveness.

  • Poor Solubility: The this compound salt must have some solubility in the reaction solvent. If the salt is completely insoluble, the reaction will be extremely slow.

  • Inactive Alkylating Agent: Verify the purity and reactivity of your alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

  • Low Temperature: While higher temperatures can lead to side reactions, the reaction temperature may be too low for the reaction to proceed at a reasonable rate. A careful optimization of the temperature is often necessary.

Q3: I am trying to achieve C-alkylation, but I am still getting the O-alkylated ether as the major product. What can I do?

A3: To favor C-alkylation, you need to effectively suppress the reactivity of the this compound oxygen.

  • Switch to a More Protic Solvent: If you are using a weakly protic solvent, switch to a stronger hydrogen-bond donor. 2,2,2-trifluoroethanol (TFE) is particularly effective at promoting C-alkylation.[2]

  • Consider the Counter-ion: The nature of the counter-ion can influence the reactivity of the this compound. While a systematic study is often required, larger, "softer" counter-ions can sometimes favor C-alkylation.

  • Increase Steric Hindrance: Using a bulkier alkylating agent or a phenol with bulky ortho substituents can disfavor O-alkylation and promote alkylation at the less sterically hindered para-position of the ring.

Q4: My reaction is producing a mixture of ortho- and para-C-alkylated products. How can I improve the regioselectivity?

A4: Controlling ortho vs. para selectivity in C-alkylation can be challenging and is influenced by several factors:

  • Steric Hindrance: As mentioned above, bulky reactants will generally favor para-alkylation.

  • Temperature: The reaction temperature can affect the product distribution. Often, the ortho-isomer is the kinetically favored product, while the para-isomer is the thermodynamically favored one. Running the reaction at lower temperatures may favor the ortho product, while higher temperatures may favor the para product.

  • Catalyst: For certain types of alkylations, the choice of catalyst can significantly influence the ortho/para ratio.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Exclusive O-Alkylation Reaction performed in a polar aprotic solvent (e.g., DMF, DMSO, acetone).Change to a polar protic solvent (e.g., water, ethanol, 2,2,2-trifluoroethanol).
Exclusive C-Alkylation Reaction performed in a highly polar protic solvent (e.g., TFE).Change to a polar aprotic solvent (e.g., DMF, DMSO, acetone).
Mixture of O- and C-Alkylated Products Solvent is not sufficiently polarizing to favor one pathway exclusively.For more O-alkylation, use a highly polar aprotic solvent like DMSO. For more C-alkylation, use a highly polar protic solvent like TFE.
Low Yield Incomplete deprotonation of phenol.Use a stronger, anhydrous base (e.g., NaH).
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., switch from alkyl chloride to alkyl iodide).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side products.
Formation of Dialkylated Products Molar ratio of alkylating agent to this compound is too high.Use a 1:1 or slightly less than 1:1 molar ratio of alkylating agent to this compound.

Data Presentation

The selectivity of this compound alkylation is highly dependent on the solvent. The following table summarizes the product distribution for the reaction of sodium 2-naphthoxide with benzyl (B1604629) bromide in different solvents.

Solvent Solvent Type O-Alkylation Product Yield (%) C-Alkylation Product Yield (%)
Dimethylformamide (DMF)Polar AproticHigh (Major Product)Low (Minor Product)
2,2,2-Trifluoroethanol (TFE)Polar ProticLow (Minor Product)High (Major Product)

Note: Specific yields can vary based on reaction conditions such as temperature, concentration, and reaction time. The data presented is a qualitative representation based on established principles.[2]

Experimental Protocols

Key Experiment 1: Selective O-Alkylation of 2-Naphthol (B1666908)

This protocol is designed to favor the formation of the O-alkylated product (benzyl 2-naphthyl ether).

Materials:

  • 2-Naphthol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (1.1 equivalents) to the DMF with stirring.

  • Slowly add a solution of 2-naphthol (1.0 equivalent) in anhydrous DMF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2-naphthoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure benzyl 2-naphthyl ether.

Key Experiment 2: Selective C-Alkylation of 2-Naphthol

This protocol is designed to favor the formation of the C-alkylated product (1-benzylnaphthalen-2-ol).

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in 2,2,2-trifluoroethanol.

  • Stir the solution at room temperature until the 2-naphthol is fully dissolved and the sodium 2-naphthoxide has formed.

  • Add benzyl bromide (1.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-benzylnaphthalen-2-ol.

Visualizations

Logical Relationship: Solvent Influence on Alkylation Pathway

G Solvent Effects on this compound Alkylation Selectivity cluster_conditions Reaction Conditions This compound This compound Anion Solvent Solvent Choice AlkylHalide Alkyl Halide O_Alkylation O-Alkylation (Kinetic Control) Solvent->O_Alkylation Polar Aprotic (e.g., DMF, DMSO) C_Alkylation C-Alkylation (Thermodynamic Control) Solvent->C_Alkylation Polar Protic (e.g., TFE, H2O) Ether Ether O_Alkylation->Ether AlkylPhenol Alkyl Phenol C_Alkylation->AlkylPhenol

Caption: Solvent choice directs this compound alkylation.

Experimental Workflow: General Procedure for this compound Alkylation

G General Experimental Workflow for this compound Alkylation Start Start Deprotonation 1. Deprotonation of Phenol (Base, Solvent) Start->Deprotonation Alkylation 2. Addition of Alkylating Agent Deprotonation->Alkylation Reaction 3. Reaction Monitoring (TLC/GC) Alkylation->Reaction Workup 4. Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: Workflow for this compound alkylation experiments.

References

minimizing byproduct formation in phenolate nitration reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenolate nitration reactions. The focus is on minimizing byproduct formation and improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound nitration, and what causes them?

A1: The primary side reactions in phenol (B47542) nitration are oxidation and polysubstitution.

  • Oxidation: The phenol ring is highly activated and susceptible to oxidation by nitric acid, especially under harsh conditions. This leads to the formation of complex, dark-colored tarry substances and benzoquinones, which significantly reduces the yield of the desired nitrophenol.[1][2]

  • Polysubstitution: The strong activating nature of the hydroxyl group makes the phenol ring prone to over-nitration. This results in the formation of di- and trinitrophenols, even under what might be considered mild conditions.[1][3] Using concentrated nitric acid often leads to the formation of 2,4,6-trinitrophenol (picric acid).[4][5]

  • Poor Regioselectivity: The hydroxyl group is an ortho-, para-director, meaning substitution occurs at the positions ortho (2 and 6) and para (4) to the -OH group.[6] Controlling the ratio of ortho-nitrophenol to para-nitrophenol can be challenging as both are typically formed.[1]

Q2: How can I prevent the oxidation of the phenol ring during nitration?

A2: To minimize oxidation, the key is to control the reactivity of the nitrating agent and the reaction conditions.

  • Use Dilute Nitric Acid: Employing dilute nitric acid (e.g., 6-30% HNO₃) is a standard method to reduce its oxidizing potential.[1][7]

  • Maintain Low Reaction Temperature: Keeping the reaction at a low temperature (typically 298 K or below, often in an ice bath) is crucial to slow down the reaction rate and suppress oxidative pathways.[1]

  • Alternative Nitrating Systems: Milder nitrating agents can be used. One common alternative is the in-situ generation of nitrous acid from sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by oxidation.[1][8] This nitrosation-oxidation pathway avoids the harsh conditions of strong nitric acid.[8][9] Other alternatives include tert-butyl nitrite and various metal nitrates.[10][11]

Q3: I am getting a mixture of mono-, di-, and tri-nitrated products. How can I achieve selective mononitration?

A3: Achieving selective mononitration requires precise control over reaction conditions and stoichiometry.

  • Control Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent to the phenol. An excess of the nitrating agent promotes polysubstitution.[3]

  • Mild Reaction Conditions: The use of dilute nitric acid at low temperatures is the most common approach to favor mononitration.[1]

  • Heterogeneous Catalysis: Employing solid acid catalysts, such as silica (B1680970) sulfuric acid, Mg(HSO₄)₂, or H-beta zeolite, with a nitrate (B79036) source can provide higher selectivity for mononitration under mild, heterogeneous conditions.[1][12][13]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) with dilute nitric acid can enhance selectivity for mononitration.[1][14]

Q4: How can I control the regioselectivity (ortho vs. para isomers)?

A4: The ortho:para isomer ratio is influenced by steric hindrance, reaction temperature, and the specific nitrating system used.

  • Steric Effects: Bulky substituents on the phenol ring or the use of bulky nitrating agents can favor the formation of the para isomer due to steric hindrance at the ortho positions.[15]

  • Temperature: The ratio of isomers can be temperature-dependent.

  • Alternative Reagents: Certain catalytic systems have been shown to favor one isomer over the other. For instance, catalytic antibodies have been used to induce regioselectivity towards the formation of 2-nitrophenol.[16] The nitrosation-oxidation pathway often favors the para product because the intermediate nitroso group is sterically hindered at the ortho position.[9]

Troubleshooting Guides

Problem 1: Low yield of nitrophenol and formation of a dark, tarry substance.
Possible CauseTroubleshooting Step
Oxidation of Phenol 1. Lower the reaction temperature. Ensure the reaction is adequately cooled, for instance, in an ice bath.[1] 2. Use a more dilute solution of nitric acid (e.g., 20-30%).[1][5] 3. Consider an alternative, milder nitrating method, such as the nitrosation-oxidation pathway using NaNO₂ and a weak acid.[1]
Reaction Too Vigorous 1. Add the nitrating agent slowly and in portions to the phenol solution with efficient stirring to dissipate heat. 2. Ensure the concentration of reactants is not too high.
Problem 2: Significant formation of di- and tri-nitrophenols.
Possible CauseTroubleshooting Step
Over-nitration due to harsh conditions 1. Reduce the concentration of nitric acid. Using concentrated HNO₃ is known to produce 2,4,6-trinitrophenol.[5] 2. Lower the reaction temperature significantly. 3. Reduce the reaction time and monitor progress closely using TLC.[3]
Excess Nitrating Agent 1. Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the phenol.
High Reactivity of Phenol 1. Switch to a milder, more selective nitrating system. Options include using solid acid catalysts with NaNO₃, or reagents like Cu(NO₃)₂·3H₂O.[11][12]
Problem 3: Difficulty separating ortho and para isomers.
Possible CauseTroubleshooting Step
Similar Polarities 1. Steam Distillation: This is a classic and effective method. o-Nitrophenol is volatile in steam due to intramolecular hydrogen bonding, while p-nitrophenol is not due to intermolecular hydrogen bonding.[17][18] 2. Column Chromatography: This technique separates compounds based on polarity. o-Nitrophenol is less polar and will elute first.[3][19]
Unfavorable Isomer Ratio 1. Modify the reaction to favor the desired isomer. For para-selectivity, consider the nitrosation-oxidation method.[8][9] For ortho-selectivity, specific catalysts like NH₄NO₃/KHSO₄ have been reported to be effective.[15]

Data Presentation: Comparison of Nitration Methods

The following tables summarize quantitative data from various studies to help in selecting an appropriate method.

Table 1: Nitration of Phenol using Heterogeneous Catalysts

Catalyst SystemSolventTemp. (°C)Time (min)Yield (%)ortho:para RatioReference
Mg(HSO₄)₂ / NaNO₃ / wet SiO₂Dichloromethane (B109758)Room Temp459055:45[12]
NaHSO₄·H₂O / NaNO₃ / wet SiO₂DichloromethaneRoom Temp458552:48[12]
NH₄NO₃ / KHSO₄DichloromethaneReflux459598:2[15]
AluminaCarbon TetrachlorideRoom Temp270~70 (o-NP)High ortho selectivity[13]

Table 2: Nitration of Phenol using Alternative Nitrating Agents

Nitrating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Cu(NO₃)₂·3H₂OTHF50282[11]
tert-Butyl NitriteTHFRoom Temp3~95[10][20]
Dilute HNO₃ (5-30%) / HNO₂Nitric Acid15-30-81-88 (p-NP)[7]
Oxalic Acid / NaNO₃Solvent-freeRoom Temp-Moderate to High[21]

Experimental Protocols

Protocol 1: Selective Mononitration using Dilute Nitric Acid

This protocol aims to produce a mixture of o- and p-nitrophenols while minimizing oxidation and polysubstitution.

  • Preparation: Dissolve phenol (e.g., 10 g) in a suitable solvent like glacial acetic acid in a three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer.[22]

  • Cooling: Cool the flask in an ice-water bath to maintain a temperature of 5-10 °C.

  • Nitration: Add dilute nitric acid (e.g., 20-30% HNO₃) dropwise from the addition funnel to the phenol solution with vigorous stirring.[1] The rate of addition should be controlled to keep the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Pour the reaction mixture into a larger volume of cold water. The nitrophenols will separate as an oily layer or a solid precipitate.

  • Purification: Separate the isomers using steam distillation.[17] The o-nitrophenol will distill over with the steam. The non-volatile p-nitrophenol can be recovered from the distillation flask and purified by recrystallization from water or ethanol.

Protocol 2: Heterogeneous Nitration using Mg(HSO₄)₂/NaNO₃

This method offers mild conditions and a simple work-up procedure.[12]

  • Preparation: In a round-bottom flask, add phenol (1 mmol), Mg(HSO₄)₂ (1 mmol), NaNO₃ (1 mmol), and wet SiO₂ (50% w/w, 0.2 g).

  • Reaction: Add dichloromethane as the solvent and stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction for completion using TLC (typically 45-60 minutes).

  • Work-up: Upon completion, filter the solid catalyst and salts from the reaction mixture.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the mixture of mononitrophenols. The isomers can then be separated by column chromatography.[3][19]

Visualizations

Logical Workflow for Troubleshooting this compound Nitration

G Troubleshooting this compound Nitration Byproducts Start Nitration Reaction Performed Analysis Analyze Crude Product (TLC, NMR, etc.) Start->Analysis Problem Desired Product Yield & Purity? Analysis->Problem Success Reaction Successful Problem->Success Yes LowYield Issue: Low Yield / Tar Formation Problem->LowYield No, Low Yield PolyNitro Issue: Polysubstitution Problem->PolyNitro No, Polysubstituted IsomerRatio Issue: Poor Isomer Ratio Problem->IsomerRatio No, Wrong Isomers Sol_Oxidation Cause: Oxidation 1. Lower Temperature 2. Use Dilute HNO₃ 3. Use Milder Nitrating Agent LowYield->Sol_Oxidation Sol_Poly Cause: Over-nitration 1. Control Stoichiometry 2. Use Milder Conditions 3. Use Solid Acid Catalyst PolyNitro->Sol_Poly Sol_Isomer Cause: Poor Regiocontrol 1. Modify Temp/Solvent 2. Use Sterically Hindered Reagent 3. Change Nitration Method IsomerRatio->Sol_Isomer Rerun Optimize & Rerun Reaction Sol_Oxidation->Rerun Sol_Poly->Rerun Sol_Isomer->Rerun Rerun->Analysis

Caption: A troubleshooting workflow for common issues in this compound nitration.

Reaction Pathways: Desired Products vs. Byproducts

G This compound Nitration Pathways cluster_conditions Reaction Conditions Phenol Phenol Mild Mild Conditions (Low Temp, Dilute HNO₃, etc.) Phenol->Mild Nitrating Agent Harsh Harsh Conditions (High Temp, Conc. HNO₃) Phenol->Harsh Nitrating Agent MonoNitro o/p-Mononitrophenol (Desired Product) Mild->MonoNitro Favored Pathway PolyNitro Di/Trinitrophenol (Byproduct) Harsh->PolyNitro Polysubstitution Oxidation Oxidation Products (Tars, Benzoquinone) (Byproduct) Harsh->Oxidation Oxidation MonoNitro->PolyNitro Further Nitration

Caption: Reaction pathways leading to desired products and byproducts.

Experimental Workflow for Heterogeneous Nitration

G Workflow: Heterogeneous Phenol Nitration Start 1. Combine Reactants (Phenol, Catalyst, NaNO₃, SiO₂) AddSolvent 2. Add Dichloromethane Start->AddSolvent Stir 3. Stir at Room Temperature AddSolvent->Stir Monitor 4. Monitor by TLC Stir->Monitor Filter 5. Filter Solids Monitor->Filter Evaporate 6. Evaporate Solvent Filter->Evaporate Purify 7. Purify Isomers (Column Chromatography) Evaporate->Purify End Isolated Nitrophenols Purify->End

Caption: Step-by-step workflow for a solid-acid catalyzed nitration.

References

overcoming steric hindrance in reactions of bulky phenolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in reactions involving bulky phenolates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue 1: Low or No Yield in Williamson Ether Synthesis with a Bulky Phenolate

Q: I am attempting a Williamson ether synthesis using a 2,6-di-tert-butylthis compound and a primary alkyl halide, but I am getting very low yields or only recovering starting materials. What is going wrong?

A: This is a classic problem of steric hindrance. The bulky groups (e.g., tert-butyl) ortho to the phenolic oxygen physically block the approach of the electrophile (the alkyl halide). While the Williamson ether synthesis is robust, its S(_N)2 mechanism is highly sensitive to steric bulk at the reaction center.[1][2] With secondary or tertiary alkyl halides, the problem is often a competing E2 elimination reaction, but with a bulky nucleophile like a hindered this compound, the substitution reaction itself is kinetically slow.[1][3]

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: The first step is to try forcing the reaction with more aggressive conditions. However, be aware that this can lead to decomposition or side reactions.

  • Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or, even better, a more reactive leaving group like a triflate or tosylate.[4]

  • Employ Phase Transfer Catalysis (PTC): A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), can shuttle the this compound anion from an aqueous or solid phase into the organic phase where the alkyl halide resides.[5] This increases the effective concentration and reactivity of the nucleophile.[6][7]

  • Utilize Activating Methods:

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and efficient heating.[8][9]

    • Sonication: Ultrasound can promote the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing mass transfer and accelerating reaction rates.[10][11]

  • Switch to an Alternative Reaction: If the Williamson ether synthesis consistently fails, more advanced methods are recommended. The Mitsunobu reaction or Buchwald-Hartwig C-O coupling are excellent alternatives for sterically demanding substrates.[3][12]

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

G start Low/No Yield in Williamson Ether Synthesis with Bulky this compound check_hindrance Is the alkyl halide primary and unhindered? start->check_hindrance increase_conditions 1. Increase Temperature/Time 2. Use a better leaving group (Iodide, Tosylate, Triflate) check_hindrance->increase_conditions Yes e2_problem High probability of E2 Elimination byproduct. Williamson is not ideal. check_hindrance->e2_problem No (Secondary/ Tertiary) ptc Employ Phase Transfer Catalysis (PTC) with TBAB increase_conditions->ptc Still low yield activation Use Microwave or Ultrasound-Assisted Synthesis ptc->activation Still low yield alternative_rxn Switch to Alternative Reaction: Mitsunobu or Buchwald-Hartwig activation->alternative_rxn Still low yield e2_problem->alternative_rxn

Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.

Issue 2: Mitsunobu Reaction of a Hindered Phenol (B47542) is Prohibitively Slow

Q: I am trying to couple a bulky phenol with a primary alcohol using the Mitsunobu reaction (PPh(_3)/DEAD), but the reaction takes several days to reach a reasonable yield. How can I speed it up?

A: Slow reaction times are a known issue for Mitsunobu reactions involving sterically hindered substrates.[13] Standard conditions are often insufficient to achieve efficient coupling in a practical timeframe. For example, the reaction of neopentyl alcohol with o-tert-butyl phenol gives only trace product after 24 hours under typical conditions.[13]

Solutions to Accelerate the Reaction:

  • High Concentration & Sonication: The most effective reported method is to combine high reaction concentrations (e.g., 3.0 M) with sonication.[13] This combination can reduce reaction times from days to mere minutes.[3][13] For the coupling of methyl salicylate (B1505791) with neopentyl alcohol, this method reduced the reaction time from 7 days (70-75% yield) to just 15 minutes (75% yield).[13]

  • Solvent Choice: While THF is a common solvent, its choice can be critical. For some sterically hindered phenols, side reactions involving the azodicarboxylate by-product can lower the yield.[14] Using a less coordinating solvent like diethyl ether can sometimes suppress these side reactions and improve product yields.[14]

  • Modified Reagents: While less common for simply accelerating the reaction, modified phosphines or azodicarboxylates have been developed to simplify purification and address other side reactions, which may be beneficial.[3][15]

Data Summary: Effect of Sonication on Hindered Mitsunobu Reactions

EntryPhenol SubstrateAlcohol SubstrateConditionsTimeYield (%)Reference
1Methyl SalicylateNeopentyl Alcohol0.1 M, rt7 days70-75%[13]
2Methyl SalicylateNeopentyl Alcohol3.0 M, rt, Sonication15 min75%[13]
3o-tert-Butyl PhenolNeopentyl Alcohol0.1 M, rt24 hTrace[13]
4o-tert-Butyl PhenolNeopentyl Alcohol3.0 M, rt, Sonication15 min39%[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for forming C-O bonds with sterically hindered phenolates?

A: There are three main strategic approaches:

  • Optimize Existing Protocols: Enhance classic reactions like the Williamson ether synthesis by using phase transfer catalysis (PTC), microwave heating, or sonication to overcome the activation barrier.[7][8][10]

  • Use Milder, More Powerful Reactions: Employ alternative reactions specifically developed for challenging substrates. The Mitsunobu reaction is excellent for forming alkyl aryl ethers under mild, neutral conditions.[3] For diaryl ethers, modern cross-coupling reactions are the methods of choice.

  • Utilize Modern Cross-Coupling Methods:

    • Buchwald-Hartwig Amination Chemistry (adapted for C-O coupling): This palladium-catalyzed reaction is a powerful tool for coupling phenols with aryl halides or triflates.[12][16] The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to its success with hindered substrates.[17][18]

    • Copper-Catalyzed Ullmann Condensation: Modern variations of the Ullmann reaction using ligands like picolinic acid allow for the coupling of hindered phenols with aryl halides under much milder conditions than the classical high-temperature protocol.[19]

General Strategies for Overcoming Steric Hindrance

G cluster_williamson Strategy 1: Optimize Classic Reactions cluster_alternative Strategy 2: Alternative Stoichiometric Reactions cluster_coupling Strategy 3: Modern Catalytic Cross-Coupling center Challenge: Reaction of Bulky this compound williamson Williamson Ether Synthesis center->williamson mitsunobu Mitsunobu Reaction (Alkyl Aryl Ethers) center->mitsunobu buchwald Buchwald-Hartwig C-O Coupling (Pd-catalyzed) center->buchwald ptc Phase Transfer Catalysis williamson->ptc microwave Microwave Irradiation williamson->microwave ultrasound Sonication williamson->ultrasound ullmann Modern Ullmann Condensation (Cu-catalyzed)

Caption: Key strategies for reactions involving sterically hindered phenolates.

Q2: How does Phase Transfer Catalysis (PTC) facilitate the alkylation of a bulky this compound?

A: PTC is a powerful technique for reactions between reagents located in different, immiscible phases (e.g., a solid this compound salt and an alkyl halide in an organic solvent).[20] A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (Q

+^++
X
^-
), facilitates the reaction.

The mechanism involves the following steps:

  • Ion Exchange: The this compound anion (ArO

    ^-
    ), often generated in an aqueous or solid phase with a base like NaOH or K(_2)CO(_3), exchanges with the counter-ion of the catalyst (X
    ^-
    ).

  • Phase Transfer: The resulting ion pair (Q

    +^++
    ArO
    ^-
    ) is lipophilic due to the bulky alkyl groups on the catalyst and can dissolve in the organic phase.

  • Reaction: In the organic phase, the "naked" and highly reactive this compound anion attacks the alkyl halide in a standard S(_N)2 reaction to form the ether product (ArOR).

  • Catalyst Regeneration: The catalyst (Q

    +^++
    ) then transfers back to the aqueous/solid phase to pick up another this compound anion, thus continuing the catalytic cycle.

This process avoids the need to dissolve the inorganic base and this compound salt in the organic solvent, often leading to faster reactions, milder conditions, and reduced side products.[6][7]

Q3: For C-O cross-coupling with a bulky phenol, should I use a Palladium or Copper catalyst?

A: Both palladium and copper-based catalytic systems are effective for C-O cross-coupling, but they have different strengths.

  • Palladium (Buchwald-Hartwig): This is often the first choice for a broad range of substrates, including electron-rich and electron-poor aryl halides and phenols.[12] Its reactivity is highly tunable through the choice of phosphine ligand.[18] Systems using bulky, electron-rich biarylphosphine ligands are particularly effective for coupling hindered substrates.[17]

  • Copper (Ullmann-type): Modern copper-catalyzed systems are an excellent, economically attractive alternative.[19] They are particularly useful for reactions with aryl iodides and bromides and can be highly effective in synthesizing hindered diaryl ethers and heteroaryl ethers when used with appropriate ligands, such as picolinic acid.[19]

The optimal choice depends on the specific substrates, functional group tolerance, and cost considerations. It is often worthwhile to screen both types of catalysts if one proves ineffective.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Mitsunobu Etherification of a Sterically Hindered Phenol

This protocol is adapted from the method reported to dramatically accelerate the coupling of hindered substrates.[13]

Materials:

  • Sterically hindered phenol (1.0 eq.)

  • Primary alcohol (1.1 eq.)

  • Triphenylphosphine (B44618) (PPh(_3), 1.1 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the hindered phenol (1.0 eq.), the primary alcohol (1.1 eq.), and triphenylphosphine (1.1 eq.) in a minimal amount of anhydrous THF to achieve a high concentration (target ~3.0 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sonication Setup: Place the flask in an ultrasonic bath, ensuring the water level is sufficient to cover the reaction mixture level within the flask.

  • Reagent Addition: While sonicating the mixture, slowly add a solution of DIAD or DEAD (1.1 eq.) in a small amount of anhydrous THF dropwise over 5-10 minutes.

  • Reaction: Continue to sonicate the reaction at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For very hindered substrates, reactions that previously took days can be complete in 15-30 minutes.[13]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide and the hydrazide byproduct.

Experimental Workflow: Ultrasound-Assisted Mitsunobu Reaction

G A 1. Dissolve Phenol (1 eq), Alcohol (1.1 eq), PPh3 (1.1 eq) in minimal anhydrous THF (~3.0 M) under Argon atmosphere. B 2. Cool flask to 0 °C in an ice bath. A->B C 3. Place flask in ultrasonic bath. B->C D 4. While sonicating, slowly add DIAD/DEAD (1.1 eq) dropwise. C->D E 5. Continue sonication and monitor reaction by TLC (typically 15-30 min). D->E F 6. Quench reaction and concentrate in vacuo. E->F G 7. Purify crude product by column chromatography. F->G

Caption: Workflow for the ultrasound-assisted Mitsunobu reaction.

Protocol 2: Phase-Transfer-Catalyzed (PTC) O-Alkylation of a Hindered Phenol

This general protocol uses a solid-liquid PTC system, which is often experimentally simple.

Materials:

  • Hindered phenol (1.0 eq.)

  • Alkyl halide (1.2 eq.)

  • Potassium Carbonate (K(_2)CO(_3), powder, 3.0 eq.)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq.)

  • Acetonitrile or Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the hindered phenol (1.0 eq.), powdered potassium carbonate (3.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent and Reagent Addition: Add the organic solvent (e.g., Acetonitrile) to form a stirrable slurry. Add the alkyl halide (1.2 eq.).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C for acetonitrile) with vigorous stirring. The heterogeneous mixture should be stirred efficiently to ensure good contact between the phases.

  • Monitoring: Follow the disappearance of the starting phenol by TLC or GC-MS. Reactions can take from a few hours to 24 hours depending on the reactivity of the substrates.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K(_2)CO(_3), KBr). Wash the solids with a small amount of the reaction solvent.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography, distillation, or recrystallization to yield the desired ether.

References

Validation & Comparative

A Comparative Guide to the Nucleophilic Reactivity of Phenolate and Thiophenolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of a suitable nucleophile is paramount to the success of a reaction. Phenolates and thiophenolates are two common aromatic nucleophiles, and understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and conceptual diagrams.

Fundamental Physicochemical Properties

The inherent reactivity of phenolate and thiothis compound is rooted in their fundamental physicochemical properties, particularly their acidity (pKa). The acidity of the conjugate acid (phenol or thiophenol) dictates the ease of formation and stability of the anionic nucleophile.

Thiophenol is significantly more acidic than phenol (B47542).[1][2] This is evidenced by their respective pKa values. The pKa of thiophenol is approximately 6.6, whereas the pKa of phenol is around 10.0.[1][2][3] A lower pKa value indicates a stronger acid, meaning thiophenol more readily donates its proton to form the thiothis compound anion compared to the formation of the this compound anion from phenol. This greater acidity of thiophenol is attributed to the weaker S-H bond compared to the O-H bond and the greater polarizability of sulfur.

PropertyPhenol (C₆H₅OH)Thiophenol (C₆H₅SH)Reference(s)
pKa ~9.95 - 10.0~6.62[1][2][3]
Conjugate Base This compound (C₆H₅O⁻)Thiothis compound (C₆H₅S⁻)
HSAB Classification Hard BaseSoft Base[4]

Theoretical Framework for Reactivity

Two key principles help in predicting the differential reactivity of this compound and thiothis compound: the Hard and Soft Acids and Bases (HSAB) principle and the influence of solvent systems.

a) Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[5][6]

  • This compound , with the negative charge concentrated on the smaller, highly electronegative oxygen atom, is considered a hard base .

  • Thiothis compound , with the negative charge on the larger, more polarizable sulfur atom, is classified as a soft base .[4]

This distinction is crucial when selecting a nucleophile for a specific electrophile. This compound will react faster with hard electrophiles (e.g., carbonyl carbons in esters and acyl chlorides), while thiothis compound will react more readily with soft electrophiles (e.g., sp³-hybridized carbons in alkyl halides).

HSAB_Principle cluster_nucleophiles Nucleophiles cluster_electrophiles Electrophiles This compound This compound (C₆H₅O⁻) Hard Base Hard_E Hard Electrophile (e.g., Carbonyl Carbon) This compound->Hard_E  Favored Interaction (Hard-Hard) Soft_E Soft Electrophile (e.g., Alkyl Halide Carbon) This compound->Soft_E Disfavored Thiothis compound Thiothis compound (C₆H₅S⁻) Soft Base Thiothis compound->Hard_E Disfavored Thiothis compound->Soft_E  Favored Interaction (Soft-Soft)

Caption: HSAB principle applied to this compound and thiothis compound reactivity.

b) Solvent Effects

The choice of solvent significantly impacts nucleophilicity.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with nucleophiles.[7] The smaller, harder this compound anion is more strongly solvated (encased in a "solvent shell") than the larger, more diffuse thiothis compound anion. This extensive solvation hinders the this compound's ability to attack an electrophile, reducing its effective nucleophilicity. In contrast, the larger thiothis compound is less affected by hydrogen bonding and remains a potent nucleophile.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents do not form hydrogen bonds.[9] In the absence of strong solvation, the intrinsic nucleophilicity, which often correlates with basicity, becomes more dominant. However, due to the greater polarizability and inherent reactivity of sulfur, thiothis compound is still generally a stronger nucleophile than this compound in these solvents as well.

Solvent_Effects cluster_protic Polar Protic Solvent (e.g., H₂O) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) P_this compound This compound (C₆H₅O⁻) Strongly Solvated (Less Reactive) P_Thiothis compound Thiothis compound (C₆H₅S⁻) Weakly Solvated (More Reactive) A_this compound This compound (C₆H₅O⁻) 'Naked' Anion (Reactive) A_Thiothis compound Thiothis compound (C₆H₅S⁻) 'Naked' Anion (Very Reactive)

Caption: Impact of solvent type on nucleophile reactivity.

Experimental Data: A Quantitative Comparison

Kinetic studies provide definitive evidence of the superior nucleophilicity of thiophenolates over phenolates in SNAr (aromatic nucleophilic substitution) reactions. A study involving the reaction of various nucleophiles with an O2-arylated diazeniumdiolate prodrug in aqueous solution provides a clear comparison.

NucleophileSecond-Order Rate Constant (k, M⁻¹s⁻¹)Experimental ConditionsReference
This compound (PhO⁻) 0.114Aqueous buffer, 37 °C[10]
Thiolates (RS⁻) 3.48 – 30.9Aqueous buffer, 30 °C[10]

As the data shows, even the least reactive thiolate studied was over 30 times more reactive than the this compound anion under similar aqueous conditions.[10] This highlights the significantly greater nucleophilic character of the sulfur-based anion in this context. The slower rates for oxygen nucleophiles compared to sulfur anions are typical in SNAr reactions.[10] Further studies in DMSO with quinone methides as electrophiles have also been conducted to quantify the nucleophilicity of various substituted thiophenolates, confirming their high reactivity.[11][12]

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

The following protocol is a representative method for determining the second-order rate constants for the reaction of this compound or thiothis compound with an electrophilic substrate, adapted from the methodology described in the study by Moran et al.[10]

Objective: To measure the rate of nucleophilic displacement of a leaving group from an aromatic electrophile by this compound and thiothis compound ions.

Materials:

  • Electrophilic substrate (e.g., DNP-DEA/NO)

  • Phenol or Thiophenol

  • Buffer solution (e.g., Glycine/NaOH for phenol, Tris-HCl for thiols)

  • UV-Vis Spectrophotometer

  • Constant temperature cell holder

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the electrophilic substrate in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of buffer solutions across a desired pH range.

    • Prepare a stock solution of the nucleophile (phenol or thiol).

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the product (e.g., the released leaving group).

    • Equilibrate the buffer solution containing a known concentration of the nucleophile to the desired temperature (e.g., 37 °C) in a cuvette inside the spectrophotometer.

    • Initiate the reaction by injecting a small aliquot of the electrophile stock solution into the cuvette. Ensure the nucleophile is in large excess to maintain pseudo-first-order conditions.

    • Monitor the change in absorbance over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • To determine the second-order rate constant (knuc), plot kobs against the concentration of the active nucleophile (this compound or thiothis compound anion). The concentration of the anion can be calculated from the total nucleophile concentration and the pH of the solution using the Henderson-Hasselbalch equation.

    • The slope of the resulting linear plot gives the second-order rate constant.

Experimental_Workflow cluster_prep 1. Preparation cluster_kinetics 2. Kinetic Measurement cluster_analysis 3. Data Analysis Prep_Substrate Prepare Substrate Stock Solution Initiate Initiate Reaction with Substrate Injection Prep_Substrate->Initiate Prep_Buffer Prepare Buffer Solutions (various pH) Equilibrate Equilibrate Buffer + Nucleophile in Spectrophotometer at T Prep_Buffer->Equilibrate Prep_Nuc Prepare Nucleophile Stock Solution Prep_Nuc->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Calc_kobs Calculate k_obs from Abs vs. Time data Monitor->Calc_kobs Plot Plot k_obs vs. [Nucleophile Anion] Calc_kobs->Plot Calc_k2 Determine Second-Order Rate Constant (Slope) Plot->Calc_k2

Caption: Workflow for kinetic analysis of nucleophilic reactivity.

Conclusion

Experimental evidence and theoretical principles consistently demonstrate that thiothis compound is a significantly more potent nucleophile than this compound . This enhanced reactivity is primarily due to the greater polarizability and lower degree of solvation of the sulfur anion. While this compound is a viable nucleophile, particularly for reactions with hard electrophiles, thiothis compound offers substantially faster reaction rates in most contexts, especially in nucleophilic aromatic substitution and reactions with soft electrophiles. For professionals in drug development and chemical synthesis, thiothis compound should be the preferred choice when high nucleophilicity is required, while carefully considering its compatibility with other functional groups and potential side reactions.

References

Phenolate vs. Carboxylate: A Comparative Guide to Nucleophilicity in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of ester bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, materials, and fine chemicals. The efficiency of esterification often hinges on the nucleophilic character of the species attacking the carbonyl carbon. This guide provides an objective comparison between two common oxygen-centered nucleophiles: phenolate and carboxylate ions. We will delve into their relative reactivities, supported by experimental data and detailed protocols, to inform the strategic design of synthetic routes.

Theoretical Framework: Understanding Nucleophilicity

Nucleophilicity is determined by several factors, including basicity, charge density, polarizability, and the extent of resonance stabilization. When comparing this compound and carboxylate, the nature of their resonance structures is the most critical differentiating factor.

  • This compound Ion (C₆H₅O⁻): The conjugate base of phenol (B47542) (pKa ≈ 10), the this compound ion's negative charge is delocalized across the oxygen atom and the ortho and para carbon atoms of the aromatic ring.[1][2] While this resonance provides stability, it involves placing the negative charge on less electronegative carbon atoms, making these resonance contributors less significant than the structure with the charge on oxygen.[3]

  • Carboxylate Ion (RCOO⁻): As the conjugate base of a carboxylic acid (pKa ≈ 4-5), the carboxylate ion is significantly more stable than the this compound ion.[3][4] Its negative charge is delocalized equally over two highly electronegative oxygen atoms.[4] This superior charge distribution makes the carboxylate a weaker base and, consequently, influences its nucleophilicity.

The fundamental difference in their resonance stabilization is visualized below.

Caption: Resonance structures of carboxylate and this compound ions.

Performance in Esterification Reactions

Experimental evidence consistently demonstrates that the choice of acylating agent is crucial and that this compound and carboxylate ions exhibit distinct reactivities.

Reactivity with Carboxylic Acids (Fischer-Esterification Conditions)

Direct acid-catalyzed esterification of phenols with carboxylic acids is notoriously slow and inefficient. The neutral phenol's hydroxyl group is a poor nucleophile because the oxygen's lone pairs are delocalized into the aromatic system.[5] Consequently, this method rarely yields appreciable products without forcing conditions.

Reactivity with Activated Acyl Compounds (Acid Anhydrides & Chlorides)

For practical synthesis, phenols are almost exclusively esterified using more electrophilic acylating agents like acid anhydrides or acid chlorides.[6] In these reactions, the this compound ion, generated in situ with a base, is the active nucleophile.

A classic example is the synthesis of aspirin (B1665792), where the phenolic hydroxyl group of salicylic (B10762653) acid is acetylated by acetic anhydride (B1165640), while the carboxylic acid group remains untouched. This selectivity occurs because the electron density is more concentrated on the phenolic oxygen, making it a better nucleophile than the hydroxyl oxygen of the carboxylic acid group, whose lone pairs are delocalized between two oxygen atoms.[7]

Carboxylate as a Nucleophile

While carboxylate is the product of ester hydrolysis, it can also serve as a nucleophile to form esters. However, it is generally ineffective at attacking other carboxylic acids or their esters. Instead, carboxylates are excellent nucleophiles for Sₙ2 reactions with strong electrophiles like alkyl halides (e.g., Williamson ether synthesis analogue) to form esters. This highlights a key difference in their application: this compound is preferred for attacking acyl carbons, while carboxylate is effective for attacking sp³-hybridized carbons.

G This compound This compound (ArO⁻) ArylEster Aryl Ester (RCO-OAr) This compound->ArylEster Acyl Substitution (Efficient) Carboxylate Carboxylate (RCOO⁻) AlkylEster Alkyl Ester (RCO-OR') Carboxylate->AlkylEster Sₙ2 Reaction (Efficient) AcidChloride Acid Chloride / Anhydride (RCO-L) AcidChloride->ArylEster AlkylHalide Alkyl Halide (R'-X) AlkylHalide->AlkylEster

Caption: Preferred esterification pathways for this compound and carboxylate nucleophiles.

Quantitative Data Comparison

While direct kinetic comparisons in identical esterification reactions are scarce due to their different optimal substrates, we can compare their fundamental properties and documented reactivities.

FeatureThis compoundCarboxylateReference
Structure C₆H₅O⁻RCOO⁻
pKa of Conjugate Acid ~10 (Phenol)~4-5 (Carboxylic Acid)[2][3]
Resonance Stabilization Delocalized over 1 Oxygen and 3 Carbon atomsDelocalized over 2 equivalent Oxygen atoms[1][4]
Anion Stability Less stableMore stable[3][4]
Basicity More BasicLess Basic
Relative Nucleophilicity Stronger nucleophile towards acyl carbonsWeaker nucleophile towards acyl carbons[7]
Preferred Electrophile Acid Chlorides, Acid AnhydridesAlkyl Halides, Tosylates[6]
Typical Reaction Nucleophilic Acyl SubstitutionSₙ2 Substitution

One study investigating nucleophilic aromatic substitution (SₙAr) provided a second-order rate constant (kPhO⁻) for this compound of 0.114 M⁻¹s⁻¹ , quantifying its reactivity in that specific context.[8] Another report demonstrated that direct esterification of 4-t-octylphenol with acetic acid could achieve a 74% yield after 4 hours under reflux with a strong acid catalyst, showing the reaction is possible but requires tailored conditions.[9]

Experimental Protocols

Protocol 1: Esterification of a Phenol with an Acid Anhydride (Synthesis of Aspirin)
  • Objective: To demonstrate the selective acetylation of a phenolic hydroxyl group in the presence of a carboxylic acid.

  • Reactants: Salicylic acid (1.0 eq), acetic anhydride (1.5 eq).

  • Catalyst: Concentrated phosphoric acid (5-10 drops).

  • Procedure:

    • Combine salicylic acid and acetic anhydride in a flask.

    • Add the acid catalyst and gently heat the mixture in a water bath at 50-60°C for 10-15 minutes.

    • Allow the flask to cool, then add cold water to precipitate the crude aspirin product by hydrolyzing the excess acetic anhydride.

    • Collect the solid product by vacuum filtration.

    • Purify the crude aspirin by recrystallization from an ethanol/water mixture.

Protocol 2: Direct Esterification of a Phenol with a Carboxylic Acid
  • Objective: To achieve esterification of a phenol using a carboxylic acid under optimized conditions, as described in patent literature.[9]

  • Reactants: 4-t-octylphenol (1.0 eq), acetic acid (2.5 eq).

  • Catalyst: Sulfuric acid (1.8 mol % based on phenol).

  • Solvent: Toluene (optional, can aid in azeotropic removal of water).

  • Procedure:

    • Combine 4-t-octylphenol, acetic acid, and the sulfuric acid catalyst in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux.

    • Maintain reflux for 4 hours.

    • After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and sodium bicarbonate solution to remove unreacted acid and catalyst.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting t-octylphenyl acetate, typically by distillation.

Conclusion

The evidence strongly indicates that This compound is a more effective nucleophile than carboxylate for attacking activated acyl compounds in esterification reactions. This superior reactivity is attributed to its charge being less stabilized compared to the dually delocalized charge on the two oxygen atoms of a carboxylate ion. This is experimentally validated in reactions like the synthesis of aspirin, where selective O-acetylation of the phenol occurs.

However, the low nucleophilicity of the neutral phenol molecule makes direct esterification with carboxylic acids challenging. Therefore, synthetic strategies should favor the use of highly reactive acylating agents like acid anhydrides and acid chlorides in the presence of a base to generate the more potent this compound nucleophile. Carboxylate ions, while weaker nucleophiles toward acyl carbons, are highly effective in Sₙ2 reactions with alkyl halides, providing an alternative and efficient route to ester synthesis. The choice between these nucleophiles must be guided by the nature of the electrophile and the desired ester product.

References

Validating Phen-Core Reaction Products: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of reaction products is a critical step in chemical synthesis. When working with phenolate-based reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals and functional materials, selecting the optimal analytical technique for product validation is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as a premier tool for this purpose, offering exceptional mass accuracy and resolving power. This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data, to assist in making informed decisions for the validation of this compound reaction products.

High-Resolution Mass Spectrometry: A Gold Standard for Molecular Formula Confirmation

HRMS instruments, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy.[1][2] This precision allows for the confident determination of the elemental composition of a reaction product, a crucial first step in its validation. Unlike nominal mass spectrometers, HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—which is a common challenge in organic synthesis.[3]

The power of HRMS lies in its ability to provide a high-confidence molecular formula, which, in conjunction with knowledge of the starting materials and reaction mechanism, can often be sufficient to confirm the identity of the expected product. This is particularly valuable in high-throughput screening environments where speed is essential.[1]

Performance Comparison: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive validation strategy often involves complementary techniques. The choice of analytical method depends on the specific requirements of the analysis, including the need for structural elucidation, quantitation, and throughput.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (LC-MS/MS - Triple Quad)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Accurate mass measurement for elemental composition determination.Targeted quantification and structural fragmentation.Unambiguous structure elucidation and isomer differentiation.Analysis of volatile and thermally stable compounds.
Mass Accuracy < 5 ppm (typically < 1-2 ppm)Nominal mass accuracy.Not applicable.Nominal mass accuracy.
Resolution High (>10,000 FWHM)[3]LowNot applicable.Low
Sensitivity High (ng/mL to pg/mL)[4]Very High (pg/mL to fg/mL)[4]Lower (µg to mg)[5]High (pg to ng)[6]
Quantitative Capability Good, especially with targeted single ion monitoring (SIM).Excellent (Gold standard for quantification).[2][4]Excellent, with internal standards.Good, with appropriate calibration.[6]
Structural Information Limited to elemental composition and fragmentation patterns.Provides fragmentation data for structural inference.Provides detailed connectivity and stereochemistry.[7][8]Provides fragmentation patterns for library matching.
Sample Throughput HighHighLowHigh
Key Advantage for this compound Products Confidently confirms the molecular formula of products like ethers and C-N coupled compounds.Highly sensitive for quantifying reaction yield and detecting low-level impurities.Differentiates between O-alkylation and C-alkylation products and other isomers.[8][9]Suitable for volatile phenol (B47542) derivatives.
Limitations Cannot definitively distinguish between isomers.Requires method development for each specific analyte.Lower sensitivity and requires pure samples for unambiguous interpretation.Limited to thermally stable and volatile compounds; derivatization may be required.

Experimental Protocols

General Protocol for LC-HRMS Analysis of a this compound Reaction Product

This protocol outlines a general procedure for the validation of a product from a typical this compound reaction, such as a Williamson ether synthesis or a Buchwald-Hartwig amination.

1. Sample Preparation:

  • Quench the reaction mixture.

  • Perform a liquid-liquid extraction to isolate the organic products.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.[10]

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[2]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The specific gradient will depend on the polarity of the analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for many this compound products.[10]

  • Scan Mode: Full scan mode for accurate mass measurement.

  • Mass Range: A range appropriate for the expected product, e.g., m/z 100-1000.

  • Resolution: Set to a high value, e.g., > 60,000 FWHM.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the expected product.

    • Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm is generally considered acceptable for confirming the elemental composition.

    • Analyze the isotopic pattern to further confirm the elemental formula.

Visualizing the Workflow

HRMS Validation Workflow for this compound Reaction Products

HRMS_Workflow cluster_reaction Reaction & Workup cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis & Validation This compound This compound Nucleophile Reaction Reaction (e.g., Williamson Ether Synthesis) This compound->Reaction Electrophile Alkyl Halide / Aryl Halide Electrophile->Reaction Workup Quenching & Extraction Reaction->Workup Dilution Dilution & Filtration Workup->Dilution LC_Separation LC Separation Dilution->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection Mass_Accuracy Accurate Mass & Isotopic Pattern Analysis HRMS_Detection->Mass_Accuracy Confirmation Product Confirmation (<5 ppm error) Mass_Accuracy->Confirmation Decision_Pathway Start Reaction Product Mixture Question1 Need Elemental Composition? Start->Question1 HRMS High-Resolution Mass Spectrometry (HRMS) Question1->HRMS Yes Question2 Need Unambiguous Structure / Isomer Differentiation? Question1->Question2 No HRMS->Question2 NMR Nuclear Magnetic Resonance (NMR) Question2->NMR Yes Question3 Need High-Sensitivity Quantification? Question2->Question3 No NMR->Question3 LC_MSMS LC-MS/MS (Triple Quad) Question3->LC_MSMS Yes Final_Validation Validated Product Question3->Final_Validation No LC_MSMS->Final_Validation

References

Navigating Basicity: A Comparative Guide to Phenolates and Alkoxides in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of basicity is paramount for predicting reaction outcomes, designing synthetic pathways, and comprehending drug-target interactions. This guide provides an objective comparison of the basicity of two common organic bases, phenolates and alkoxides, across a spectrum of solvent environments. By presenting quantitative experimental data and detailing the underlying principles and methodologies, this document aims to be a valuable resource for laboratory work.

The basicity of a species is intrinsically linked to the stability of its conjugate acid. In the case of phenolates and alkoxides, their basic strength is inversely related to the acidity (pKa) of their corresponding parent alcohol or phenol. A higher pKa of the parent compound indicates a stronger conjugate base. This guide will explore how the structural differences between phenolates and alkoxides, in conjunction with the surrounding solvent, modulate this fundamental property.

Unveiling the Basicity Landscape: Phenolates vs. Alkoxides

The fundamental difference in the structure of phenolates and alkoxides lies in the hybridization of the carbon atom attached to the oxygen. In alkoxides, the oxygen is bonded to an sp³-hybridized carbon, whereas in phenolates, it is attached to an sp²-hybridized carbon of an aromatic ring. This distinction has profound implications for their basicity.

Phenoxide ions, the conjugate bases of phenols, are significantly less basic than alkoxide ions, the conjugate bases of alcohols. This is primarily due to the resonance stabilization of the negative charge in the phenoxide ion. The lone pair on the oxygen atom can be delocalized into the aromatic pi-system, spreading the negative charge over several atoms and thereby stabilizing the ion.[1][2] In contrast, the negative charge on an alkoxide ion is localized on the oxygen atom. Furthermore, the electron-donating nature of alkyl groups in alkoxides can further destabilize the anion through an inductive effect, making the alkoxide more reactive and thus more basic.[3]

The Decisive Role of the Solvent

The solvent in which a reaction is conducted can dramatically alter the relative basicity of phenolates and alkoxides. The ability of the solvent to solvate and stabilize ions is a key determinant of the observed basicity.

  • Protic Solvents (e.g., Water): In protic solvents, which can act as hydrogen bond donors, the solvation of anions is a major factor. Alkoxide ions, with their localized negative charge on the oxygen, are strongly solvated by hydrogen bonding.[4] This extensive solvation stabilizes the alkoxide ion, reducing its basicity compared to what it would be in the gas phase. Phenoxide ions are also solvated, but the delocalization of the negative charge can lead to less effective solvation at the oxygen atom.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): In polar aprotic solvents, which lack acidic protons for hydrogen bonding, the solvation of anions is less effective. These solvents primarily solvate cations, leaving the anions relatively "naked" and more reactive. In such environments, the intrinsic basicity of the anions becomes more pronounced. Consequently, the difference in basicity between alkoxides and phenolates is often magnified in polar aprotic solvents compared to protic solvents.

  • Nonpolar Aprotic Solvents: In nonpolar aprotic solvents, the solubility of ionic species like phenolates and alkoxides is very low, and the concept of pKa is not well-defined. In these environments, ion pairing becomes a dominant factor, and the observed reactivity is highly dependent on the nature of the counter-ion and the specific reaction conditions.

Quantitative Comparison of Basicity

To provide a clear and quantitative comparison, the following table summarizes the experimental pKa values of the conjugate acids of phenoxide (phenol) and ethoxide (ethanol) in three different solvents: water (protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and acetonitrile (B52724) (polar aprotic). A higher pKa value for the parent acid corresponds to a stronger basicity of the conjugate base.

CompoundSolventpKa of Conjugate AcidReference(s)
PhenolWater10.00[5]
DMSO18.0[6]
Acetonitrile29.1[6]
Ethanol (B145695)Water15.9[5][7]
DMSO29.8[7]
Acetonitrile42.1

This data clearly illustrates that in all three solvents, ethanol has a significantly higher pKa than phenol, confirming that ethoxide is a much stronger base than phenoxide. The dramatic increase in the pKa values for both compounds when moving from water to DMSO and then to acetonitrile highlights the profound effect of the solvent in modulating basicity. The lack of hydrogen bonding in DMSO and acetonitrile leads to a less effective stabilization of the anions, resulting in a substantial increase in their basicity.

Visualizing the Factors Influencing Basicity

The following diagram illustrates the key structural and solvent-related factors that determine the relative basicity of phenolate and alkoxide ions.

Basicity_Factors cluster_alkoxide Alkoxide (e.g., Ethoxide) cluster_this compound This compound cluster_solvents Solvent Environment Alkoxide R-O⁻ Localized_Charge Localized Negative Charge on Oxygen Alkoxide->Localized_Charge leads to Inductive_Effect Inductive Effect (+I from R group) Alkoxide->Inductive_Effect influenced by H_Bonding Strong Anion Solvation (Hydrogen Bonding) Localized_Charge->H_Bonding strongly solvated in Weak_Solvation Weak Anion Solvation ('Naked' Anions) Inductive_Effect->Weak_Solvation basicity enhanced in This compound Ar-O⁻ Resonance Resonance Stabilization (Delocalized Charge) This compound->Resonance stabilized by sp2_Carbon sp² Hybridized Carbon (Inductive Effect) This compound->sp2_Carbon attached to Resonance->Weak_Solvation basicity enhanced in Protic Protic Solvents (e.g., Water) Protic->H_Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) Aprotic->Weak_Solvation Basicity_Outcome Relative Basicity: Alkoxide > this compound H_Bonding->Basicity_Outcome Decreases Basicity Weak_Solvation->Basicity_Outcome Increases Basicity

References

A Comparative Guide to the Kinetic Analysis of Phenolate Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic analysis methodologies for phenolate nucleophilic substitution reactions. Understanding the kinetics of these reactions is paramount in drug development and various chemical syntheses, as it provides critical insights into reaction mechanisms, substituent effects, and optimization of reaction conditions. This document presents quantitative data, detailed experimental protocols, and visual representations of workflows and reaction pathways to facilitate a deeper understanding and practical application of these principles.

Introduction to this compound Nucleophilicity

Phenolates, the conjugate bases of phenols, are potent nucleophiles widely employed in organic synthesis. Their reactivity in nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), is of significant interest. The kinetics of these reactions are influenced by several factors, including the electronic nature of substituents on both the this compound and the aromatic substrate, the nature of the leaving group, and the solvent.

The generally accepted mechanism for SNAr reactions involving phenolates is a two-step addition-elimination process.[1][2] The first step, which is often rate-determining, involves the nucleophilic attack of the this compound on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The second, faster step involves the departure of the leaving group to restore aromaticity.[3]

Comparative Kinetic Data

The reactivity of substituted phenolates in nucleophilic substitution reactions can be quantified by their second-order rate constants (k₂). The following tables summarize kinetic data from various studies, illustrating the impact of substituents on the this compound and the electrophile.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenolates with p-Nitrophenyl Acetate (B1210297)

Substituent on this compoundpKa of Phenolk₂ (M⁻¹s⁻¹)
p-CH₃O10.201.2 x 10¹
p-CH₃10.269.0 x 10⁰
H9.995.5 x 10⁰
p-Cl9.422.5 x 10⁰
p-CN7.954.5 x 10⁻¹
m-NO₂8.403.2 x 10⁻¹
p-NO₂7.151.0 x 10⁻¹

Data sourced from studies on the nucleophilicity of phenolates in ethanol (B145695).[4]

Table 2: Relative Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

Leaving GroupRelative Rate
F3300
Cl1
Br1
I1
SOPh~1
SO₂Ph~1
p-Nitrophenoxy~1

Data highlights the anomalous reactivity of fluoride (B91410) as a leaving group in SNAr reactions.[3]

Structure-Reactivity Relationships

The quantitative impact of substituents on the reaction rates of this compound nucleophilic substitution can be effectively analyzed using linear free-energy relationships, such as the Hammett and Brønsted equations.

Hammett Plot

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).[5] The sign and magnitude of ρ provide insights into the reaction mechanism. For the reaction of substituted phenols, a negative ρ value indicates that electron-donating groups accelerate the reaction by increasing the nucleophilicity of the this compound.[6]

Brønsted-Type Plot

A Brønsted-type plot correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile.[7][8] The slope of this plot, the Brønsted coefficient (β), provides information about the degree of bond formation in the transition state. For the reaction of substituted phenolates with p-nitrophenyl acetate, a Brønsted β value of 0.57 has been reported, suggesting a significant degree of bond formation in the transition state.[4]

Experimental Protocols

Accurate kinetic analysis of this compound nucleophilic substitution reactions relies on precise experimental techniques. The two most common methods are spectrophotometry and stopped-flow analysis.

Spectrophotometric Kinetic Analysis

This method is suitable for reactions that exhibit a change in absorbance in the UV-Vis spectrum as the reaction progresses.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the electrophile in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare a series of stock solutions of the substituted phenols in the same solvent.

    • Prepare a stock solution of a base (e.g., sodium hydroxide, triethylamine) to generate the this compound in situ.

  • Kinetic Run:

    • Equilibrate the solutions of the electrophile and the phenol/base mixture to the desired reaction temperature in a water bath.

    • Initiate the reaction by mixing the solutions in a cuvette.

    • Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.[9] The rate of p-nitrophenol release, for example, can be followed spectrophotometrically.[4]

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the this compound is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus the concentration of the this compound.

Stopped-Flow Kinetic Analysis

For very fast reactions that occur on the millisecond timescale, the stopped-flow technique is employed.[10][11]

Methodology:

  • Instrument Setup:

    • The stopped-flow instrument consists of two drive syringes, a mixing chamber, and an observation cell coupled to a spectrophotometer or fluorometer.[10]

    • One syringe is filled with the electrophile solution, and the other with the this compound solution.

  • Kinetic Measurement:

    • The two solutions are rapidly driven from the syringes and mixed in the mixing chamber.[10]

    • The reaction mixture then flows into the observation cell, where the change in absorbance or fluorescence is monitored as a function of time.

    • The flow is abruptly stopped, and the subsequent spectral changes are recorded.

  • Data Analysis:

    • The resulting kinetic trace is analyzed to determine the rate constant of the reaction, similar to the spectrophotometric method.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying reaction mechanism.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Electrophile Stock Solution D Equilibrate Reactants A->D B Prepare Phenol Stock Solutions B->D C Prepare Base Stock Solution C->D E Mix Reactants (Cuvette/Stopped-Flow) D->E F Monitor Absorbance vs. Time E->F G Determine k_obs (Pseudo-first-order) F->G H Plot k_obs vs. [this compound] G->H I Calculate k2 (Second-order rate constant) H->I SNAr_mechanism Reactants Ar-X + PhO⁻ Intermediate Meisenheimer Complex [Ar(X)(OPh)]⁻ Reactants->Intermediate k₁ (rate-determining) Products Ar-OPh + X⁻ Intermediate->Products k₂ (fast)

References

A Comparative Guide to the Computational Modeling of Phenolate Versus Enolate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ambident nature of phenolate and enolate anions, possessing two reactive nucleophilic centers (oxygen and carbon), presents a fascinating challenge in predicting and controlling reaction outcomes. Computational modeling has emerged as a powerful tool to elucidate the factors governing their reactivity and regioselectivity in reactions such as alkylation. This guide provides an objective comparison of the computational modeling of this compound and enolate reactivity, supported by theoretical data, and outlines detailed experimental protocols.

Executive Summary

Phenolates and enolates, while both being ambident nucleophiles, exhibit distinct reactivity patterns. Computational studies, primarily employing Density Functional Theory (DFT), consistently show that for both species, O-alkylation is the kinetically controlled pathway , proceeding through a lower activation energy barrier. In contrast, C-alkylation is the thermodynamically favored pathway , leading to a more stable product.

The preference for C- or O-alkylation in practice is a delicate balance of several factors, including the nature of the electrophile, the solvent, and the presence of counterions. Computational models are instrumental in dissecting these influences and predicting the dominant reaction pathway under specific conditions.

Data Presentation: A Quantitative Comparison

The following tables summarize calculated activation energies (ΔE‡) and reaction energies (ΔE_rxn) for the O- and C-alkylation of a model this compound and enolate system. These values, derived from DFT calculations, quantitatively illustrate the kinetic and thermodynamic preferences.

Table 1: Computational Data for this compound Reactivity (Phenol Alkylation)

Reaction PathwayAlkylating AgentTransition Barrier (kcal/mol)Relative Stability (kcal/mol)
O-alkylation Isopropene30.62[1]Less stable than p-C-alkylphenol[1]
o-C-alkylation Isopropene35.70[1]Less stable than p-C-alkylphenol[1]
p-C-alkylation IsopropeneSimilar to o-alkylation[1]Most energetically stable[1]

Data sourced from a DFT study on phenol (B47542) alkylation in the presence of a benzene (B151609) sulfonic acid catalyst.[1]

Table 2: Computational Data for Enolate Reactivity (Acetaldehyde Enolate)

Reaction PathwayAlkylating AgentActivation Energy (kcal/mol)Thermodynamic Favorability
O-alkylation Methyl FluorideLower than C-alkylation[2]Kinetically favored[2]
C-alkylation Methyl FluorideHigher than O-alkylation[2]Thermodynamically favored[2]

Data from ab initio calculations on the gas-phase reaction of acetaldehyde (B116499) enolate.[2]

Key Factors Influencing Reactivity: A Comparative Analysis

Several factors dictate whether this compound and enolate reactions proceed via C- or O-alkylation.

  • Kinetic vs. Thermodynamic Control: For both phenolates and enolates, O-alkylation is generally the faster reaction, making it the product of kinetic control (lower temperatures, short reaction times).[1][3] C-alkylation, leading to a more stable product, is favored under thermodynamic control (higher temperatures, longer reaction times).[1][3]

  • Solvent Effects: The choice of solvent plays a crucial role. Protic solvents can hydrogen bond with the oxygen atom of the this compound or enolate, effectively shielding it and promoting C-alkylation.[3]

  • Counterion Effects: In solution, the counterion (e.g., Li+, Na+, K+) associated with the enolate can coordinate with the oxygen atom. This coordination can hinder O-alkylation and thus favor the C-alkylation pathway. This effect is particularly significant for enolates in solution.[2]

  • Nature of the Electrophile (Hard and Soft Acids and Bases - HSAB Principle): The HSAB principle is often invoked to predict the site of attack. Hard electrophiles are predicted to react preferentially at the hard oxygen center, while soft electrophiles are expected to favor the softer carbon center. However, it's important to note that the validity of the HSAB principle in predicting the reactivity of these ambident nucleophiles has been a subject of debate.[1][4]

Experimental Protocols

The following are generalized experimental protocols for the alkylation of phenolates and enolates, designed to favor either kinetic or thermodynamic products.

Protocol 1: Kinetic O-Alkylation of a Phenol
  • This compound Formation: Dissolve the desired phenol in a suitable aprotic solvent (e.g., anhydrous THF or DMF). Add a strong, non-nucleophilic base such as sodium hydride (NaH) at 0 °C and stir until the evolution of hydrogen gas ceases, indicating complete formation of the this compound.

  • Alkylation: Cool the reaction mixture to a low temperature (e.g., -78 °C). Add the alkylating agent (e.g., a primary alkyl halide) dropwise.

  • Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Thermodynamic C-Alkylation of a Ketone (via Enolate)
  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone in anhydrous THF. Cool the solution to -78 °C. Add a strong, sterically hindered base like lithium diisopropylamide (LDA) dropwise to favor the formation of the kinetic enolate.

  • Equilibration to Thermodynamic Enolate: Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., several hours) to allow for equilibration to the more stable, thermodynamically favored enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C or room temperature, depending on the reactivity of the electrophile. Add the alkylating agent.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Quench with saturated aqueous ammonium chloride, extract with an organic solvent, wash the organic layer, dry, and purify the product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_this compound This compound Alkylation This compound This compound O-Alkylated Product O-Alkylated Product This compound->O-Alkylated Product  Kinetic Control (Lower Barrier) C-Alkylated Product C-Alkylated Product This compound->C-Alkylated Product  Thermodynamic Control (More Stable) G cluster_enolate Enolate Alkylation Enolate Enolate O-Alkylated Product (Enol Ether) O-Alkylated Product (Enol Ether) Enolate->O-Alkylated Product (Enol Ether)  Kinetic Control (Lower Barrier) C-Alkylated Product (alpha-Substituted Carbonyl) C-Alkylated Product (alpha-Substituted Carbonyl) Enolate->C-Alkylated Product (alpha-Substituted Carbonyl)  Thermodynamic Control (More Stable) G cluster_workflow Computational Workflow for Reactivity Prediction Input Structures Input Structures Geometry Optimization Geometry Optimization Input Structures->Geometry Optimization Reactants, Products Transition State Search Transition State Search Geometry Optimization->Transition State Search Locate Saddle Point Frequency Calculation Frequency Calculation Transition State Search->Frequency Calculation Verify TS (1 imaginary freq.) Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation Obtain ΔE‡ and ΔErxn Analysis Analysis Energy Calculation->Analysis Compare Pathways

References

A Comparative Guide to Metal-Mediated vs. Base-Catalyzed Phenolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl ethers and alkyl aryl ethers is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. The formation of the crucial C(aryl)-O bond from a phenolate precursor can be broadly achieved through two major strategies: metal-mediated cross-coupling reactions and classical base-catalyzed nucleophilic substitutions. This guide provides an objective comparison of these methodologies, supported by experimental data, to aid in the rational selection of the most suitable approach for a given synthetic challenge.

At a Glance: Key Differences

FeatureMetal-Mediated Reactions (e.g., Ullmann, Buchwald-Hartwig)Base-Catalyzed Reactions (e.g., Williamson, SNAr)
Catalyst Typically Copper (Cu) or Palladium (Pd) complexes.[1]A stoichiometric amount of a strong base is the primary promoter.
Key Reagents Aryl halides, phenols, metal catalyst, ligands, base.Phenols, alkyl or aryl halides, strong base.
Reaction Temp. Often high for traditional Ullmann (100-220°C), milder for modern ligand-supported systems and Buchwald-Hartwig (80-120°C).[1]Varies from room temperature to elevated temperatures depending on the reactivity of the electrophile.
Substrate Scope Broad, including electron-rich and sterically hindered phenols and aryl halides, particularly with Pd catalysis.[1]Generally requires activated aryl halides (for SNAr) or unhindered alkyl halides (for Williamson).
Cost Higher, due to precious metal catalysts (Pd) and specialized ligands.[1]Generally lower, relying on common bases and reagents.
Mechanism Involves oxidative addition and reductive elimination steps with the metal center.Typically proceeds via SN2 or SNAr mechanisms.

Performance Comparison: O-Arylation and O-Alkylation of Phenols

The choice between a metal-mediated or a base-catalyzed approach often depends on the specific substrates and desired reaction conditions. The following tables provide a comparative summary of experimental data for representative O-arylation and O-alkylation reactions.

Table 1: Comparative Data for O-Arylation of Phenols (Diaryl Ether Synthesis)
Phenol (B47542)Aryl HalideMethodCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
PhenolIodobenzeneUllmann (Cu-catalyzed)CuO-NPs / KOHDMAcRT-~95%
PhenolIodobenzeneBase-mediatedCsOH1,4-Dioxane5024Moderate to Excellent
3,5-DimethylphenolChlorobenzeneUllmann (Cu-catalyzed)[Cu(acac)2] / diketone-1-135-Excellent
Phenol4-ChlorotolueneBuchwald-Hartwig (Pd-cat.)Pd₂(dba)₃ / P(t-Bu)₃ / NaOt-BuToluene80399%
PhenolAryl BromideBase-mediated (SNAr)K₂CO₃DMF1501285%

Note: Direct comparison is challenging as reaction conditions and substrates vary across different studies. The data presented is a representative compilation.

Table 2: Comparative Data for O-Alkylation of Phenols (Alkyl Aryl Ether Synthesis)
PhenolAlkyl HalideMethodCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
PhenolBenzyl BromideBase-catalyzedK₂CO₃ / DABCOSolvent-freeRT-95%
PhenolBenzyl BromideBase-catalyzed (PTC)NaOH / TBABCH₂Cl₂RT2Good to Excellent
Phenol Derivative2-Benzyloxy-5-bromobenzylbromideBase-catalyzedK₂CO₃Acetone/DMFRT - 70SeveralHigh
HydroquinoneButyl BromideBase-catalyzed (PTC)NaOH / VariousToluene60-653>90%

Mechanistic Overview

The fundamental difference between metal-mediated and base-catalyzed this compound reactions lies in their reaction pathways. Metal-catalyzed reactions proceed through a catalytic cycle involving the metal center, while base-catalyzed reactions typically follow classical nucleophilic substitution mechanisms.

Comparative Reaction Pathways cluster_metal Metal-Mediated Pathway (e.g., Ullmann C-O Coupling) cluster_base Base-Catalyzed Pathway (e.g., SNAr) M_Start Cu(I) Catalyst M_Phenoxide [ArO-Cu(I)] Complex M_Start->M_Phenoxide + ArOH, Base M_OxAdd [ArO-Cu(III)-Ar'] Complex M_Phenoxide->M_OxAdd + Ar'X (Oxidative Addition) M_Product Diaryl Ether (Ar-O-Ar') M_OxAdd->M_Product Reductive Elimination M_Regen Cu(I) Catalyst M_OxAdd->M_Regen B_Start Phenol (ArOH) B_Phenoxide Phenoxide (ArO⁻) B_Start->B_Phenoxide + Base B_Meisenheimer Meisenheimer Complex B_Phenoxide->B_Meisenheimer + Ar'X (Nucleophilic Attack) B_Product Diaryl Ether (Ar-O-Ar') B_Meisenheimer->B_Product Loss of Leaving Group (X⁻)

Caption: High-level comparison of metal-mediated and base-catalyzed O-arylation pathways.

Experimental Workflows

A generalized workflow for conducting a comparative study of these reactions is outlined below. This workflow highlights the key steps from reaction setup to product analysis.

Experimental Workflow for Comparative Study cluster_metal Metal-Mediated Reaction Arm cluster_base Base-Catalyzed Reaction Arm start Start: Define Phenol and Halide Substrates M_Setup Reaction Setup: - Inert Atmosphere - Add Phenol, Base, Solvent - Add Catalyst and Ligand - Add Aryl/Alkyl Halide start->M_Setup B_Setup Reaction Setup: - Add Phenol and Solvent - Add Base - Add Aryl/Alkyl Halide start->B_Setup M_Reaction Run Reaction: - Heat to specified temperature - Monitor by TLC/GC-MS M_Setup->M_Reaction M_Workup Work-up: - Cool and filter catalyst - Aqueous extraction - Dry organic layer M_Reaction->M_Workup purification Purification: - Column Chromatography M_Workup->purification B_Reaction Run Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS B_Setup->B_Reaction B_Workup Work-up: - Quench reaction - Aqueous extraction - Dry organic layer B_Reaction->B_Workup B_Workup->purification analysis Analysis: - NMR, MS for structure confirmation - Calculate isolated yield purification->analysis comparison Comparative Analysis: - Compare yields, reaction times, and purity analysis->comparison

Caption: Generalized workflow for a comparative study of this compound reactions.

Detailed Experimental Protocols

Protocol 1: Metal-Mediated O-Arylation (Ullmann-Type Condensation)

This protocol is a representative example of a modern Ullmann condensation for the synthesis of diaryl ethers.

Materials:

  • Phenol derivative (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the phenol (1.0 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Anhydrous DMF (5 mL) and the aryl iodide (1.2 mmol) are added via syringe.

  • The reaction mixture is heated to 120-150°C and stirred vigorously.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (B1210297).

  • The mixture is filtered through a pad of celite to remove inorganic salts and the copper catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography.

Protocol 2: Base-Catalyzed O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general procedure for the O-alkylation of phenols with an alkyl halide under solvent-free conditions.[2][3]

Materials:

  • Phenol derivative (1.0 mmol)

  • Alkyl bromide (1.1 mmol)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the phenol (1.0 mmol), alkyl bromide (1.1 mmol), anhydrous K₂CO₃ (2.0 mmol), and DABCO (0.1 mmol).[3]

  • Grind the mixture with a pestle at room temperature.[3]

  • Monitor the reaction progress by TLC by periodically taking a small sample and dissolving it in a suitable solvent.

  • The reaction is typically complete within minutes to a few hours, as indicated by the disappearance of the starting materials.[3]

  • Once the reaction is complete, add water and ethyl acetate to the mortar.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Conclusion

Both metal-mediated and base-catalyzed this compound reactions are powerful tools for the synthesis of aryl and alkyl aryl ethers. Metal-catalyzed methods, particularly the Buchwald-Hartwig C-O coupling, offer a broader substrate scope and often proceed under milder conditions, making them highly valuable for complex molecule synthesis.[1] However, the cost of the catalyst and ligands can be a significant consideration.[1] Base-catalyzed reactions, on the other hand, are generally more cost-effective and can be highly efficient for specific substrate combinations, especially for O-alkylation and in cases where the aryl halide is activated towards nucleophilic aromatic substitution. The choice of methodology should be guided by a careful consideration of substrate scope, functional group tolerance, reaction conditions, and overall cost.

References

A Comparative Guide to the Validation of Phenolate Purity: Titration vs. Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of classical titrimetric and modern spectroscopic methods for the validation of phenolate purity. Detailed experimental protocols, comparative data, and a discussion of the relative merits of each technique are presented to assist in selecting the most appropriate method for your analytical needs.

Phenolates, the salts of phenols, are crucial intermediates and active moieties in numerous chemical and pharmaceutical applications. Their purity directly impacts reaction yields, product quality, and biological activity. This guide will focus on two primary analytical approaches for purity assessment: the classical method of titration and the versatile techniques of spectroscopy.

Comparative Analysis of Purity Determination Methods

While titration provides a quantitative measure of the total acidic or basic content, spectroscopic methods offer insights into the molecular structure and can detect impurities that may not be apparent through titration.[1] The choice between these methods depends on the specific requirements of the analysis, including the need for structural information, the expected nature of impurities, and the desired level of accuracy and precision.

Data Presentation: Titration vs. Spectroscopic Methods

The following table summarizes the typical performance characteristics of various methods for this compound purity validation.

ParameterPotentiometric TitrationBromometric TitrationUV-Vis SpectroscopyQuantitative NMR (qNMR)
Principle Acid-base neutralizationRedox reaction (bromination)Light absorption by chromophoresNuclear spin resonance in a magnetic field
Information Provided Total acidic/basic contentPurity based on reactivity with bromineQuantitative purity, impurity profilingAbsolute/relative purity, structural confirmation, impurity identification
Typical Accuracy 98.5 - 101.5%98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Typical Precision (RSD) ≤ 1.0%≤ 1.5%≤ 2.0%≤ 0.5%
Limit of Detection (LOD) ~10⁻³ M~10⁻⁴ M~10⁻⁶ M~10⁻⁵ M
Limit of Quantification (LOQ) ~10⁻² M~10⁻³ M~10⁻⁵ M~10⁻⁴ M
Advantages Cost-effective, simple instrumentation, high precision.[1]High sensitivity for phenols.High sensitivity, widely available, suitable for automation.[2]High precision and accuracy, provides structural information, requires no analyte-specific reference standard.[3][4]
Limitations Non-specific; does not identify the nature of impurities.[1]Reagent is a volatile halogen; can be less selective if other bromine-consuming impurities are present.[5]Requires a chromophore, can be affected by matrix interferences, may require derivatization.[6]Higher equipment cost, requires expertise in spectral interpretation.

Experimental Protocols

Titrimetric Method: Bromometric Back-Titration of Phenol (B47542)

This method is based on the reaction of phenol with a known excess of bromine, followed by the determination of the unreacted bromine.[7][8]

Principle: Phenol reacts with bromine in an acidic solution to form an insoluble precipitate of 2,4,6-tribromophenol.[7] C₆H₅OH + 3Br₂ → C₆H₂Br₃OH + 3HBr

An excess of a standard solution of bromine is added to the phenol sample. The unreacted bromine is then determined by adding potassium iodide, which is oxidized to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using starch as an indicator.[7][8] Br₂ + 2KI → I₂ + 2KBr I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a known volume of distilled water.[8]

  • Reaction: Transfer an aliquot of the sample solution to a glass-stoppered flask. Add a known excess of standard bromine solution and concentrated hydrochloric acid. Stopper the flask and allow it to stand in the dark for 15-30 minutes to ensure complete bromination.[8]

  • Back-Titration: Carefully add a solution of potassium iodide to the flask. The excess bromine will react to form iodine, resulting in a yellowish-brown solution.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add a few drops of starch indicator solution, which will turn the solution blue-black.

  • Continue the titration with sodium thiosulfate until the blue-black color disappears.[9]

  • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation: The amount of phenol in the sample is calculated from the difference between the blank and the sample titration volumes.

Spectroscopic Method: UV-Vis Spectrophotometry

This method relies on measuring the absorbance of a colored complex formed by the this compound or by direct measurement of the this compound's UV absorbance.[10] The method using ferric chloride is described below.[11]

Principle: Phenols react with ferric chloride (FeCl₃) to produce a colored complex, typically purple or blue.[11][12] The intensity of the color is proportional to the concentration of the phenol, which can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.[10]

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of high-purity phenol at known concentrations.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., water or ethanol) to a known volume.

  • Color Development: To a specific volume of each standard solution and the sample solution, add a fixed volume of a dilute ferric chloride solution.

  • Absorbance Measurement: After a set time for color development, measure the absorbance of each solution at the λmax (typically around 540 nm for the phenol-FeCl₃ complex) using a UV-Vis spectrophotometer.[11][12] Use a blank solution (solvent and reagent) to zero the instrument.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.

  • Purity Determination: Determine the concentration of phenol in the sample solution from the calibration curve and calculate the purity of the original this compound sample.

Spectroscopic Method: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of organic compounds by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3][4]

Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of a sample with a known mass of an internal standard, the purity of the sample can be calculated.

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[4]

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to dissolve the sample and standard completely.[3]

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Integration: Integrate a well-resolved signal from the this compound and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

G cluster_titration Titrimetric Validation cluster_spectroscopy Spectroscopic Validation cluster_uvvis UV-Vis Spectroscopy cluster_qnmr qNMR Spectroscopy T_prep Sample Preparation (Weighing & Dissolution) T_react Reaction with Excess Bromine T_prep->T_react T_back Back-Titration of Excess Bromine with Na2S2O3 T_react->T_back T_calc Purity Calculation T_back->T_calc compare Compare Results T_calc->compare UV_prep Sample & Standard Preparation UV_color Colorimetric Reaction (e.g., with FeCl3) UV_prep->UV_color UV_measure Absorbance Measurement UV_color->UV_measure UV_cal Calibration Curve & Purity Calculation UV_measure->UV_cal UV_cal->compare NMR_prep Sample & Internal Standard Weighing in NMR Tube NMR_acq Data Acquisition (Quantitative Parameters) NMR_prep->NMR_acq NMR_proc Spectral Processing & Integration NMR_acq->NMR_proc NMR_calc Purity Calculation NMR_proc->NMR_calc NMR_calc->compare start This compound Sample start->T_prep start->UV_prep start->NMR_prep

Caption: Experimental workflow for this compound purity validation.

G cluster_methods Purity Validation Methods cluster_principles Underlying Principles cluster_output Analytical Output Titration Titration Stoichiometry Stoichiometry (Mole Ratios in Chemical Reactions) Titration->Stoichiometry based on Spectroscopy Spectroscopy LightMatter Light-Matter Interaction (Beer-Lambert Law / NMR Principle) Spectroscopy->LightMatter based on PurityValue Quantitative Purity Value (%) Stoichiometry->PurityValue yields LightMatter->PurityValue yields StructuralInfo Structural Information & Impurity Profile LightMatter->StructuralInfo can yield

Caption: Logical relationships in purity determination methods.

Conclusion

The choice of method for validating this compound purity depends on the specific analytical requirements.

  • Titration is a robust, cost-effective method for determining the overall purity of a this compound sample, particularly when the impurity profile is known to be minimal and non-interfering. It is well-suited for routine quality control.

  • UV-Vis Spectroscopy offers a sensitive and rapid method for quantification, especially for low-concentration samples. However, it may lack the specificity to distinguish between structurally similar impurities.

  • Quantitative NMR (qNMR) is the recommended method for a comprehensive purity assessment.[1] It not only provides an accurate and precise purity value but also offers invaluable information about the structure of the compound and the identity of any proton-containing impurities. This method is particularly advantageous during drug development, for the certification of reference materials, and when a detailed understanding of the impurity profile is critical.

References

Safety Operating Guide

Phenolate Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of phenolate waste in a research environment. Adherence to these step-by-step procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety Profile

Phenolates, as solutions of the conjugate base of phenol, share the high toxicity and corrosivity (B1173158) of phenol. They can cause severe chemical burns and are rapidly absorbed through the skin, which can be fatal.[1] The initial skin contact may be painless due to an anesthetic effect, potentially delaying response.[1] Therefore, rigorous safety measures are mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Hand Protection Double nitrile, neoprene, or butyl rubber gloves.[2][3][4]Provides chemical resistance. Chloroform, if present, easily penetrates nitrile gloves.[4] Change gloves frequently and immediately if splashed.[3][4]
Eye Protection Chemical splash goggles.[2][3] A face shield should be worn over goggles if splashes are likely.[1][2]Protects against severe eye damage and potential blindness from splashes.[1]
Body Protection A fully buttoned laboratory coat.[2] An impervious or chemical-resistant apron (e.g., neoprene) is recommended over the lab coat.[2][4]Prevents skin contact from spills or splashes.
Footwear Closed-toe, solid-top shoes.[1][2]Protects feet from spills.

All work with this compound solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Step-by-Step this compound Waste Disposal Procedure

This compound waste must never be disposed of down the drain.[5][6] It is classified as hazardous waste and requires segregation and disposal through a licensed contractor.[1][7]

Liquid this compound Waste

This category includes pure this compound solutions, aqueous buffers containing this compound, and reaction mixtures.

Methodology:

  • Select a Waste Container: Use a designated, leak-proof, and shatter-proof container with a secure, sealing lid.[3][5][8] Ensure the container is chemically compatible (avoid aluminum, copper, and brass alloys).[9]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.[10] Phenol/chloroform mixtures can be treated as halogenated solvent waste.[8]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label.[6][11] The label must clearly state "Hazardous Waste," "this compound," and list all chemical constituents with their approximate concentrations.[11]

  • Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[6][11]

  • Storage: Store the sealed container in a designated satellite accumulation area within the lab where it was generated.[11] It should be stored in secondary containment away from heat, ignition sources, and incompatible materials like strong oxidizers and acids.[3][4][11]

  • Arrange for Pickup: When the container is 90% full, request a hazardous waste pickup from your institution's Environmental Health & Safety (EHS) department.[6]

Solid this compound-Contaminated Waste

This includes items such as gloves, pipette tips, tubes, and paper towels that have come into contact with this compound.

Methodology:

  • Segregate Contaminated Solids: Collect all this compound-contaminated solid waste in a separate, sealable container.[2][6] This can be a puncture-proof disposable container, a double plastic bag, or a pail with a lid.[6][9][10]

  • Label the Container: Clearly label the container as "Hazardous Waste" and specify "this compound-Contaminated Debris."[10]

  • Do Not Autoclave: Do not mix this waste with biological waste or attempt to autoclave it.[2]

  • Storage and Disposal: Store the sealed container with your liquid hazardous waste and arrange for pickup through your institution's EHS office.

Decontamination of Work Surfaces

After completing work with this compound, all potentially contaminated surfaces must be decontaminated.

Methodology:

  • Prepare Cleaning Solution: Use a standard soap and water solution.[4][9]

  • Wipe Down Surfaces: Thoroughly wipe down the work area within the fume hood.[4]

  • Dispose of Wipes: Treat all paper towels and wipes used for decontamination as solid this compound-contaminated waste and dispose of them accordingly.[8]

Emergency Protocol: Spill Management

This compound spills must be addressed immediately and safely.

Key Quantitative Safety and Disposal Data
ParameterValue/InstructionSource(s)
Small Liquid Spill Defined as ≤ 50 mL.[3]
Large Liquid Spill Defined as > 50 mL or any amount of heated material.[3]
Spill Isolation Distance 25 meters (solid); 50 meters (liquid).[12]
Emergency Rinsing Time A minimum of 15 minutes for skin or eye contact.[1][3]
Waste Storage Location Must be stored in the lab where generated. Do not store in hallways.[11]
Experimental Protocol: Spill Cleanup

For Small Spills (≤ 50 mL):

  • Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE, including double gloves, lab coat, and chemical splash goggles.[3][9]

  • Absorb the Spill: Cover the spill with an absorbent material such as vermiculite, sand, or commercial absorbent pads.[3][5][9][12] Paper towels can also be used.[3][9]

  • Collect Absorbent: Carefully collect the contaminated absorbent material.

  • Containerize Waste: Place the material into a sealable container (e.g., double plastic bag or a lidded plastic container) and label it as hazardous waste.[3][5][9]

  • Decontaminate Area: Clean the spill area with soap and water.[9]

  • Dispose of Waste: Dispose of the sealed container and any contaminated PPE as solid this compound waste.

For Large Spills (> 50 mL):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[3]

  • Alert Authorities: Notify your institution's EHS or emergency response team immediately.[3][7] Provide details about the location, chemical involved, and estimated quantity.

  • Secure the Area: Prevent entry to the spill area.

  • Do Not Attempt to Clean: Allow only trained emergency responders to handle the cleanup of large spills.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.

PhenolateDisposalWorkflow start Waste Generation (In Fume Hood) is_spill Spill Event? start->is_spill Accident segregate Segregate Waste start->segregate Routine Procedure is_spill->segregate No spill_size Assess Spill Size is_spill->spill_size Yes liquid_waste Liquid Waste Stream (this compound solutions, buffers, etc.) segregate->liquid_waste solid_waste Solid Waste Stream (Gloves, tips, towels, contaminated debris) segregate->solid_waste liquid_container 1. Select appropriate liquid waste container liquid_waste->liquid_container solid_container 1. Select appropriate solid waste container (e.g., lined pail, double bag) solid_waste->solid_container label_waste 2. Attach & Fill Out Hazardous Waste Label liquid_container->label_waste solid_container->label_waste store_waste 3. Store Securely in Lab (Closed, in Secondary Containment) label_waste->store_waste ehs_pickup 4. Request EHS Pickup (When container is 90% full) store_waste->ehs_pickup disposal Final Disposal (Licensed Facility/Incineration) ehs_pickup->disposal small_spill Small Spill (≤50mL) 1. Don PPE 2. Absorb & Collect 3. Decontaminate Area spill_size->small_spill ≤ 50 mL large_spill Large Spill (>50mL) 1. EVACUATE LAB 2. ALERT EHS/EMERGENCY spill_size->large_spill > 50 mL small_spill->solid_waste Collected spill material is solid waste

Caption: Workflow for routine disposal and emergency spill response for this compound waste.

References

Personal protective equipment for handling Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of phenolates is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.

Phenolates, such as sodium phenolate, are corrosive and toxic compounds that can cause severe skin burns, eye damage, and systemic toxicity upon absorption.[1][2] Adherence to strict safety measures is critical to mitigate the risks associated with their use.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against this compound exposure. The following table summarizes the recommended equipment for various laboratory scenarios.

Equipment Specification Use Case
Hand Protection Neoprene, butyl rubber, or double-layered nitrile gloves.[3][4][5]Required for all handling. Change gloves immediately if splashed.[3] For concentrated solutions, utility-grade neoprene or butyl gloves over nitrile gloves are recommended.[4]
Eye Protection Tightly fitting safety goggles.Required for all handling.
Face Protection Face shield.To be worn in conjunction with safety goggles when there is a potential for splashes.[3][4]
Body Protection Fully buttoned lab coat.Required for all handling. [4]
Impervious apron (butyl rubber or neoprene).Recommended to be worn over a lab coat when a splash to the body is likely.[1][4]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 or P2 filter).[6]Required when dusts are generated or if exposure limits are exceeded.[6]
Footwear Closed-toe, solid-top shoes.Required in any laboratory where hazardous materials are used. [4]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents.

Engineering Controls:

  • Always handle phenolates in a well-ventilated area.[7]

  • Whenever possible, use a chemical fume hood, especially when heating or working with open containers.[2][4]

  • Ensure that an emergency eyewash station and a safety shower are immediately accessible within a 10-second travel time.[1][4]

Work Practices:

  • Preparation: Before starting any procedure, review the Safety Data Sheet (SDS) for sodium this compound.[2] Ensure all necessary PPE is available and in good condition.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[6]

    • Do not breathe dust, mist, vapors, or spray.[6][7]

    • Wash hands thoroughly with soap and water after handling and before leaving the work area.[7]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[2][3][6]

    • Keep containers tightly closed and properly labeled.[3][6]

    • Store away from incompatible materials such as strong acids, and oxidizing agents.[6][7]

    • Store below eye level to prevent accidental spills.[2][3]

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact:

    • Immediately remove all contaminated clothing.[7]

    • Rinse the affected skin with water or shower.[7] Some sources recommend wiping the affected area with polyethylene (B3416737) glycol (PEG 300 or 400) if available.[1]

    • Seek immediate medical attention.[7]

  • Eye Contact:

    • Immediately rinse cautiously with water for several minutes.[6][7]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • Call a poison center or doctor immediately.[7]

  • Inhalation:

    • Move the victim to fresh air and keep them at rest in a comfortable breathing position.[6][7]

    • Seek immediate medical attention.[6][7]

  • Ingestion:

    • Rinse mouth.[6][7]

    • Do NOT induce vomiting.[6][7]

    • Seek immediate medical attention.[6][7]

  • Spills:

    • Small spills: Absorb with inert material (e.g., clay, diatomaceous earth) and collect for disposal.[7]

    • Large spills: Evacuate the area and contact the environmental health and safety department.[2]

Disposal Plan:

  • Dispose of this compound waste in a safe manner in accordance with local, state, and federal regulations.[7]

  • Do not mix with other waste. Leave chemicals in their original containers for disposal.

  • Handle uncleaned containers as you would the product itself.

  • Prevent entry into sewers and public waters.[7]

Workflow for Handling Phenolates

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Shower/Eyewash prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 emg1 Exposure Event handle2->emg1 If Exposure Occurs disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Store Waste Appropriately disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 emg2 Follow First Aid emg1->emg2 emg3 Seek Medical Attention emg2->emg3 emg4 Report Incident emg3->emg4

Caption: Workflow for the safe handling of phenolates from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenolate
Reactant of Route 2
Phenolate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.